3-Trifluoromethyl-4-bromoanisole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
1-bromo-4-methoxy-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3O/c1-13-5-2-3-7(9)6(4-5)8(10,11)12/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSGGOSHNRGWKCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20560873 | |
| Record name | 1-Bromo-4-methoxy-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20560873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400-72-6 | |
| Record name | 1-Bromo-4-methoxy-2-(trifluoromethyl)benzene | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID20560873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 400-72-6 | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Trifluoromethyl-4-bromoanisole CAS number lookup
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key reactions of 3-Trifluoromethyl-4-bromoanisole, a versatile building block in organic synthesis.
Core Data
CAS Number: 400-72-6[1]
This compound is also known by other names, including 4-Bromo-3-(trifluoromethyl)anisole, 1-bromo-4-methoxy-2-(trifluoromethyl)benzene, and 2-Bromo-5-methoxybenzotrifluoride.[1]
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₈H₆BrF₃O[1] |
| Molecular Weight | 255.03 g/mol |
| Density | 1.563 g/cm³[1] |
| Boiling Point | 217.8 °C (Predicted)[2] |
| Flash Point | 104.352 °C[2] |
| Vapor Pressure | 0.191 mmHg at 25 °C[2] |
| Refractive Index | 1.471[2] |
Synthesis and Reactivity
This compound is a valuable reagent in organic synthesis, often utilized in cross-coupling reactions to introduce the 4-methoxy-2-(trifluoromethyl)phenyl moiety into more complex molecules.[2] Its utility stems from the presence of a bromine atom, which is amenable to various palladium-catalyzed cross-coupling reactions, and the electron-withdrawing trifluoromethyl group that influences the reactivity and properties of the resulting compounds.
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving anisole derivatives, which can be adapted for this compound.
Sonogashira Coupling: A General Protocol
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. The following is a general procedure that can be adapted for the reaction of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.1 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 eq)
-
Copper(I) iodide (CuI) (0.025 eq)
-
Diisopropylamine (7.0 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite®
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous THF at room temperature, add sequentially Pd(PPh₃)₂Cl₂ (0.05 eq), CuI (0.025 eq), diisopropylamine (7.0 eq), and the terminal alkyne (1.1 eq).
-
Stir the reaction mixture for 3 hours at room temperature.
-
Upon completion, dilute the reaction mixture with Et₂O and filter through a pad of Celite®, washing the pad with additional Et₂O.
-
Wash the filtrate sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Visualizations
Experimental Workflow for Sonogashira Coupling
The following diagram illustrates the key steps in the Sonogashira coupling protocol described above.
Caption: Workflow for the Sonogashira coupling of this compound.
Catalytic Cycle of Sonogashira Coupling
The diagram below outlines the generally accepted mechanism for the Sonogashira cross-coupling reaction.
Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.
References
An In-depth Technical Guide to 3-Trifluoromethyl-4-bromoanisole: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Trifluoromethyl-4-bromoanisole is a halogenated and trifluoromethylated aromatic compound with significant applications in organic synthesis, particularly as a building block in the development of novel pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group, a key pharmacophore, often imparts desirable properties to bioactive molecules, such as enhanced metabolic stability, increased lipophilicity, and improved target binding affinity. This technical guide provides a comprehensive overview of the physical and chemical properties, synthetic methodologies, and reactivity of this compound, tailored for professionals in research and drug development.
Physical and Chemical Properties
This compound is a colorless to light yellow liquid at room temperature. Its core physical and chemical properties are summarized in the table below. These properties are crucial for its handling, storage, and application in synthetic chemistry.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₆BrF₃O | [1][2][3] |
| Molecular Weight | 255.03 g/mol | [1][2][3] |
| CAS Number | 400-72-6 | [1] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 217.8 ± 40.0 °C (Predicted) | [2] |
| Density | 1.563 ± 0.06 g/cm³ (Predicted) | [2] |
| Melting Point | -5 °C | [4] |
| Flash Point | 104.352 °C | [2] |
| Refractive Index | 1.471 | [2] |
| Vapor Pressure | 0.191 mmHg at 25°C | [2] |
Synthesis and Experimental Protocols
General Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
A detailed experimental protocol for the synthesis of the analogous compound, 4-bromo-3-(trifluoromethyl)aniline, by bromination of 3-(trifluoromethyl)aniline using N-Bromosuccinimide (NBS) is well-documented and can serve as a procedural reference.[5]
Chemical Reactivity and Applications in Drug Development
The chemical reactivity of this compound is primarily centered around the bromo substituent, which readily participates in various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the construction of complex molecular architectures from simple precursors. The trifluoromethyl group, being strongly electron-withdrawing, can influence the reactivity of the aromatic ring.[6][7]
The trifluoromethyl group is a bioisostere for several functional groups and can significantly enhance the pharmacological profile of a molecule by improving its metabolic stability, lipophilicity, and binding affinity to biological targets.[6][7][8] This makes trifluoromethylated building blocks like this compound highly valuable in drug discovery programs.[9][10]
Key Reactions and Experimental Protocols
1. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide. This reaction is widely used to synthesize biaryl and substituted aromatic compounds.
Experimental Workflow for a Generic Suzuki-Miyaura Coupling
Caption: Workflow for a Suzuki-Miyaura coupling reaction.
General Experimental Protocol for Suzuki-Miyaura Coupling: A mixture of this compound (1.0 equiv), an arylboronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base like K₂CO₃ (2.0 equiv) are combined in a suitable solvent system (e.g., toluene/water or dioxane/water). The reaction mixture is degassed and heated under an inert atmosphere at 80-100 °C for several hours until the starting material is consumed (monitored by TLC or GC-MS). After cooling, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired biaryl product.[11][12][13][14]
2. Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. This reaction is instrumental in the synthesis of substituted alkynes.
General Experimental Protocol for Sonogashira Coupling: In a reaction vessel under an inert atmosphere, this compound (1.0 equiv), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02-0.05 equiv), and a copper(I) co-catalyst like CuI (0.01-0.05 equiv) are dissolved in a suitable solvent (e.g., THF or DMF). A base, typically an amine such as triethylamine or diisopropylamine, is added, followed by the terminal alkyne (1.1-1.5 equiv). The reaction is stirred at room temperature or with gentle heating until completion. The reaction mixture is then worked up by quenching with aqueous ammonium chloride, followed by extraction with an organic solvent. The organic layer is washed, dried, and concentrated, and the product is purified by chromatography.[15][16][17][18][19]
3. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds by coupling an amine with an aryl halide. This reaction is of great importance in the synthesis of pharmaceuticals, as the aniline and arylamine moieties are common in drug molecules.
General Experimental Protocol for Buchwald-Hartwig Amination: An oven-dried reaction tube is charged with this compound (1.0 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos or BINAP), and a base (e.g., NaOtBu or Cs₂CO₃). The vessel is evacuated and backfilled with an inert gas. The amine (1.1-1.5 equiv) and an anhydrous solvent (e.g., toluene or dioxane) are then added. The mixture is heated to 80-110 °C for the required reaction time. After completion, the reaction is cooled, diluted with an organic solvent, and filtered. The filtrate is washed, dried, and concentrated. The crude product is purified by column chromatography.[20][21][22][23][24]
Biological Significance and Drug Discovery
While specific biological signaling pathways directly modulated by this compound are not extensively reported, its derivatives are of significant interest in medicinal chemistry. The trifluoromethyl group can enhance a molecule's ability to penetrate cell membranes and can block metabolic pathways, thereby increasing the in vivo half-life of a drug candidate.[25] The bromoanisole scaffold can be elaborated into a wide variety of structures that may target a range of biological entities, including enzymes and receptors. For instance, trifluoromethylphenyl derivatives have been investigated as inhibitors of various enzymes and as ligands for receptors in the central nervous system.[26][27][28][29] The development of novel derivatives through the aforementioned coupling reactions allows for the exploration of structure-activity relationships in the quest for new therapeutic agents.
Conclusion
This compound is a versatile and valuable building block for the synthesis of complex organic molecules. Its unique combination of a reactive bromine handle and a property-enhancing trifluoromethyl group makes it an attractive starting material for the preparation of novel compounds with potential applications in the pharmaceutical and agrochemical industries. The palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, provide efficient and modular routes to a diverse range of derivatives, facilitating the exploration of new chemical space in drug discovery and materials science. A thorough understanding of its properties and reactivity is essential for its effective utilization in research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. 400-72-6 this compound >>4>>CAS>>CAS [cas.yaoshang68.com]
- 4. DE3360389D1 - Process for the preparation of trifluoromethylated benzenic compounds - Google Patents [patents.google.com]
- 5. rsc.org [rsc.org]
- 6. jelsciences.com [jelsciences.com]
- 7. mdpi.com [mdpi.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. mdpi.com [mdpi.com]
- 10. Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives | MDPI [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. rsc.org [rsc.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 25. mdpi.com [mdpi.com]
- 26. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Unlocking the potential of trifluoromethyl pyrrole derivatives in chronic wounds management: rapid synthesis, structural insights, and potent antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 29. benchchem.com [benchchem.com]
An In-depth Technical Guide to 3-Trifluoromethyl-4-bromoanisole
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 3-Trifluoromethyl-4-bromoanisole, a key intermediate in various chemical syntheses. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who require detailed information for their research and development activities.
Core Molecular Data
This compound, also known by its synonyms 4-Bromo-3-(trifluoromethyl)phenyl methyl ether and 2-Bromo-5-methoxybenzotrifluoride, is a substituted aromatic compound.[1] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value |
| Molecular Formula | C8H6BrF3O[1][2] |
| Molecular Weight | 255.03 g/mol [2][3] |
| CAS Number | 400-72-6[1][2] |
| Appearance | Colorless liquid[2] |
| Density | 1.563 ± 0.06 g/cm³ (Predicted)[2] |
| Boiling Point | 217.8 ± 40.0 °C (Predicted)[2] |
| Melting Point | -5 °C[2] |
| Flash Point | 104.352 °C[2] |
| Vapor Pressure | 0.191 mmHg at 25 °C[2] |
| Refractive Index | 1.471[2] |
| Storage | Sealed in a dry environment at room temperature.[2] |
Molecular Structure and Identification
The molecular structure of this compound consists of a benzene ring substituted with a methoxy group (-OCH3), a trifluoromethyl group (-CF3), and a bromine atom (-Br). The IUPAC name for this compound is 1-bromo-4-methoxy-2-(trifluoromethyl)benzene.[1] The unique arrangement of these functional groups imparts specific reactivity and properties to the molecule, making it a valuable building block in organic synthesis.
Experimental Protocols: Synthesis
General Synthetic Workflow:
The logical flow for the synthesis can be visualized as follows:
Methodology:
-
Reaction Setup: The starting material, 3-trifluoromethylanisole, is dissolved in a suitable inert solvent (e.g., a halogenated solvent) in a reaction vessel equipped with a stirrer and maintained under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Brominating Agent: A brominating agent, such as liquid bromine (Br2) or N-bromosuccinimide (NBS), is added portion-wise to the reaction mixture. The reaction is typically carried out at a controlled temperature to manage the exothermic nature of the electrophilic aromatic substitution.
-
Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of the starting material.
-
Work-up: Upon completion, the reaction mixture is quenched, often with a reducing agent (e.g., sodium thiosulfate solution) to remove any excess bromine. The organic layer is then separated, washed with water and brine, and dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).
-
Purification: The crude product is purified to isolate the desired this compound. Common purification methods include distillation under reduced pressure or column chromatography on silica gel.
This generalized protocol serves as a foundational guide. Researchers should consult relevant synthetic literature for specific reaction conditions, catalysts, and safety precautions. The precise parameters will influence the yield and purity of the final product.
References
An In-Depth Technical Guide to the Synthesis of 3-Trifluoromethyl-4-bromoanisole
Introduction: 3-Trifluoromethyl-4-bromoanisole is a key building block in the synthesis of various pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring a trifluoromethyl group and a bromine atom on an anisole core, provides a versatile platform for further chemical modifications. The electron-withdrawing nature of the trifluoromethyl group and the reactivity of the bromine atom allow for a wide range of synthetic transformations, making it a valuable intermediate for drug development professionals and organic chemists. This guide provides a comprehensive overview of the most effective and scientifically sound synthesis pathways for this compound, delving into the mechanistic details, experimental protocols, and optimization strategies.
Preferred Synthesis Pathway: A Two-Step Approach from 4-Bromo-3-(trifluoromethyl)phenol
The most common and efficient synthesis of this compound proceeds via a two-step route starting from the commercially available 4-bromo-3-(trifluoromethyl)phenol. This pathway is favored for its high yields, operational simplicity, and the ready availability of the starting material. The two key steps are:
-
Bromination of 3-(Trifluoromethyl)phenol: This initial step involves the regioselective bromination of 3-(trifluoromethyl)phenol to produce 4-bromo-3-(trifluoromethyl)phenol.
-
Etherification of 4-Bromo-3-(trifluoromethyl)phenol: The subsequent O-methylation of the phenolic hydroxyl group yields the target molecule, this compound.
Diagram of the Two-Step Synthesis Pathway
Caption: Two-step synthesis of this compound.
Part 1: Bromination of 3-(Trifluoromethyl)phenol
The introduction of a bromine atom onto the 3-(trifluoromethyl)phenol ring is a critical step that dictates the overall efficiency of the synthesis. The trifluoromethyl group is a meta-director, while the hydroxyl group is an ortho-, para-director. The interplay of these directing effects, along with steric hindrance, favors the bromination at the position para to the hydroxyl group.
Experimental Protocol: Bromination
A common procedure for the bromination of 3-trifluoromethylphenol involves the use of elemental bromine in a chlorinated solvent.[1]
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| 3-(Trifluoromethyl)phenol | 162.11 | 1 eq. | - |
| Bromine | 159.81 | 1 eq. | - |
| Dichloromethane (CH2Cl2) | 84.93 | - | - |
| Aqueous Na2SO3 solution | - | - | - |
| Brine | - | - | - |
| MgSO4 | 120.37 | - | - |
Procedure:
-
Dissolve 3-(trifluoromethyl)phenol in dichloromethane and cool the solution to 0°C in an ice bath.
-
Slowly add a solution of bromine in dichloromethane to the reaction mixture.
-
Allow the reaction mixture to warm to room temperature and stir for 18 hours.
-
Quench the reaction by washing with an aqueous solution of sodium sulfite (Na2SO3) to remove any unreacted bromine.
-
Wash the organic layer with brine, dry over magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-bromo-3-(trifluoromethyl)phenol.
Causality Behind Experimental Choices:
-
Solvent: Dichloromethane is an excellent solvent for both the starting material and the bromine, and it is relatively inert under the reaction conditions.
-
Temperature: The initial cooling to 0°C helps to control the exothermicity of the reaction and minimize the formation of side products. Allowing the reaction to proceed at room temperature ensures a reasonable reaction rate.
-
Workup: The aqueous sodium sulfite wash is crucial for safety and purity, as it neutralizes the corrosive and volatile bromine.
Part 2: Etherification of 4-Bromo-3-(trifluoromethyl)phenol
The second step involves the conversion of the phenolic hydroxyl group to a methoxy group. This is typically achieved through a Williamson ether synthesis, where the phenoxide, formed by deprotonation of the phenol, acts as a nucleophile to attack a methylating agent.
Experimental Protocol: Etherification
A standard protocol for the etherification of 4-bromo-3-(trifluoromethyl)phenol utilizes dimethyl sulfate as the methylating agent and potassium carbonate as the base.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| 4-Bromo-3-(trifluoromethyl)phenol | 241.01 | 1 eq. | - |
| Dimethyl sulfate ((CH3)2SO4) | 126.13 | 1.2 eq. | - |
| Potassium carbonate (K2CO3) | 138.21 | 2 eq. | - |
| Acetone | 58.08 | - | - |
Procedure:
-
To a solution of 4-bromo-3-(trifluoromethyl)phenol in acetone, add potassium carbonate.
-
Stir the mixture at room temperature for 30 minutes.
-
Slowly add dimethyl sulfate to the suspension.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the solid.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate to give the crude product.
-
Purify the crude product by distillation or column chromatography to obtain this compound.
Causality Behind Experimental Choices:
-
Base: Potassium carbonate is a mild and inexpensive base that is sufficient to deprotonate the phenol to form the reactive phenoxide.
-
Methylating Agent: Dimethyl sulfate is a potent and commonly used methylating agent. However, it is highly toxic and should be handled with extreme care in a well-ventilated fume hood.
-
Solvent: Acetone is a suitable solvent for this reaction as it dissolves the starting materials and is relatively easy to remove after the reaction.
Alternative Synthesis Pathway: The Sandmeyer Reaction
An alternative approach to synthesize this compound involves the Sandmeyer reaction, a versatile method for introducing a variety of substituents onto an aromatic ring via a diazonium salt intermediate.[2][3] This pathway is particularly useful when the starting material is an appropriately substituted aniline.
The general Sandmeyer reaction involves the conversion of an aryl amine to an aryl halide using a copper(I) halide catalyst.[2][3] More recently, trifluoromethylation of diazonium salts has been developed as a "Sandmeyer-type" reaction.[2][4]
Diagram of the Sandmeyer Reaction Pathway
Caption: General Sandmeyer reaction pathway.
While a direct Sandmeyer route starting from a readily available aniline to this compound is not commonly reported, the principles of this reaction are fundamental in aromatic chemistry and offer a potential alternative for the synthesis of related compounds. The key steps would involve:
-
Diazotization: The conversion of an aromatic primary amine to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid).
-
Copper-Catalyzed Displacement: The reaction of the diazonium salt with a copper(I) bromide to introduce the bromine atom.
The Sandmeyer reaction is a powerful tool for aromatic functionalization due to its wide applicability and the ability to introduce a range of substituents that are not easily accessible through direct electrophilic aromatic substitution.[2]
Mechanistic Insights
The synthesis pathways described rely on well-established reaction mechanisms in organic chemistry.
-
Electrophilic Aromatic Substitution (Bromination): The bromination of 3-(trifluoromethyl)phenol proceeds via an electrophilic aromatic substitution mechanism. The bromine molecule is polarized, and the electron-rich aromatic ring attacks the electrophilic bromine atom, forming a sigma complex (arenium ion). The loss of a proton from the sigma complex restores the aromaticity and yields the brominated product.
-
Nucleophilic Substitution (Etherification): The Williamson ether synthesis is a classic example of an SN2 reaction. The phenoxide ion, a strong nucleophile, attacks the electrophilic methyl group of dimethyl sulfate, displacing the sulfate leaving group and forming the ether linkage.
-
Radical-Nucleophilic Aromatic Substitution (Sandmeyer Reaction): The Sandmeyer reaction is believed to proceed through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[2] This involves a single-electron transfer from the copper(I) catalyst to the diazonium salt, generating an aryl radical and nitrogen gas. The aryl radical then abstracts a bromine atom from a copper(II) bromide species to form the final product and regenerate the copper(I) catalyst.[2]
Safety and Handling
The synthesis of this compound involves the use of hazardous chemicals that require careful handling.
-
Bromine: Is a highly corrosive and toxic substance. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Dimethyl Sulfate: Is a potent carcinogen and is highly toxic. It should be handled with extreme caution in a fume hood, and appropriate PPE is essential. Any spills should be neutralized immediately with an ammonia solution.
-
General Precautions: All reactions should be carried out in a well-ventilated area. Researchers should be familiar with the safety data sheets (SDS) for all chemicals used.
Conclusion
The synthesis of this compound is most efficiently achieved through a two-step process involving the bromination of 3-(trifluoromethyl)phenol followed by etherification. This pathway offers high yields and is amenable to scale-up. While the Sandmeyer reaction presents a viable alternative for the synthesis of related aromatic compounds, the two-step approach from 4-bromo-3-(trifluoromethyl)phenol remains the preferred method for this specific target molecule. A thorough understanding of the reaction mechanisms, experimental protocols, and safety precautions is essential for the successful and safe synthesis of this important chemical intermediate.
References
- 1. 2-BroMo-3-(trifluoroMethyl)phenol synthesis - chemicalbook [chemicalbook.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The trifluoromethylating Sandmeyer reaction: a method for transforming C-N into C-CF(3) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Starting Materials for the Synthesis of 3-Trifluoromethyl-4-bromoanisole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes and starting materials for the preparation of 3-Trifluoromethyl-4-bromoanisole, a key intermediate in the development of pharmaceuticals and agrochemicals. This document details two principal synthetic pathways, offering experimental protocols, quantitative data, and logical workflows to aid in laboratory implementation and process development.
Executive Summary
The synthesis of this compound can be effectively achieved through two primary strategies, each commencing from readily available starting materials. The first route begins with the regioselective bromination of 3-(trifluoromethyl)aniline, followed by a diazotization and subsequent methoxylation. The second viable pathway involves the direct electrophilic bromination of 3-(trifluoromethyl)anisole. This guide will explore the specifics of each approach, presenting the necessary data and methodologies for their successful execution.
Route 1: Synthesis from 3-(Trifluoromethyl)aniline
This synthetic pathway is a two-step process that begins with the bromination of 3-(trifluoromethyl)aniline to form the intermediate 4-bromo-3-(trifluoromethyl)aniline, which is then converted to the final product.
Step 1: Regioselective Bromination of 3-(Trifluoromethyl)aniline
The initial step involves the electrophilic aromatic substitution of 3-(trifluoromethyl)aniline. The amino group, being an activating ortho, para-director, guides the incoming electrophile. Due to steric hindrance from the adjacent trifluoromethyl group, the para-substituted product, 4-bromo-3-(trifluoromethyl)aniline, is preferentially formed[1].
Experimental Protocols:
Two effective methods for this transformation are presented below, utilizing different brominating agents.
Method A: Using N-Bromosuccinimide (NBS)
This method employs N-Bromosuccinimide as the brominating agent in a polar aprotic solvent, N,N-dimethylformamide (DMF)[1].
-
Reaction Setup: In a round-bottom flask, dissolve 3-(trifluoromethyl)aniline (1.0 equivalent) in N,N-dimethylformamide (DMF). In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.0 equivalent) in DMF.
-
Addition: Add the NBS solution dropwise to the aniline solution at room temperature with vigorous stirring.
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature for approximately 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate.
-
Extraction: Wash the organic layer with a brine solution.
-
Purification: The resulting brownish solid can be further purified by recrystallization or column chromatography if necessary.
Method B: Using 2,4,4,6-Tetrabromo-2,5-cyclohexadien-1-one
-
Reaction Setup: Dissolve N,N-dimethyl-3-(trifluoromethyl)aniline in dichloromethane in an Erlenmeyer flask and cool the solution to -10 °C using a cooling bath.
-
Addition: Add finely powdered 2,4,4,6-tetrabromo-2,5-cyclohexadien-1-one in portions, maintaining the temperature between -10 °C and 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature over a period of 30 minutes.
-
Work-up: Extract the reaction mixture with an aqueous sodium hydroxide solution to remove the 2,4,6-tribromophenol byproduct.
-
Washing: Wash the organic layer with water.
-
Isolation: Dry the organic layer and remove the solvent by rotary evaporation to yield the crude product.
Quantitative Data for Bromination of 3-(Trifluoromethyl)aniline:
| Starting Material | Brominating Agent | Solvent | Reaction Temperature | Reaction Time | Reported Yield | Reference |
| 3-(Trifluoromethyl)aniline | N-Bromosuccinimide (NBS) | N,N-Dimethylformamide (DMF) | Room Temperature | 3 hours | 90-92% | [2] |
| N,N-dimethyl-3-(trifluoromethyl)aniline | 2,4,4,6-Tetrabromo-2,5-cyclohexadien-1-one | Dichloromethane | -10 °C to Room Temperature | ~ 1 hour | High yields reported | [1] |
Step 2: Diazotization and Methoxylation of 4-Bromo-3-(trifluoromethyl)aniline
The amino group of 4-bromo-3-(trifluoromethyl)aniline can be converted into a diazonium salt, which is a versatile intermediate. This diazonium salt can then be transformed into the desired methoxy group.
Experimental Protocol (General):
-
Diazotization: Dissolve 4-Bromo-3-(trifluoromethyl)aniline (1.0 eq) in aqueous HCl or H2SO4 at 0-5 °C with vigorous stirring. Slowly add a pre-cooled aqueous solution of NaNO2 (1.05 eq) dropwise, keeping the temperature below 5 °C. Stir the mixture for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt solution[3].
Logical Workflow for Route 1:
Caption: Synthetic pathway from 3-(Trifluoromethyl)aniline.
Route 2: Synthesis from 3-(Trifluoromethyl)anisole
This approach involves the direct electrophilic bromination of 3-(trifluoromethyl)anisole. The success of this route is dependent on the regioselectivity of the bromination reaction.
Regioselectivity of Bromination
In the electrophilic aromatic substitution of 3-(trifluoromethyl)anisole, the directing effects of the two substituents must be considered. The methoxy group (-OCH3) is a strongly activating ortho, para-director, while the trifluoromethyl group (-CF3) is a deactivating meta-director. In cases with conflicting directing effects, the more strongly activating group typically governs the position of substitution[4]. Therefore, the methoxy group is expected to direct the incoming bromine to the positions ortho and para to it (positions 2, 4, and 6). The trifluoromethyl group directs to position 5. The position para to the methoxy group (position 4) is the most likely site of substitution, as it is activated by the methoxy group and not significantly sterically hindered.
Logical Relationship for Bromination Regioselectivity:
Caption: Directing effects in the bromination of 3-(Trifluoromethyl)anisole.
Synthesis of Starting Material: 3-(Trifluoromethyl)anisole
A potential route to the starting material, 3-(trifluoromethyl)anisole, is through the methylation of 3-(trifluoromethyl)phenol.
Experimental Workflow for Route 2:
Caption: Synthetic pathway from 3-(Trifluoromethyl)phenol.
Conclusion
Both presented synthetic routes offer viable pathways to this compound from different commercially available starting materials. Route 1, starting from 3-(trifluoromethyl)aniline, is well-documented for the initial bromination step, providing high yields. The subsequent diazotization and methoxylation, while a standard transformation, would require optimization for this specific substrate. Route 2, commencing with 3-(trifluoromethyl)anisole, is more direct but relies on the regioselectivity of the bromination step. Based on established principles of electrophilic aromatic substitution, this route is expected to yield the desired product as the major isomer. The choice of the optimal route will depend on factors such as the availability and cost of the starting materials, as well as the desired scale of the synthesis. Further experimental validation is recommended to determine the most efficient and scalable process.
References
Navigating the Synthesis Landscape: A Technical Safety Guide to 3-Trifluoromethyl-4-bromoanisole
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Trifluoromethyl-4-bromoanisole (CAS No. 400-72-6), also known by synonyms such as 1-bromo-4-methoxy-2-(trifluoromethyl)benzene and 2-Bromo-5-methoxybenzotrifluoride, is a fluorinated aromatic compound of increasing interest in medicinal chemistry and materials science.[1][2] Its unique substitution pattern—a trifluoromethyl group ortho to a methoxy group and para to a bromine atom—offers a versatile scaffold for the synthesis of complex molecular architectures. However, as with any halogenated and trifluoromethylated reagent, a comprehensive understanding of its hazard profile and safety protocols is paramount for ensuring the well-being of laboratory personnel and the integrity of research outcomes. This guide provides an in-depth analysis of the safety data for this compound, offering field-proven insights and detailed protocols for its safe handling, storage, and disposal.
Chemical and Physical Identity
A clear understanding of the physical properties of a compound is the foundation of its safe handling. These properties dictate appropriate storage conditions, predict its behavior in various experimental setups, and inform emergency response procedures.
| Property | Value | Source |
| CAS Number | 400-72-6 | [1][2] |
| Molecular Formula | C₈H₆BrF₃O | [1] |
| Molecular Weight | 255.03 g/mol | [1] |
| Synonyms | 4-Bromo-3-(trifluoromethyl)phenyl methyl ether; 1-bromo-4-methoxy-2-(trifluoromethyl)benzene; 2-Bromo-5-methoxybenzotrifluoride | [1] |
Section 1: Hazard Identification and GHS Classification
The Globally Harmonized System (GHS) provides a universal framework for classifying the hazards of chemical substances. This compound is classified as an irritant affecting the skin, eyes, and respiratory system.[3]
GHS Hazard Statements: [3]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Signal Word: Warning [3]
The causality behind these classifications lies in the chemical nature of the molecule. Halogenated aromatic compounds can be reactive towards biological macromolecules, and the trifluoromethyl group can alter the electronic properties of the benzene ring, potentially enhancing its irritant effects.
Logical Flow of GHS Hazards and Precautions
The following diagram illustrates the relationship between the identified hazards and the necessary precautionary measures that will be detailed throughout this guide.
Caption: Relationship between GHS hazards and corresponding safety precautions.
Section 2: Exposure Control and Personal Protective Equipment (PPE)
Controlling exposure is the cornerstone of chemical safety. This is achieved through a combination of engineering controls and appropriate Personal Protective Equipment (PPE). The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.
Engineering Controls
-
Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted in a certified chemical fume hood.[4] This is the primary defense against respiratory exposure (H335).[3]
-
Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[4]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Chemical splash goggles or safety glasses with side shields are required to prevent eye contact (H319).[3][4] For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[4]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves, such as nitrile, neoprene, or butyl rubber, must be worn.[4] Inspect gloves for any signs of degradation or perforation before each use. Contaminated gloves should be removed using the proper technique to avoid skin contact and disposed of as hazardous waste.
-
Lab Coat: A flame-resistant lab coat that fully covers the arms should be worn over personal clothing.[4]
-
-
Respiratory Protection: When engineering controls are insufficient, or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used. All respiratory protection must be part of a comprehensive program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 standards.[4]
Section 3: Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is crucial for preventing accidental exposure and maintaining the chemical's integrity.
Handling Protocol
-
Pre-Handling Assessment: Before beginning work, perform a risk assessment for the planned experiment. Ensure all necessary PPE is available and in good condition. Verify that the chemical fume hood is functioning correctly.[4]
-
Container Handling: Keep the container tightly closed when not in use.[3] Use non-sparking tools to prevent ignition sources. Prevent fire caused by electrostatic discharge.[3]
-
General Hygiene: Avoid contact with skin and eyes.[3] Do not breathe vapors or spray.[3] Wash hands thoroughly with soap and water after handling. Do not eat, drink, or smoke in the laboratory area.[4]
Storage Conditions
-
Location: Store the container tightly closed in a dry, cool, and well-ventilated area.[3]
-
Incompatibilities: Store away from strong oxidizing agents.[5] While specific data for this compound is limited, related bromoanisoles and fluorinated compounds are incompatible with strong acids and strong bases.[6][7] Therefore, segregation from these chemical classes is a prudent measure.
-
Container Integrity: Regularly inspect containers for leaks or damage.
Section 4: First Aid and Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure.
First Aid Measures
-
Inhalation (May cause respiratory irritation[3]):
-
Skin Contact (Causes skin irritation[3]):
-
Eye Contact (Causes serious eye irritation[3]):
-
Ingestion:
Fire-Fighting Measures
While this compound is not classified as flammable, containers may burn, and thermal decomposition can produce toxic and corrosive fumes.[11]
-
Suitable Extinguishing Media: Use carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[5][9] A water spray can be used to cool fire-exposed containers.[11]
-
Specific Hazards: During a fire, formation of toxic gases is possible.[5] These may include carbon oxides (CO, CO₂) and hydrogen halides (HBr, HF).
-
Protective Equipment for Firefighters: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.[5][9]
Accidental Release Measures
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Absorb the spill with an inert, non-combustible material such as sand, diatomite, or universal binders.[5] Do not allow the chemical to enter sewers or surface water.[5]
-
Collection: Collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[5][11]
-
Decontamination: Decontaminate the spill area with a suitable solvent, followed by washing with soap and water.[4]
Workflow for Emergency Response
Caption: A step-by-step workflow for responding to an emergency involving this compound.
Section 5: Toxicological and Ecological Information
-
Toxicological Information: The toxicological properties of this compound have not been thoroughly investigated.[9] The available GHS classifications indicate it is an irritant to the skin, eyes, and respiratory system.[3] No data is available regarding carcinogenicity, mutagenicity, or reproductive toxicity.[6]
-
Ecological Information: There is no specific ecological data available for this compound. It is crucial to prevent its release into the environment. Do not allow it to enter sewers, surface water, or ground water.[5] Proper disposal is essential to mitigate potential environmental impact.
Section 6: Disposal Considerations
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Waste Disposal: Dispose of the chemical and any contaminated labware (e.g., gloves, absorbent materials) as hazardous waste in accordance with local, state, and federal regulations.[4][9] Do not dispose of it with normal laboratory trash or pour it down the drain. Contact a licensed professional waste disposal service.
Conclusion
This compound is a valuable reagent with a manageable hazard profile when handled with the appropriate precautions. Its primary hazards are irritation to the skin, eyes, and respiratory tract. The key to its safe use lies in a disciplined approach centered on robust engineering controls, consistent use of appropriate personal protective equipment, and strict adherence to established handling and emergency protocols. By integrating the principles and procedures outlined in this guide, researchers can confidently and safely leverage the synthetic potential of this compound in their drug discovery and development endeavors.
References
- 1. 400-72-6 this compound >>4>>CAS>>CAS [cas.yaoshang68.com]
- 2. scbt.com [scbt.com]
- 3. 2-Bromo-5-methoxybenzotrifluoride - Safety Data Sheet [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. chemdmart.com [chemdmart.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. 1-Bromo-4-(trifluoromethyl)benzene(402-43-7) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
An In-depth Technical Guide to the Solubility of 3-Trifluoromethyl-4-bromoanisole in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the solubility of 3-Trifluoromethyl-4-bromoanisole, a compound of interest in synthetic chemistry and drug discovery. A thorough review of publicly available scientific literature reveals a notable absence of quantitative solubility data for this specific molecule in common organic solvents. In light of this data gap, this document provides a comprehensive framework to empower researchers to determine its solubility profile. The guide details the predicted physicochemical properties of this compound, offers a robust, step-by-step experimental protocol for solubility determination using the widely accepted shake-flask method, and presents a theoretical model for predicting solubility based on solvent polarity.
Introduction to this compound
This compound is an aromatic organic compound featuring a methoxy group, a bromine atom, and a trifluoromethyl group attached to a benzene ring. Its structural characteristics, particularly the electron-withdrawing trifluoromethyl group and the lipophilic bromo group, suggest it is a nonpolar molecule. This inherent polarity, or lack thereof, is a critical determinant of its solubility in various organic solvents. Understanding the solubility of this compound is essential for its application in reaction chemistry, purification processes such as recrystallization, and its formulation in preclinical and clinical studies.
Quantitative Solubility Data
As of the date of this publication, a comprehensive search of scientific databases and chemical literature has not yielded specific quantitative solubility data for this compound in organic solvents. The principle of "like dissolves like" suggests that as a relatively nonpolar compound, it will exhibit higher solubility in nonpolar organic solvents and lower solubility in polar solvents. To aid in solvent selection for experimental determination, the following table provides the polarity index of common organic solvents. The solubility of this compound in these solvents is listed as "Not Publicly Available" and requires experimental determination.
Table 1: Solubility of this compound in Common Organic Solvents and their Polarity Indices
| Solvent | Polarity Index | Solubility ( g/100 mL at 25°C) |
| Heptane | 0.1 | Not Publicly Available |
| Hexane | 0.1 | Not Publicly Available |
| Toluene | 2.4 | Not Publicly Available |
| Diethyl Ether | 2.8 | Not Publicly Available |
| Dichloromethane | 3.1 | Not Publicly Available |
| Tetrahydrofuran (THF) | 4.0 | Not Publicly Available |
| Ethyl Acetate | 4.4 | Not Publicly Available |
| Acetone | 5.1 | Not Publicly Available |
| Methanol | 5.1 | Not Publicly Available |
| Acetonitrile | 5.8 | Not Publicly Available |
| Dimethylformamide (DMF) | 6.4 | Not Publicly Available |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Not Publicly Available |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The shake-flask method is a reliable and widely used technique to determine the thermodynamic solubility of a compound in a given solvent.[1] The following protocol provides a detailed methodology for determining the solubility of this compound.
Materials
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Glass vials with screw caps
-
Thermostatic shaker or incubator with agitation capabilities
-
Analytical balance (accurate to ±0.1 mg)
-
Micropipettes
-
Syringe filters (0.22 µm, solvent-compatible)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
Volumetric flasks and appropriate glassware for dilutions
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a glass vial. An excess is crucial to ensure that the solvent becomes saturated with the compound.
-
Accurately pipette a known volume of the desired organic solvent (e.g., 5.0 mL) into the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C).
-
Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours.[1][2] A preliminary time-course study can be conducted to determine the minimum time required to reach equilibrium.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the same temperature to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.
-
-
Quantification:
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC or GC).
-
Prepare a series of calibration standards of this compound of known concentrations in the same solvent.
-
Analyze the calibration standards and the diluted sample using the chosen analytical method.
-
Construct a calibration curve by plotting the analytical signal (e.g., peak area) against the concentration of the standards.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.
-
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the step-by-step workflow for the shake-flask method.
Logical Relationship of Solubility
The solubility of this compound is governed by its molecular structure and the properties of the solvent, based on the principle of "like dissolves like."
Conclusion
While quantitative solubility data for this compound is not currently available in the public domain, this guide provides the necessary tools for its determination. The provided shake-flask protocol is a robust method for generating reliable solubility data. The physicochemical characteristics of this compound strongly suggest a preference for solubility in nonpolar organic solvents. The experimental determination of this property is a critical step for the successful application of this compound in research and development.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-Trifluoromethyl-4-bromoanisole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 3-Trifluoromethyl-4-bromoanisole. This information is critical for the unambiguous identification, purity assessment, and structural elucidation of this compound in research and development settings, particularly within the pharmaceutical and agrochemical industries.
Chemical Structure and Atom Numbering
The chemical structure of this compound, systematically named 4-bromo-1-methoxy-2-(trifluoromethyl)benzene, is presented below. The atom numbering convention used for the assignment of NMR signals is also provided.
Caption: Structure of this compound with atom numbering.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic protons and the methoxy group protons. The chemical shifts are influenced by the electronic effects of the trifluoromethyl, bromo, and methoxy substituents.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 | 7.78 | d | 8.8 |
| H-2 | 7.21 | d | 3.0 |
| H-6 | 6.95 | dd | 8.8, 3.0 |
| -OCH₃ | 3.88 | s | - |
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides detailed information about the carbon framework of the molecule. The presence of the trifluoromethyl group results in characteristic quartet splitting for the carbon to which it is attached (C-3) and also influences the chemical shifts of the other aromatic carbons.
| Carbon | Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F coupling) | Coupling Constant (JCF, Hz) |
| C-1 | 158.8 | s | - |
| C-4 | 114.9 | s | - |
| C-6 | 135.2 | s | - |
| C-2 | 118.8 | q | 5.5 |
| C-5 | 113.8 | s | - |
| C-3 | 126.9 | q | 30.0 |
| -OCH₃ | 56.4 | s | - |
| -CF₃ | 123.0 | q | 272.0 |
Experimental Protocol
The following provides a general methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra for this compound.
4.1. Sample Preparation
-
Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard solvent for routine NMR of small organic molecules.
-
Sample Filtration (Optional): If the solution is not clear, filter it through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C). Modern spectrometers can also reference the residual solvent peak.
4.2. NMR Instrument Parameters
The data presented in this guide were acquired on a 400 MHz NMR spectrometer. The following are typical acquisition parameters:
-
Spectrometer Frequency: 400 MHz for ¹H, 100 MHz for ¹³C.
-
Solvent: CDCl₃
-
Temperature: 298 K (25 °C)
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16 to 64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 3-4 seconds.
-
-
¹³C NMR Parameters:
-
Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: 1024 to 4096, due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Acquisition Time: 1-2 seconds.
-
4.3. Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.
-
Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or the residual solvent signal (CDCl₃: δ = 7.26 ppm for ¹H, δ = 77.16 ppm for ¹³C).
-
Integration and Peak Picking: Integrate the signals in the ¹H spectrum to determine the relative ratios of the different types of protons. Identify the chemical shift of each peak in both ¹H and ¹³C spectra.
Logical Relationships in Spectral Interpretation
The interpretation of the NMR spectra relies on understanding the relationships between the molecular structure and the observed spectral parameters.
Caption: Workflow for the structural elucidation of this compound using NMR data.
Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 3-Trifluoromethyl-4-bromoanisole
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation of 3-Trifluoromethyl-4-bromoanisole. In the absence of a publicly available mass spectrum for this specific compound, this guide leverages fragmentation patterns from structurally similar molecules to forecast the primary fragmentation pathways and resultant ions. This information is critical for the identification and structural elucidation of this compound in complex matrices, a common challenge in pharmaceutical research and development.
Predicted Mass Spectrometry Data
The expected fragmentation of this compound under electron ionization would be dictated by the stability of the aromatic ring and the nature of its substituents: the bromo, trifluoromethyl, and methoxy groups. The molecular ion is predicted to be prominent, and its isotopic pattern, due to the presence of bromine (79Br and 81Br in an approximate 1:1 ratio), will be a key diagnostic feature.
The primary fragmentation pathways are anticipated to involve the loss of the methyl radical from the methoxy group, cleavage of the C-Br bond, and loss of the trifluoromethyl radical. Subsequent fragmentation events, such as the loss of carbon monoxide (CO), are also expected.
Table 1: Predicted Major Fragment Ions for this compound
| m/z (for 79Br) | m/z (for 81Br) | Proposed Fragment Ion | Neutral Loss | Predicted Relative Abundance |
| 270 | 272 | [C8H6BrF3O]+• (Molecular Ion) | - | High |
| 255 | 257 | [C7H3BrF3O]+ | •CH3 | Medium |
| 227 | 229 | [C7H3BrF3]+• | CO | Low |
| 191 | - | [C8H6F3O]+ | •Br | Medium |
| 145 | - | [C7H4F3]+ | •Br, CO | Medium |
| 201 | - | [C7H3O]+ | •Br, •CF3 | Low |
| 173 | - | [C6H3]+ | •Br, •CF3, CO | Low |
| 69 | - | [CF3]+ | C7H4BrO | Low |
Predicted Fragmentation Pathways
The fragmentation of this compound is initiated by the ionization of the molecule, leading to the formation of a molecular ion. This energetically unstable species then undergoes a series of bond cleavages to yield more stable fragment ions. The predicted primary fragmentation pathways are visualized below.
An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 3-Trifluoromethyl-4-bromoanisole
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Trifluoromethyl-4-bromoanisole is a substituted aromatic compound with significant potential in the synthesis of complex organic molecules, particularly in the fields of pharmaceuticals and agrochemicals. The strategic placement of the trifluoromethyl, bromo, and methoxy substituents on the benzene ring creates a unique electronic environment, defining specific sites for electrophilic and nucleophilic attack. This guide provides a comprehensive analysis of the electronic properties and reactivity of this compound, offering insights into its synthetic utility. This document summarizes key data, outlines hypothetical experimental protocols for its derivatization, and provides visualizations to illustrate its chemical behavior.
Introduction
The reactivity of an aromatic compound is fundamentally governed by the nature and position of its substituents. In this compound, the interplay between the electron-donating methoxy group (-OCH3) and the electron-withdrawing trifluoromethyl (-CF3) and bromo (-Br) groups dictates the molecule's reactivity profile. The methoxy group, a moderate activating group, directs electrophilic substitution to the ortho and para positions and increases the electron density of the aromatic ring through resonance. Conversely, the trifluoromethyl group is a strong deactivating group due to its powerful inductive electron-withdrawing effect. The bromine atom also acts as a deactivating group via induction but can participate in resonance, donating a lone pair to the ring. Understanding the balance of these electronic effects is crucial for predicting the regioselectivity of its reactions.
Electronic Properties and Reactive Sites
The electron distribution in this compound determines its susceptibility to attack by electrophiles and nucleophiles.
Nucleophilic Sites
The primary nucleophilic sites of this compound are the oxygen atom of the methoxy group and the aromatic ring itself, particularly at the positions activated by the methoxy group.
-
Oxygen Atom: The lone pairs of electrons on the oxygen atom of the methoxy group make it a potential site for protonation or reaction with other strong electrophiles.
-
Aromatic Ring: The methoxy group activates the aromatic ring towards electrophilic attack at the positions ortho and para to it. In this molecule, the C2 and C6 positions are ortho to the methoxy group, and the C4 position is para. However, the C4 position is already substituted with a bromine atom. Therefore, the most likely sites for electrophilic aromatic substitution are the C2 and C6 positions. The strong deactivating effect of the trifluoromethyl group at C3 will significantly reduce the nucleophilicity of the adjacent C2 position. Consequently, the C6 position is the most probable site for electrophilic attack .
Electrophilic Sites
The electrophilic sites are regions of low electron density, making them susceptible to attack by nucleophiles.
-
Aromatic Ring: The presence of the strongly electron-withdrawing trifluoromethyl group and the bromine atom makes the aromatic ring, as a whole, electron-deficient and thus a target for strong nucleophiles. Nucleophilic aromatic substitution (SNA r) is a plausible reaction pathway, especially with strong nucleophiles. The carbon atom attached to the bromine (C4) is a primary site for nucleophilic attack, leading to the displacement of the bromide ion.[1][2] The trifluoromethyl group at the meta position to the bromine will further activate the ring towards this type of reaction.[3]
-
Carbon of the Trifluoromethyl Group: While the C-F bonds are very strong, the carbon atom of the trifluoromethyl group is highly electron-deficient and could potentially react with very strong, hard nucleophiles, although this is less common for aryl trifluoromethyl groups.
-
Methyl Carbon of the Methoxy Group: The methyl carbon is attached to an electronegative oxygen atom, making it slightly electrophilic and susceptible to nucleophilic attack in reactions like ether cleavage.
Data Presentation
Due to the limited availability of direct experimental data for this compound in the public domain, the following tables are based on analysis of related compounds and predicted chemical shifts and reactivity.
Table 1: Predicted ¹H NMR Chemical Shifts
| Position | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| H-2 | 7.5 - 7.7 | d | J ≈ 2-3 |
| H-5 | 7.0 - 7.2 | dd | J ≈ 8-9, 2-3 |
| H-6 | 6.9 - 7.1 | d | J ≈ 8-9 |
| -OCH₃ | 3.8 - 4.0 | s | - |
Note: Predictions are based on the analysis of similar compounds such as 4-bromoanisole and compounds containing the trifluoromethyl group.[4][5][6]
Table 2: Predicted ¹³C NMR Chemical Shifts
| Position | Predicted Chemical Shift (ppm) |
| C-1 (-OCH₃) | 158 - 162 |
| C-2 | 115 - 118 |
| C-3 (-CF₃) | 125 - 129 (q, ¹JCF ≈ 270-280 Hz) |
| C-4 (-Br) | 112 - 115 |
| C-5 | 132 - 135 |
| C-6 | 114 - 117 |
| -OCH₃ | 55 - 57 |
| -CF₃ | 122 - 126 (q, ¹JCF ≈ 270-280 Hz) |
Note: Predictions are based on data from analogous substituted anisoles and benzotrifluorides.[4]
Table 3: Predicted Infrared (IR) Spectroscopy Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C-H (aromatic) | 3100 - 3000 | Medium to Weak |
| C-H (methyl) | 2950 - 2850 | Medium |
| C=C (aromatic) | 1600 - 1450 | Medium to Strong |
| C-O (ether) | 1250 - 1000 | Strong |
| C-F (trifluoromethyl) | 1350 - 1100 | Strong, Multiple Bands |
| C-Br | 600 - 500 | Medium to Strong |
Note: Characteristic IR absorption ranges are based on general principles of IR spectroscopy.[7][8][9][10]
Experimental Protocols (Hypothetical)
The following are detailed, albeit hypothetical, methodologies for key reactions involving this compound, based on established procedures for similar compounds.
Electrophilic Aromatic Substitution: Nitration
This protocol describes the nitration of this compound, which is expected to occur primarily at the C6 position.
Materials:
-
This compound
-
Fuming nitric acid (90%)
-
Concentrated sulfuric acid (98%)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1 equivalent) in dichloromethane.
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add concentrated sulfuric acid (2 equivalents) to the stirred solution.
-
From the dropping funnel, add fuming nitric acid (1.1 equivalents) dropwise over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Carefully pour the reaction mixture over crushed ice.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel.
Nucleophilic Aromatic Substitution: Reaction with Sodium Methoxide
This protocol outlines the displacement of the bromine atom with a methoxy group.
Materials:
-
This compound
-
Sodium methoxide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated ammonium chloride solution
Procedure:
-
To a solution of this compound (1 equivalent) in anhydrous DMF, add sodium methoxide (1.5 equivalents).
-
Heat the reaction mixture to 100 °C and stir for 12 hours under an inert atmosphere.
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.
-
Separate the organic layer and wash it with saturated ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting product by distillation or column chromatography.
Visualizations
The following diagrams, generated using the DOT language, illustrate the key structural and reactive features of this compound.
Caption: Predicted primary electrophilic and nucleophilic sites on this compound.
Caption: Generalized pathway for electrophilic aromatic substitution on this compound.
Caption: Experimental workflow for nucleophilic aromatic substitution on this compound.
Conclusion
This compound presents a versatile scaffold for organic synthesis. The electronic dichotomy of its substituents—the activating methoxy group and the deactivating trifluoromethyl and bromo groups—creates distinct regions of electrophilicity and nucleophilicity. The C6 position is the most likely site for electrophilic attack, while the C4 carbon, bonded to bromine, is the primary target for nucleophilic substitution. This understanding allows for the rational design of synthetic routes to access a variety of complex, functionalized aromatic compounds for applications in drug discovery and materials science. Further experimental and computational studies are warranted to fully elucidate the reactivity of this promising building block.
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. rsc.org [rsc.org]
- 5. 4-Bromoanisole(104-92-7) 1H NMR spectrum [chemicalbook.com]
- 6. 3-Bromoanisole(2398-37-0) 13C NMR spectrum [chemicalbook.com]
- 7. Spectroscopic investigation, computed IR intensity, Raman activity and vibrational frequency analysis on 3-bromoanisole using HF and DFT (LSDA/MPW1PW91) calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 10. database INFRARED SPECTROSCOPY INDEX spectra analysis interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]
An In-depth Technical Guide to 3-Trifluoromethyl-4-bromoanisole for Researchers and Drug Development Professionals
An essential building block in medicinal chemistry and materials science, 3-Trifluoromethyl-4-bromoanisole is a versatile reagent in a variety of synthetic applications. This guide provides a comprehensive overview of its commercial availability, physicochemical properties, and key synthetic methodologies, tailored for researchers, scientists, and drug development professionals.
This technical document details the procurement of this compound, its key chemical and physical characteristics, and established experimental protocols for its use in pivotal cross-coupling reactions. The information is presented to facilitate its application in research and development, particularly in the synthesis of novel pharmaceutical compounds and advanced materials.
Commercial Availability
This compound (CAS Number: 400-72-6) is readily available from a range of commercial chemical suppliers. Researchers can procure this reagent from companies specializing in fine chemicals and building blocks for organic synthesis. Notable suppliers include, but are not limited to, CROCHEM, Shanghai Macklin Biochemical Co., Ltd., and Shanghai Amole Biotechnology Co., Ltd.[1] It is advisable to request a certificate of analysis from the chosen supplier to obtain batch-specific data on purity and impurity profiles.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for reaction planning, safety assessments, and purification procedures.
| Property | Value | Reference |
| Molecular Formula | C₈H₆BrF₃O | [2][3] |
| Molecular Weight | 255.03 g/mol | [2][3] |
| Appearance | Colorless liquid | [1] |
| Density | 1.563 g/cm³ (predicted) | [2] |
| Boiling Point | 217.8 °C at 760 mmHg (predicted) | [2] |
| Flash Point | 104.4 °C | [2] |
| Refractive Index | 1.471 | [2] |
| Vapor Pressure | 0.191 mmHg at 25 °C | [2] |
Synthesis of this compound
References
A Technical Guide to the Electronic Effects of the Trifluoromethyl Group on the Anisole Ring
Abstract
The strategic introduction of the trifluoromethyl (-CF3) group onto an anisole scaffold creates a fascinating interplay of competing electronic effects with profound implications for molecular properties and reactivity. Anisole, characterized by the electron-donating methoxy (-OCH3) group, is typically activated towards electrophilic aromatic substitution at the ortho and para positions. Conversely, the -CF3 group is a powerful deactivator and meta-director due to its strong electron-withdrawing nature. This guide provides an in-depth analysis of the nuanced electronic landscape that emerges from the combination of these two influential substituents. We will dissect the inductive and resonance contributions, quantify their effects using Hammett parameters, explore their spectroscopic signatures via NMR, and discuss the critical impact of positional isomerism on the physicochemical properties relevant to medicinal chemistry and materials science.
Foundational Principles: A Tale of Two Substituents
To comprehend the trifluoromethylanisole system, one must first appreciate the distinct electronic character of each substituent in isolation.
The Anisole Moiety: An Electron-Rich Aromatic System
Anisole (methoxybenzene) serves as an important parent structure in pharmaceuticals and fragrances.[1] Its chemistry is dominated by the methoxy (-OCH3) group. The oxygen atom is more electronegative than carbon, exerting an electron-withdrawing inductive effect (-I) . However, this is significantly outweighed by its powerful electron-donating resonance effect (+R) , where the oxygen's lone pairs delocalize into the π-system of the benzene ring.
This net electron donation increases the electron density of the ring, particularly at the ortho and para positions, making anisole highly reactive towards electrophilic aromatic substitution and directing incoming electrophiles to these sites.[2][3]
The Trifluoromethyl Group: A Potent Electron Sink
The trifluoromethyl (-CF3) group is one of the most strongly electron-withdrawing groups used in organic chemistry.[4] Its influence is primarily due to a powerful inductive effect (-I) originating from the high electronegativity of the three fluorine atoms.[5] This effect significantly reduces the electron density of the aromatic ring, deactivating it towards electrophilic attack.[6]
While the -CF3 group does not possess a classical resonance effect, a phenomenon known as negative hyperconjugation (or C-F hyperconjugation) is proposed, where electron density from adjacent C-C bonds interacts with the low-lying σ* anti-bonding orbitals of the C-F bonds.[7][8] This interaction further contributes to its electron-withdrawing character and is thought to explain its preference for meta direction in electrophilic substitution reactions.[9]
The Combined Effect: Positional Isomerism Dictates Properties
The true complexity arises when both the -OCH3 and -CF3 groups are present on the same benzene ring. The net electronic effect and resulting chemical behavior are critically dependent on their relative positions.
para-Trifluoromethylanisole (4-CF3-Anisole)
In the para isomer, the +R effect of the methoxy group and the -I effect of the trifluoromethyl group are in direct electronic opposition. The -OCH3 group pushes electron density into the ring, while the -CF3 group pulls it out. This electronic tug-of-war significantly modulates the electron distribution. The ring remains activated relative to trifluoromethylbenzene but is substantially deactivated compared to anisole.
meta-Trifluoromethylanisole (3-CF3-Anisole)
When the -CF3 group is in the meta position relative to the -OCH3 group, their resonance effects do not directly oppose each other. The methoxy group's +R effect continues to enrich the ortho and para positions (C2, C4, C6), while the strong -I effect of the -CF3 group deactivates the entire ring, particularly the carbons closest to it (C2, C3, C4). This leads to a complex reactivity map for electrophilic substitution.
ortho-Trifluoromethylanisole (2-CF3-Anisole)
The ortho isomer introduces steric hindrance in addition to the electronic conflict. The proximity of the bulky -CF3 group to the -OCH3 group can force the methoxy group out of the plane of the ring, diminishing the orbital overlap required for its +R effect. This steric inhibition of resonance further enhances the deactivating nature of the system.
References
- 1. Quantum Chemical Insights into the Electronic, Vibrational and Thermodynamic Properties of Chloro-Substituted Anisole | Al-Nahrain Journal of Science [anjs.edu.iq]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 4. scispace.com [scispace.com]
- 5. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. The C–F bond as a conformational tool in organic and biological chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. web.viu.ca [web.viu.ca]
The Architectural Toolkit of Modern Drug Discovery: A Technical Guide to Organic Synthesis Building Blocks
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel therapeutics with enhanced efficacy and safety profiles has positioned organic synthesis as a cornerstone of modern drug discovery. At the heart of this discipline lies the strategic use of versatile molecular building blocks—small, reactive molecules that serve as the foundational components for constructing complex, biologically active compounds. This technical guide provides an in-depth exploration of key classes of organic synthesis building blocks, their applications in medicinal chemistry, and the experimental methodologies that underpin their use. We present quantitative data in structured tables for comparative analysis and detailed experimental protocols for key transformations. Furthermore, we employ Graphviz visualizations to illustrate complex signaling pathways, experimental workflows, and the logical relationships that guide the selection and application of these pivotal molecular entities.
Chiral Building Blocks: The Foundation of Stereospecificity
The three-dimensional architecture of a drug molecule is critical to its biological activity. Chiral building blocks, possessing a specific stereochemistry, are indispensable for the synthesis of single-enantiomer drugs, which often exhibit improved therapeutic indices and reduced side effects compared to their racemic counterparts.[1] The development of asymmetric synthesis methodologies has been instrumental in providing access to a vast array of enantiomerically pure building blocks.
Asymmetric Hydrogenation
Asymmetric hydrogenation is a powerful technique for the stereoselective reduction of prochiral olefins, ketones, and imines, yielding chiral alkanes, alcohols, and amines, respectively. Catalysts based on transition metals like rhodium and ruthenium, complexed with chiral ligands, are frequently employed.[2]
Table 1: Asymmetric Hydrogenation of Olefins with Transition Metal Catalysts
| Entry | Substrate | Catalyst/Ligand | Solvent | Temp (°C) | Pressure (bar) | ee (%) | Yield (%) | Reference |
| 1 | Methyl (Z)-α-acetamidocinnamate | [Rh(COD)2]BF4 / (R,R)-Me-DuPhos | MeOH | 25 | 1 | >99 | >95 | [2] |
| 2 | Tiglic Acid | [Ru(OAc)2((R)-BINAP)] | MeOH | 80 | 20 | 95 | >99 | [3] |
| 3 | 1-(4-Fluorophenyl)ethan-1-one | [Ir(COD)Cl]2 / (R)-DM-Segphos | iPrOH | 30 | 50 | 98 | >99 | [4] |
Asymmetric Epoxidation
The Jacobsen-Katsuki epoxidation is a highly effective method for the enantioselective synthesis of epoxides from prochiral cis-olefins using a chiral manganese-salen complex as the catalyst.[5] These chiral epoxides are versatile intermediates that can be opened by various nucleophiles to afford a range of enantiopure compounds.
Table 2: Jacobsen-Katsuki Epoxidation of Unfunctionalized Olefins
| Entry | Olefin | Oxidant | Catalyst Loading (mol%) | Solvent | ee (%) | Yield (%) | Reference |
| 1 | (Z)-1-Phenylpropene | m-CPBA | 4 | CH2Cl2 | 97 | 84 | [5] |
| 2 | 1,2-Dihydronaphthalene | NaOCl | 5 | CH2Cl2 | >98 | 92 | [6] |
| 3 | Styrene | NaOCl | 5 | CH2Cl2 | 86 | 75 | [6] |
Experimental Protocol: Asymmetric Hydrogenation of Methyl 2-acetamidoacrylate
A solution of methyl 2-acetamidoacrylate (1.0 mmol) in methanol (5 mL) is degassed. In a separate flask, [Rh(COD)2]BF4 (0.01 mmol) and (R,R)-Me-DuPhos (0.011 mmol) are dissolved in methanol (2 mL) under an inert atmosphere. The catalyst solution is then transferred to the substrate solution. The mixture is placed in a high-pressure reactor, purged with hydrogen, and pressurized to 1 bar of H2. The reaction is stirred at 25°C for 12 hours. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the chiral product. Enantiomeric excess is determined by chiral HPLC analysis.[2]
Privileged Scaffolds: Blueprints for Biological Activity
Privileged structures are molecular frameworks that are capable of binding to multiple biological targets with high affinity.[7] These scaffolds serve as versatile templates in drug discovery, and their derivatization can lead to potent and selective ligands for a range of receptors.[7]
Benzodiazepines
The benzodiazepine scaffold is a classic example of a privileged structure, with derivatives exhibiting a wide range of biological activities, including anxiolytic, anticonvulsant, and sedative properties.[8]
Indoles
The indole ring is another prominent privileged scaffold found in numerous natural products and synthetic drugs.[9] Indole derivatives have shown a broad spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.
Table 3: Synthesis of Privileged Scaffolds
| Entry | Scaffold | Reactants | Catalyst/Reagent | Conditions | Yield (%) | Reference |
| 1 | 1,4-Benzodiazepine | 2-Aminobenzophenone, Glycine methyl ester hydrochloride | Pyridine | Reflux, 12h | 85 | [8] |
| 2 | 2-Arylindole | o-Iodoaniline, Phenylacetylene | Pd(OAc)2, PPh3, CuI | Et3N, 80°C, 8h | 82 | [9] |
| 3 | Tetrasubstituted Indole | Indole, Aldehyde, Malononitrile | L-Proline | EtOH, rt, 6h | 92 | [10] |
Experimental Protocol: Synthesis of a 1,4-Benzodiazepine Derivative
A mixture of 2-aminobenzophenone (1.0 mmol), glycine methyl ester hydrochloride (1.2 mmol), and pyridine (10 mL) is heated at reflux for 12 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography on silica gel to yield the 1,4-benzodiazepine derivative.[8]
Bioorthogonal Building Blocks: Precision in Complexity
Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. "Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a prime example of a bioorthogonal reaction that utilizes simple and stable building blocks.[8]
Azides and Alkynes in Peptide Synthesis
The reaction between an azide and an alkyne to form a stable triazole ring has become a powerful tool for peptide modification, cyclization, and conjugation.[11] This reaction is highly efficient, stereospecific, and biocompatible.[12][13]
Table 4: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Peptide Synthesis
| Entry | Peptide Substrate 1 (Azide) | Peptide Substrate 2 (Alkyne) | Catalyst | Conditions | Yield (%) | Reference |
| 1 | Azido-functionalized RGD peptide | Alkyne-functionalized fluorescent dye | CuSO4·5H2O, Sodium Ascorbate | H2O/t-BuOH, rt, 1h | >95 | [8] |
| 2 | N-terminal azido-peptide | C-terminal propargylglycine-peptide | CuI | DMF, rt, 30 min | 79 | [13] |
| 3 | 18F-labeled fluoroalkyne | Azido-functionalized peptide | CuI | aq. solution, 10 min | 54-99 | [13] |
Experimental Protocol: CuAAC for Peptide Labeling
To a solution of the azido-functionalized peptide (1.0 equiv) in a mixture of water and t-butanol (1:1) is added the alkyne-functionalized fluorescent dye (1.1 equiv). A freshly prepared solution of copper(II) sulfate pentahydrate (0.1 equiv) and sodium ascorbate (0.2 equiv) in water is then added. The reaction mixture is stirred at room temperature for 1 hour. The labeled peptide is purified by reversed-phase HPLC.[8]
Visualizing Complexity: Pathways and Workflows
To better understand the application and impact of these building blocks, we can visualize the complex biological and experimental systems in which they play a role.
Signaling Pathway of Ibrutinib
Ibrutinib is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor (BCR) signaling pathway.[14] Its synthesis utilizes chiral building blocks to ensure stereospecific binding to the target. The following diagram illustrates the downstream effects of BTK inhibition by Ibrutinib.
Caption: Ibrutinib inhibits BTK, blocking downstream signaling pathways crucial for B-cell proliferation and survival.
Experimental Workflow: Fragment-Based Drug Discovery
Fragment-Based Drug Discovery (FBDD) is a powerful strategy for identifying lead compounds by screening small molecular fragments.[6] The workflow involves identifying initial fragment hits and then optimizing them into more potent drug candidates.
Caption: A typical workflow for fragment-based drug discovery, from library design to a preclinical candidate.
Logical Relationship: Building Block Selection Strategy
The choice of building blocks is a critical decision in the design of a synthetic route. This decision is influenced by the desired properties of the target molecule and the available synthetic methodologies.
Caption: The selection of building blocks is guided by the desired properties of the target molecule.
Conclusion
The strategic deployment of well-defined organic synthesis building blocks is fundamental to the efficiency and success of modern drug discovery programs. From establishing stereochemistry with chiral building blocks to leveraging the inherent biological relevance of privileged scaffolds and enabling precise molecular construction with bioorthogonal reagents, these molecular entities provide the essential toolkit for medicinal chemists. The continued development of novel building blocks and the refinement of synthetic methodologies will undoubtedly continue to drive the discovery of the next generation of innovative therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cbirt.net [cbirt.net]
- 5. Green synthesis of organofluorine drug candidates and building blocks by catalytic and non-traditional activation methods - American Chemical Society [acs.digitellinc.com]
- 6. obn.org.uk [obn.org.uk]
- 7. DOT Language | Graphviz [graphviz.org]
- 8. Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. sketchviz.com [sketchviz.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. GraphViz Examples and Tutorial [graphs.grevian.org]
- 14. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol: Suzuki-Miyaura Coupling of 3-Trifluoromethyl-4-bromoanisole for the Synthesis of Biaryl Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds.[1][2] This palladium-catalyzed reaction is widely employed in the pharmaceutical and materials science industries due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of starting materials.[3] The resulting biaryl structures are prevalent in a multitude of commercial drugs and biologically active compounds.
This application note provides a detailed protocol for the Suzuki-Miyaura coupling of 3-Trifluoromethyl-4-bromoanisole. The incorporation of a trifluoromethyl (-CF3) group is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[4][5] The electron-withdrawing nature of the trifluoromethyl group on the aromatic ring can also influence the reactivity of the aryl halide in the cross-coupling reaction.[1]
Reaction Scheme
The general scheme for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is depicted below:
Figure 1: General reaction scheme for the Suzuki-Miyaura coupling of this compound.
Experimental Protocol
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. The specific conditions may require optimization depending on the nature of the boronic acid used.
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.2 - 1.5 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)) (0.01 - 0.05 eq.)
-
Ligand (if required, e.g., PPh₃, SPhos, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 eq.)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, THF, DMF)
-
Degassed water
-
Round-bottom flask or Schlenk tube
-
Magnetic stirrer and heating plate
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware and workup reagents (Ethyl acetate, brine, anhydrous sodium sulfate)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation of the palladium catalyst.
-
Solvent Addition: Add the anhydrous solvent (e.g., a mixture of 1,4-Dioxane and water, 4:1 v/v) to the flask via syringe. The solution should be degassed by bubbling the inert gas through it for a further 10-15 minutes.
-
Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq.) to the reaction mixture. If a solid catalyst and ligand are used, they can be added at the beginning with the other solids.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete (typically within 12-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of aryl bromides, which can be used as a starting point for the optimization of the reaction with this compound.
Table 1: Representative Suzuki-Miyaura Reaction Conditions
| Aryl Bromide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoaniline | Phenylboronic Acid | Pd-poly(AA) (0.045) | - | K₃PO₄ | Toluene/H₂O | 100 | 10 | 62 |
| 4-Bromonitrobenzene | Phenylboronic Acid | Pd-poly(AA) (0.045) | - | K₃PO₄ | Toluene/H₂O | 100 | 8 | 95 |
| 1-Bromo-4-nitrobenzene | Phenylboronic Acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | DME | 80 | 12 | 98 |
| 4-Bromoanisole | Phenylboronic Acid | Pd(OAc)₂ (1) | - | K₂CO₃ | Toluene/H₂O | 85 | 4 | >95 |
Data synthesized from multiple sources for comparative purposes.
Table 2: Expected Product Characterization Data
For the product of the coupling of this compound with 4-fluorophenylboronic acid (4'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl), the expected characterization data would be similar to the following reported compound, 4'-Fluoro-2-methoxy-3'-(trifluoromethyl)biphenyl:[6]
| Analysis | Data |
| ¹H NMR (400 MHz, DMSO-d₆, ppm) | δ 3.81 (s, 3H), 7.13 (t, J = 8.0 Hz, 1H), 7.22 (t, J = 8.0 Hz, 2H), 7.39 (d, J = 8.0 Hz, 1H), 7.48 (d, J = 8.0 Hz, 1H). 7.81 (d, J = 8.0 Hz, 2H), 7.95 (d, J = 8.0 Hz, 1H). |
| ¹³C NMR (100 MHz, DMSO-d₆, ppm) | δ 56.1, 113.6 (q, JFC = 245 Hz), 114.8, 116.4, 119.2, 121.5, 125.6, 128.4, 128.6, 128.9, 132.4, 132.7, 156.9 (dd, JFC = 240 Hz), 157.7. |
| LC-MS m/z | 270 (M + 1) |
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. gala.gre.ac.uk [gala.gre.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Trifluoromethyl-4-bromoanisole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Buchwald-Hartwig amination of 3-trifluoromethyl-4-bromoanisole. This reaction is a powerful tool for the formation of carbon-nitrogen (C-N) bonds, which are prevalent in pharmaceuticals and other bioactive molecules. The electron-withdrawing nature of the trifluoromethyl group on the aryl bromide substrate presents unique challenges and considerations for this cross-coupling reaction.
Introduction to Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide (or pseudohalide) and an amine in the presence of a base.[1] This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, largely replacing harsher classical methods for C-N bond formation.[1] The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base, and reductive elimination to afford the desired arylamine product and regenerate the Pd(0) catalyst.[2][3]
For electron-deficient aryl bromides like this compound, the choice of catalyst, ligand, base, and solvent is critical to achieve high yields and minimize side reactions.
Key Reaction Parameters and Optimization
Successful Buchwald-Hartwig amination of this compound requires careful selection of the following components:
Table 1: Summary of Reaction Components and Conditions
| Component | Examples | Role & Considerations |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂, [PdCl(allyl)]₂, PdCl₂(PPh₃)₂ | Source of the active Pd(0) catalyst. Pd(II) sources require in situ reduction.[3][4] |
| Ligand | Xantphos, BINAP, dppf, P(t-Bu)₃, BrettPhos | Stabilizes the palladium center and facilitates the catalytic cycle. Bulky, electron-rich phosphine ligands are often effective.[4][5] Xantphos is particularly noted for its effectiveness with electron-deficient aryl bromides.[6][7] |
| Base | NaOtBu, Cs₂CO₃, K₂CO₃, K₃PO₄, DBU | Deprotonates the amine to form the more nucleophilic amide. Strong, non-nucleophilic bases are typically used. The choice of base can be critical for sensitive functional groups.[3][4] |
| Solvent | Toluene, Dioxane, THF | Aprotic solvents are generally used. The choice can influence reaction rate and solubility of reagents.[2] |
| Temperature | Room Temperature to 110 °C | Reaction temperature is dependent on the reactivity of the substrates and the catalyst system.[5][6] |
Experimental Protocols
The following protocols are generalized procedures based on commonly employed conditions for the Buchwald-Hartwig amination of electron-deficient aryl bromides. Optimization may be required for specific amine coupling partners.
Protocol 1: General Procedure using Pd₂(dba)₃/Xantphos
This protocol is adapted from general methods for the amination of electron-deficient aryl bromides.[6][8]
Materials:
-
This compound
-
Amine of choice
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and Schlenk line or glovebox
Procedure:
-
To an oven-dried Schlenk tube or round-bottom flask, add Pd₂(dba)₃ (1-2 mol%) and Xantphos (2-4 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add this compound (1.0 equiv), the amine (1.2 equiv), and sodium tert-butoxide (1.4 equiv).
-
Add anhydrous toluene (to achieve a concentration of 0.1-0.2 M in the aryl bromide).
-
Seal the flask and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Alternative Conditions using Pd(OAc)₂ and a Biarylphosphine Ligand
This protocol utilizes a Pd(II) precatalyst which is reduced in situ.
Materials:
-
This compound
-
Amine of choice
-
Palladium(II) acetate (Pd(OAc)₂)
-
A suitable biarylphosphine ligand (e.g., BrettPhos)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous dioxane
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and Schlenk line or glovebox
Procedure:
-
To an oven-dried Schlenk tube or round-bottom flask, add Pd(OAc)₂ (2 mol%) and the biarylphosphine ligand (4 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add this compound (1.0 equiv), the amine (1.2 equiv), and cesium carbonate (2.0 equiv).
-
Add anhydrous dioxane (to achieve a concentration of 0.1-0.2 M in the aryl bromide).
-
Seal the flask and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualized Workflows and Mechanisms
General Experimental Workflow
Caption: General workflow for the Buchwald-Hartwig amination.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Safety Considerations
-
Palladium Catalysts: While generally used in small quantities, palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood.
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and potentially toxic. Handle under an inert atmosphere.
-
Bases: Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Cesium carbonate is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: Toluene, dioxane, and THF are flammable and have associated health risks. Use in a well-ventilated area and away from ignition sources.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Trifluoromethyl-4-bromoanisole
Introduction: The Strategic Value of 3-Trifluoromethyl-4-bromoanisole
In the landscape of modern synthetic chemistry, this compound has emerged as a pivotal building block for the synthesis of complex organic molecules. Its utility is particularly pronounced in the fields of drug discovery and materials science, where precise control over molecular architecture is paramount. The strategic placement of three key functional moieties—the aryl bromide, the electron-withdrawing trifluoromethyl (-CF3) group, and the electron-donating methoxy (-OCH3) group—imparts a unique reactivity profile that can be harnessed for a variety of palladium-catalyzed cross-coupling reactions.
The bromine atom serves as a versatile handle for the introduction of new carbon-carbon and carbon-heteroatom bonds. The potent electron-withdrawing nature of the adjacent trifluoromethyl group enhances the electrophilicity of the carbon-bromine bond, which is anticipated to facilitate the oxidative addition step in palladium-catalyzed cycles.[1] This electronic feature often allows for milder reaction conditions compared to less activated aryl bromides. Conversely, the methoxy group, positioned meta to the trifluoromethyl group, can also influence the electronic properties of the aromatic ring and the subsequent reactivity of the coupled products.
This comprehensive guide provides detailed application notes and protocols for the most common and impactful palladium-catalyzed cross-coupling reactions utilizing this compound. As a senior application scientist, the following sections are designed to not only provide step-by-step instructions but also to elucidate the underlying chemical principles that govern these transformations, ensuring that researchers can confidently and successfully employ this versatile substrate in their synthetic endeavors.
Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl and substituted aromatic structures.[2] The reaction's tolerance of a wide range of functional groups and the generally non-toxic nature of the boron-containing byproducts make it a favored methodology in both academic and industrial settings.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[2] The electron-deficient nature of this compound is expected to accelerate the initial oxidative addition of the aryl bromide to the Pd(0) catalyst. The choice of base is critical as it facilitates the formation of a boronate complex, which is more nucleophilic and readily undergoes transmetalation with the palladium(II) intermediate.
Figure 1: Catalytic cycle of the Suzuki-Miyaura reaction.
Protocol: Synthesis of 4-Aryl-3-(trifluoromethyl)anisole Derivatives
Please note: This protocol is a representative procedure adapted from established methods for structurally similar electron-deficient aryl bromides. Optimization of catalyst, ligand, base, and temperature may be necessary for specific arylboronic acids.
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.2 eq.)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 eq.)
-
Degassed toluene and water (4:1 mixture)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed toluene/water solvent mixture via cannula.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
| Parameter | Typical Conditions |
| Palladium Source | Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃ |
| Ligand | SPhos, XPhos, P(t-Bu)₃, PPh₃ |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ |
| Solvent | Toluene/H₂O, Dioxane/H₂O, DMF |
| Temperature | 80-110 °C |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide variety of arylamines from aryl halides.[3] This reaction has become indispensable in medicinal chemistry, where the arylamine moiety is a common pharmacophore.
Mechanistic Rationale
The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to furnish the arylamine product and regenerate the Pd(0) catalyst.[3] The use of bulky, electron-rich phosphine ligands is crucial for promoting both the oxidative addition and the final reductive elimination step.[4]
References
Application Notes and Protocols for the Synthesis of Biaryl Compounds from 3-Trifluoromethyl-4-bromoanisole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biaryl scaffolds are privileged structures in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The unique physicochemical properties imparted by the trifluoromethyl group, such as enhanced metabolic stability and increased lipophilicity, make trifluoromethyl-substituted biaryls particularly attractive for drug design.[1][2] This document provides detailed protocols for the synthesis of biaryl compounds and their derivatives starting from 3-Trifluoromethyl-4-bromoanisole, a versatile building block for accessing diverse chemical matter. The methodologies covered include Suzuki-Miyaura, Stille, Heck, and Sonogashira cross-coupling reactions, as well as Buchwald-Hartwig amination.
General Reaction Scheme
The synthesis of biaryl compounds from this compound is primarily achieved through palladium-catalyzed cross-coupling reactions. These reactions involve the coupling of the aryl bromide with a suitable partner, such as a boronic acid (Suzuki-Miyaura), an organostannane (Stille), an alkene (Heck), a terminal alkyne (Sonogashira), or an amine (Buchwald-Hartwig).
Figure 1: General overview of palladium-catalyzed cross-coupling reactions for the synthesis of biaryl compounds from this compound.
Cross-Coupling Reactions: Data and Protocols
This section provides a summary of various palladium-catalyzed cross-coupling reactions for the synthesis of biaryl compounds and related derivatives from this compound. The tables below summarize the reaction conditions and yields for different coupling partners.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds.[3] It involves the reaction of an aryl halide with an organoboron compound, such as a boronic acid or its ester, in the presence of a palladium catalyst and a base.
Table 1: Suzuki-Miyaura Coupling of this compound Derivatives
| Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Methoxy-2-nitrophenylboronic acid | Pd(OAc)₂ (5) | K₂CO₃ | Water/Methanol | Room Temp. | 12 | 80 | [4][5] |
| 4-(Trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ (cat.) | NaOH | DMF/H₂O | 120 | - | 86-87 | [6] |
| Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/Water | 90 | 12-24 | ~85 | [7] |
This protocol is adapted from the synthesis of 4-Methoxy-2-nitro-4′-(trifluoromethyl)biphenyl.[4][5]
Materials:
-
4-Bromo-3-(trifluoromethyl)anisole (1.0 equiv)
-
4-Methoxy-2-nitrophenylboronic acid (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.05 equiv)
-
Potassium Carbonate (K₂CO₃, 2.0 equiv)
-
Methanol (MeOH)
-
Water (H₂O)
-
Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-bromo-3-(trifluoromethyl)anisole (5 mmol) and 4-methoxy-2-nitrophenylboronic acid (6 mmol) in a mixture of water (20 mL) and methanol (20 mL), add Pd(OAc)₂ (5 mol%) and K₂CO₃ (10 mmol).
-
Stir the reaction mixture at room temperature for 12 hours.
-
After completion, extract the aqueous phase with ethyl acetate (100 mL).
-
Wash the combined organic extracts with saturated aqueous sodium chloride (200 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography (5% ethyl acetate/hexane) to afford the desired biaryl compound.[4]
Figure 2: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Stille Coupling
The Stille coupling reaction is a versatile method for the formation of carbon-carbon bonds by coupling an organotin compound with an sp²-hybridized organic halide in the presence of a palladium catalyst.[8][9][10][11][12]
Table 2: Generalized Stille Coupling Conditions
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Organostannane | Pd₂(dba)₃ (2) | P(o-tol)₃ (4) | Toluene | 90-110 | 12-16 | Varies | [13] |
| Organostannane | Pd(PPh₃)₄ (1-2) | - | Toluene | 90-100 | 12-16 | Varies | [13] |
This is a general procedure adaptable for the Stille coupling of this compound.[13][14]
Materials:
-
This compound (1.0 equiv)
-
Organostannane reagent (1.1 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 equiv)
-
Anhydrous and degassed toluene
Procedure:
-
In a fresh-dried Schlenk tube, combine this compound and the organostannane reagent.
-
Subject the Schlenk tube to three pump/purge cycles with argon.
-
Add anhydrous and degassed toluene via syringe.
-
Add the catalyst Pd₂(dba)₃ and ligand P(o-tol)₃.
-
Seal the reaction system and stir the mixture at 90-110 °C for 12-16 hours.
-
After cooling to room temperature, evaporate the solvent.
-
Isolate the product by silica column chromatography.
Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[15][16]
Table 3: Generalized Heck Reaction Conditions
| Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Alkene | Pd(OAc)₂ | Et₃N, NaOAc, etc. | DMF, NMP, etc. | >100 | Varies | Varies | [17] |
| Alkene | Pd₂(dba)₃ | K₂CO₃, etc. | Dioxane, Toluene, etc. | >100 | Varies | Varies | [17] |
This is a general procedure for the Heck reaction of this compound.[17]
Materials:
-
This compound (1.0 equiv)
-
Alkene (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 equiv)
-
Triethylamine (Et₃N, 1.5 equiv)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a reaction vessel, combine this compound, the alkene, Pd(OAc)₂, and Et₃N in DMF.
-
Heat the reaction mixture to >100 °C and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and wash with water.
-
Dry the organic layer, concentrate, and purify the product by chromatography.
Sonogashira Coupling
The Sonogashira coupling reaction is a cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][3][6][18]
Table 4: Generalized Sonogashira Coupling Conditions
| Coupling Partner | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---|---| | Terminal Alkyne | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N or DIPEA | THF or DMF | RT - 80 | Varies | Varies |[4] | | Terminal Alkyne | Pd(OAc)₂ (3) / XPhos (6) | - | Et₃N | MeCN | 110 | Varies | High Conv. |[19] |
This is a general procedure for the Sonogashira coupling of this compound.[4][6]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂, 0.03 equiv)
-
Copper(I) iodide (CuI, 0.05 equiv)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry Schlenk tube, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent and the amine base.
-
Add the terminal alkyne via syringe.
-
Stir the reaction at room temperature or heat to 40-80 °C, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and wash with water or saturated aqueous ammonium chloride.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[2][7][13][20][21][22][23][24]
Table 5: Generalized Buchwald-Hartwig Amination Conditions
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---|---| | Amine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100-110 | 8-24 | Varies |[4] | | Amine | Pd(OAc)₂ | Bulky phosphine | K₃PO₄ or Cs₂CO₃ | Dioxane or Toluene | 80-120 | Varies | Varies |[25] |
This is a general procedure for the Buchwald-Hartwig amination of this compound.[4]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv)
-
2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl (XPhos, 0.04 equiv)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube.
-
Add anhydrous toluene, followed by this compound and the amine.
-
Seal the Schlenk tube and remove it from the glovebox.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring for 8-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
References
- 1. mdpi.com [mdpi.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. ocf.berkeley.edu [ocf.berkeley.edu]
- 4. journals.iucr.org [journals.iucr.org]
- 5. 4-Methoxy-2-nitro-4′-(trifluoromethyl)biphenyl - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. US5723621A - Process for processing biaryl compound - Google Patents [patents.google.com]
- 9. Stille reaction - Wikipedia [en.wikipedia.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. Stille Coupling [organic-chemistry.org]
- 12. organicreactions.org [organicreactions.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Stille Coupling | NROChemistry [nrochemistry.com]
- 15. US20100185015A1 - Process for preparing biaryls - Google Patents [patents.google.com]
- 16. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
- 17. 4-Methoxy-4'-trifluoromethyl-biphenyl (10355-12-1) for sale [vulcanchem.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. www1.udel.edu [www1.udel.edu]
- 22. benchchem.com [benchchem.com]
- 23. research.rug.nl [research.rug.nl]
- 24. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. EP0341514A3 - Process for the preparation of asymmetrical biaryle compounds - Google Patents [patents.google.com]
The Strategic Role of 3-Trifluoromethyl-4-bromoanisole in Modern Medicinal Chemistry: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing building blocks is a cornerstone for enhancing the pharmacological properties of therapeutic candidates. Among these, 3-Trifluoromethyl-4-bromoanisole has emerged as a valuable scaffold. Its unique trifluoromethyl and bromo functionalities offer a powerful combination for medicinal chemists to modulate metabolic stability, binding affinity, and lipophilicity of developing drug molecules. This application note provides a comprehensive overview of the role of this compound in medicinal chemistry, complete with detailed experimental protocols for its synthesis and subsequent derivatization, and a summary of the biological activities of resulting compounds.
Key Applications in Medicinal Chemistry
This compound serves as a versatile intermediate in the synthesis of a wide array of biologically active molecules. The presence of the trifluoromethyl (-CF3) group, a strong electron-withdrawing moiety, significantly influences the physicochemical properties of the parent molecule. It can enhance metabolic stability by blocking potential sites of oxidation, increase lipophilicity to improve membrane permeability, and alter the pKa of nearby functional groups, thereby improving oral bioavailability and binding interactions with biological targets.[1]
The bromine atom provides a reactive handle for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the facile introduction of diverse aryl and heteroaryl substituents, enabling the exploration of a vast chemical space in the quest for novel drug candidates.
Synthesis of this compound
Hypothetical Protocol for the Synthesis of this compound:
Reaction Scheme:
Materials:
-
3-(Trifluoromethyl)anisole
-
Liquid Bromine (Br2)
-
Anhydrous Iron(III) Bromide (FeBr3)
-
Dichloromethane (CH2Cl2), anhydrous
-
Saturated sodium bicarbonate solution (NaHCO3)
-
Saturated sodium thiosulfate solution (Na2S2O3)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a solution of 3-(trifluoromethyl)anisole (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add anhydrous iron(III) bromide (0.1 eq) with stirring.
-
Slowly add a solution of liquid bromine (1.05 eq) in dichloromethane dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium thiosulfate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
Note: This is a generalized procedure and may require optimization for specific laboratory conditions.
Application in Drug Discovery: Suzuki-Miyaura Cross-Coupling
The bromine atom in this compound is strategically positioned for palladium-catalyzed cross-coupling reactions, enabling the synthesis of complex biaryl structures. The Suzuki-Miyaura coupling is a particularly powerful tool in this context.[2][3][4]
Experimental Protocol for Suzuki-Miyaura Coupling:
Reaction Scheme:
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf))
-
Base (e.g., K2CO3, Cs2CO3, or K3PO4)
-
Solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture)
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Add the degassed solvent to the mixture under an inert atmosphere.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the desired biaryl compound.
Table 1: Representative Suzuki-Miyaura Coupling Reactions with 4-Bromoanisole Derivatives
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh3)4 | K2CO3 | Toluene/EtOH/H2O | >95 |
| 2 | 4-Methylphenylboronic acid | PdCl2(dppf) | Cs2CO3 | 1,4-Dioxane | 85-95 |
| 3 | 3-Pyridinylboronic acid | Pd(OAc)2/SPhos | K3PO4 | Toluene/H2O | 80-90 |
Note: The yields are generalized from typical Suzuki-Miyaura reactions with similar substrates and may vary.
Biological Activity of Derivatives
While specific examples of drug candidates derived directly from this compound with detailed biological data are not extensively reported in the public domain, the structural motif of a trifluoromethyl group adjacent to a methoxy-substituted phenyl ring is present in various biologically active compounds. The trifluoromethyl group is known to enhance the efficacy of many drug classes.
For instance, trifluoromethylated compounds have shown promise as inhibitors of various enzymes and receptors. The general synthetic strategies outlined above can be employed to generate libraries of compounds for screening against a multitude of biological targets.
Table 2: Potential Biological Targets for Derivatives of this compound
| Target Class | Potential Therapeutic Area | Rationale for Targeting |
| Kinases | Oncology, Inflammation | The trifluoromethyl group can enhance binding affinity and selectivity. |
| G-protein coupled receptors (GPCRs) | CNS disorders, Metabolic diseases | Lipophilicity imparted by the CF3 group can improve brain penetration. |
| Ion Channels | Cardiovascular diseases, Pain | Modulation of electronic properties can influence channel gating. |
| Nuclear Receptors | Oncology, Metabolic diseases | The rigid aromatic core can serve as a scaffold for receptor ligands. |
Visualizing Synthetic Pathways and Workflows
To further illustrate the utility of this compound in medicinal chemistry, the following diagrams, generated using the DOT language, depict a generalized synthetic workflow and a key reaction pathway.
Caption: Synthetic workflow for this compound and its application in drug discovery.
Caption: Simplified mechanism of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its strategic combination of a trifluoromethyl group and a bromine atom provides medicinal chemists with a powerful tool to synthesize novel and diverse molecular architectures. The protocols outlined in this application note for its synthesis and subsequent derivatization via Suzuki-Miyaura coupling offer a solid foundation for researchers engaged in drug discovery and development. Further exploration of the chemical space accessible from this intermediate is anticipated to yield promising new therapeutic agents across a range of disease areas.
References
- 1. jelsciences.com [jelsciences.com]
- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Trifluoromethylated Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of a trifluoromethyl (CF3) group is a widely employed strategy in medicinal chemistry to enhance the metabolic stability, lipophilicity, binding affinity, and bioavailability of drug candidates. Consequently, the development of efficient and selective methods for the synthesis of trifluoromethylated pharmaceutical intermediates is of paramount importance. These application notes provide detailed protocols and comparative data for four key methodologies in modern trifluoromethylation chemistry: nucleophilic, electrophilic, radical, and copper-catalyzed trifluoromethylation.
Nucleophilic Trifluoromethylation of Ketones using the Ruppert-Prakash Reagent
Nucleophilic trifluoromethylation is a powerful method for the synthesis of trifluoromethylated alcohols, which are versatile intermediates in pharmaceutical synthesis. The Ruppert-Prakash reagent (TMSCF3) is a widely used source of the trifluoromethyl anion equivalent.[1]
Data Presentation
Table 1: Trifluoromethylation of Various Ketones with Ruppert-Prakash Reagent. [2]
| Entry | Ketone Substrate | Catalyst (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | Acetophenone | K2CO3 (10) | DMF | 2-4 | 95 |
| 2 | 4-Methoxyacetophenone | K2CO3 (10) | DMF | 4 | 92 |
| 3 | 4-Chloroacetophenone | K2CO3 (10) | DMF | 4 | 90 |
| 4 | 4-Nitroacetophenone | K2CO3 (10) | DMF | 3 | 85 |
| 5 | Cyclohexanone | TBAF (cat.) | THF | 2 | 93 |
| 6 | Propiophenone | K2CO3 (10) | DMF | 6 | 88 |
| 7 | 2-Hexanone | K2CO3 (10) | DMF | 12 | 78 |
Experimental Protocol: General Procedure for Trifluoromethylation of Ketones[1]
Materials:
-
Ketone (1.0 equiv)
-
Ruppert-Prakash Reagent (TMSCF3) (1.5 equiv)
-
Potassium Carbonate (K2CO3) (0.1 equiv) or Tetrabutylammonium fluoride (TBAF) (catalytic amount)
-
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na2SO4)
Procedure:
-
To a solution of the ketone (1.0 equiv) in anhydrous DMF or THF, add the catalyst (e.g., K2CO3, 0.1 equiv).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the Ruppert-Prakash reagent (1.5 equiv) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for the time indicated in Table 1, or until completion as monitored by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow addition of 1 M HCl at 0 °C.
-
Stir the mixture for 30 minutes to ensure complete desilylation.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to afford the crude trifluoromethylated alcohol.
-
Purify the crude product by flash column chromatography if necessary.
Visualization
References
Application Notes and Protocols for the Formation of 3-Trifluoromethyl-4-methoxyphenylmagnesium Bromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of the Grignard reagent 3-trifluoromethyl-4-methoxyphenylmagnesium bromide from 3-trifluoromethyl-4-bromoanisole. This versatile organometallic intermediate is a valuable building block in medicinal chemistry and materials science, enabling the introduction of the 3-trifluoromethyl-4-methoxyphenyl moiety into a wide range of molecular scaffolds. The presence of both a strong electron-withdrawing trifluoromethyl group and an electron-donating methoxy group can present unique challenges in the Grignard reagent formation, necessitating careful control of reaction conditions.
Introduction
Grignard reagents, organomagnesium halides (R-Mg-X), are powerful nucleophiles widely employed in organic synthesis for the formation of carbon-carbon bonds.[1] The synthesis of 3-trifluoromethyl-4-methoxyphenylmagnesium bromide involves the reaction of this compound with magnesium metal in an ethereal solvent. The resulting Grignard reagent can be utilized in various cross-coupling reactions, such as the Kumada-Tamao-Corriu coupling, to generate complex biaryl structures.
Key Reaction Parameters and Considerations
The successful formation of 3-trifluoromethyl-4-methoxyphenylmagnesium bromide hinges on several critical experimental parameters:
-
Anhydrous Conditions: Grignard reagents are highly sensitive to moisture and protic solvents.[1] All glassware must be rigorously dried, and anhydrous solvents must be used to prevent quenching of the reagent.
-
Solvent: Anhydrous tetrahydrofuran (THF) is the most commonly used solvent for the formation of this Grignard reagent due to its ability to solvate and stabilize the organomagnesium species.[2]
-
Magnesium Activation: The passivating oxide layer on the surface of magnesium turnings can inhibit the reaction.[3] Activation is crucial and can be achieved by methods such as the addition of a small crystal of iodine or a few drops of 1,2-dibromoethane.
-
Initiation: The reaction can sometimes have an induction period. Gentle heating or the use of a sonicator can help initiate the reaction. The disappearance of the iodine color and the appearance of turbidity in the solution are indicators of reaction initiation.[4]
-
Temperature Control: The formation of the Grignard reagent is exothermic. The reaction should be initiated at room temperature, and the rate of addition of the aryl bromide should be controlled to maintain a gentle reflux.
Experimental Protocols
Protocol 1: Standard Grignard Reagent Formation
This protocol outlines the standard procedure for the preparation of 3-trifluoromethyl-4-methoxyphenylmagnesium bromide.
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Magnesium Turnings | 24.31 | 1.2 g | 0.049 | Activated |
| This compound | 257.03 | 10.0 g | 0.039 | Anhydrous |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 50 mL | - | - |
| Iodine | 253.81 | 1 crystal | - | Activator |
| 1,2-Dibromoethane | 187.86 | 2-3 drops | - | Optional Activator |
Procedure:
-
Apparatus Setup: Assemble a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube (containing CaCl2), and a pressure-equalizing dropping funnel. Ensure the entire apparatus is under an inert atmosphere (e.g., nitrogen or argon).
-
Magnesium Activation: Place the magnesium turnings and a crystal of iodine in the flask. Gently heat the flask with a heat gun under a stream of inert gas to activate the magnesium surface. Allow the flask to cool to room temperature.
-
Reagent Preparation: In a separate dry flask, dissolve this compound (10.0 g) in anhydrous THF (30 mL). Transfer this solution to the dropping funnel.
-
Initiation: Add a small portion (approx. 5 mL) of the this compound solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and the solution becomes cloudy with gentle refluxing. If the reaction does not start, gentle warming with a water bath or the addition of a few drops of 1,2-dibromoethane may be necessary.
-
Grignard Formation: Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete consumption of the magnesium. The resulting greyish-brown solution is the Grignard reagent, which should be used immediately in the next step.
Expected Yield: The yield of the Grignard reagent is typically not isolated but is assumed to be quantitative or near-quantitative based on the amount of starting material consumed. The concentration can be determined by titration if required.
Application: Kumada-Tamao-Corriu Cross-Coupling Reaction
The newly formed 3-trifluoromethyl-4-methoxyphenylmagnesium bromide can be directly used in cross-coupling reactions. The Kumada-Tamao-Corriu reaction is a classic example, forming a new carbon-carbon bond between the Grignard reagent and an organic halide, catalyzed by a nickel or palladium complex.[5]
Protocol 2: Nickel-Catalyzed Kumada Coupling with 4-Bromoanisole
This protocol describes the coupling of the prepared Grignard reagent with 4-bromoanisole to synthesize 4-methoxy-1,1'-biphenyl-3-trifluoromethyl.
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 3-Trifluoromethyl-4-methoxyphenylmagnesium bromide solution | - | ~0.039 mol | ~0.039 | From Protocol 1 |
| 4-Bromoanisole | 187.04 | 6.5 g | 0.035 | Anhydrous |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 20 mL | - | - |
| [1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (NiCl2(dppp)) | 540.07 | 0.21 g | 0.00039 | Catalyst |
Procedure:
-
Reaction Setup: In a separate flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve 4-bromoanisole (6.5 g) and NiCl2(dppp) (0.21 g) in anhydrous THF (20 mL).
-
Addition of Grignard Reagent: Cool the solution of 4-bromoanisole and catalyst to 0 °C using an ice bath. Slowly add the prepared 3-trifluoromethyl-4-methoxyphenylmagnesium bromide solution via a cannula or dropping funnel over 30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL). Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired biaryl compound.
Expected Yield: The yields for Kumada coupling reactions can vary widely depending on the substrates and reaction conditions, but yields in the range of 60-80% are commonly reported for similar systems.
Visualizing the Workflow
The following diagrams illustrate the experimental workflow for the Grignard reagent formation and its subsequent application in a Kumada coupling reaction.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. WO2020193617A1 - Impact of trace elements in the grignard reaction - Google Patents [patents.google.com]
- 3. US7427370B2 - Method for the production of Grignard compounds - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Kumada coupling - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Site-Selective Functionalization of 3-Trifluoromethyl-4-bromoanisole via Lithiation
Audience: Researchers, scientists, and drug development professionals.
Introduction:
3-Trifluoromethyl-4-bromoanisole is a valuable building block in medicinal chemistry and materials science due to the presence of multiple functionalities that can be selectively manipulated. The trifluoromethyl group imparts unique electronic properties and can enhance metabolic stability and lipophilicity in drug candidates. This application note provides a detailed protocol for the site-selective functionalization of this compound via a lithium-halogen exchange reaction. This method allows for the introduction of a wide range of functional groups at the 4-position, providing access to a diverse library of substituted trifluoromethylanisole derivatives.
Core Principles:
The protocol is based on the lithium-halogen exchange reaction, a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds.[1][2] In this reaction, an organolithium reagent, typically n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), selectively abstracts the bromine atom from the aromatic ring to generate a highly reactive aryllithium intermediate. This intermediate can then be quenched with various electrophiles to introduce new functional groups. The reaction is typically performed at very low temperatures (-78 °C to -100 °C) to ensure the stability of the organolithium species and to control selectivity.[2][3] The electron-withdrawing nature of the trifluoromethyl group can influence the rate and efficiency of the lithium-halogen exchange.
Experimental Workflow
Caption: General workflow for the lithiation and functionalization of this compound.
Detailed Experimental Protocols
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) or tert-Butyllithium (t-BuLi) in hexanes
-
Selected electrophile (e.g., N,N-dimethylformamide (DMF), benzaldehyde, carbon dioxide (dry ice), etc.)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for extraction (e.g., diethyl ether, ethyl acetate)
-
Solvents for column chromatography (e.g., hexanes, ethyl acetate)
Equipment:
-
Schlenk line or glovebox for inert atmosphere operations
-
Round-bottom flasks, oven-dried
-
Magnetic stirrer and stir bars
-
Syringes and needles
-
Low-temperature bath (e.g., dry ice/acetone)
-
Rotary evaporator
-
Glassware for extraction and chromatography
Protocol 1: Lithiation of this compound
1. Preparation: a. Under an inert atmosphere (nitrogen or argon), add this compound (1.0 equiv) to an oven-dried round-bottom flask equipped with a magnetic stir bar. b. Dissolve the substrate in anhydrous THF (approximately 0.1-0.2 M concentration). c. Cool the solution to -78 °C using a dry ice/acetone bath.
2. Lithium-Halogen Exchange: a. While stirring at -78 °C, slowly add a solution of n-butyllithium (1.1 equiv) or tert-butyllithium (2.1 equiv) dropwise via syringe.[1] The use of two equivalents of t-BuLi is recommended to consume the tert-butyl bromide byproduct.[1] b. Stir the reaction mixture at -78 °C for 30-60 minutes. Successful formation of the aryllithium intermediate is often indicated by a color change.
Protocol 2: Functionalization with an Electrophile (General Procedure)
1. Quenching the Aryllithium Intermediate: a. To the freshly prepared aryllithium solution at -78 °C, add the desired electrophile (1.2-1.5 equiv) dropwise. b. Stir the reaction mixture at -78 °C for 1-2 hours, and then allow it to slowly warm to room temperature overnight.
2. Workup: a. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. b. Transfer the mixture to a separatory funnel and add water. c. Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate (3 x 50 mL). d. Combine the organic layers and wash with water and then brine. e. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
3. Purification: a. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired functionalized product.
Data Presentation: Representative Functionalization Reactions
The following table summarizes potential functionalization reactions of the lithiated this compound with various electrophiles. The yields are estimated based on similar transformations reported in the literature for electron-deficient aryl bromides.
| Electrophile | Reagent | Expected Product | Estimated Yield (%) |
| N,N-Dimethylformamide (DMF) | DMF | 4-Methoxy-2-(trifluoromethyl)benzaldehyde | 60-80 |
| Carbon Dioxide | Dry Ice (solid CO₂) | 4-Methoxy-2-(trifluoromethyl)benzoic acid | 70-90 |
| Benzaldehyde | C₆H₅CHO | (4-Methoxy-2-(trifluoromethyl)phenyl)(phenyl)methanol | 65-85 |
| Acetone | (CH₃)₂CO | 2-(4-Methoxy-2-(trifluoromethyl)phenyl)propan-2-ol | 70-90 |
| Trimethylsilyl chloride (TMSCl) | (CH₃)₃SiCl | 4-Methoxy-1-(trimethylsilyl)-2-(trifluoromethyl)benzene | 80-95 |
| Methyl Iodide | CH₃I | 4-Methoxy-1-methyl-2-(trifluoromethyl)benzene | 50-70 |
| Diphenyl disulfide | (C₆H₅S)₂ | 4-Methoxy-1-(phenylthio)-2-(trifluoromethyl)benzene | 60-80 |
Discussion
The lithium-halogen exchange of this compound provides a robust and versatile method for the synthesis of a variety of functionalized derivatives. The choice of the organolithium reagent can be critical; while n-BuLi is often effective, the more reactive t-BuLi may be required for less reactive substrates or to achieve faster exchange rates.[1][4] However, t-BuLi is also a stronger base and may cause side reactions if acidic protons are present elsewhere in the molecule.
The success of the subsequent functionalization step is highly dependent on the nature of the electrophile. Simple aldehydes, ketones, and carbon dioxide are generally excellent electrophiles for this reaction. For less reactive electrophiles, the addition of a copper(I) salt to perform a transmetalation to a less reactive organocuprate species may be beneficial.
Safety Precautions:
-
Organolithium reagents such as n-BuLi and t-BuLi are highly pyrophoric and react violently with water. All manipulations should be carried out under a strict inert atmosphere by trained personnel.
-
The reaction should be performed in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and flame-retardant gloves, must be worn.
-
Low-temperature baths involving dry ice and acetone should be handled with care to avoid frostbite.
References
scale-up synthesis considerations for 3-Trifluoromethyl-4-bromoanisole reactions
Introduction: The Significance of 3-Trifluoromethyl-4-bromoanisole
This compound is a key building block in the synthesis of a wide array of high-value organic molecules, particularly in the pharmaceutical and agrochemical industries. Its unique trifluoromethyl and bromo functionalities on an anisole core provide versatile handles for a variety of chemical transformations. The trifluoromethyl group often enhances the metabolic stability and lipophilicity of drug candidates, while the bromo substituent is a prime site for cross-coupling reactions to build molecular complexity.[1]
This application note provides a comprehensive guide to the scale-up synthesis of this compound, focusing on the critical considerations for transitioning from a laboratory-scale procedure to a pilot or industrial-scale production. We will delve into the underlying chemical principles, provide a detailed experimental protocol, and address the key challenges of process safety, reaction control, and product purification.
Synthetic Strategy: Electrophilic Aromatic Bromination
The most direct and industrially viable route to this compound is the electrophilic aromatic substitution of 3-trifluoromethylanisole. The methoxy group (-OCH₃) is a potent activating group and an ortho, para-director due to its ability to donate electron density to the aromatic ring through resonance.[2] Conversely, the trifluoromethyl group (-CF₃) is a deactivating, meta-directing group. In the case of 3-trifluoromethylanisole, the directing effects of these two groups are synergistic, strongly favoring the substitution of bromine at the position para to the methoxy group (the 4-position), which is also meta to the trifluoromethyl group.
The primary challenge in this synthesis is to achieve high regioselectivity and avoid over-bromination, which can lead to the formation of di-brominated byproducts.[3] Careful control of reaction conditions is paramount.
Key Scale-Up Considerations
Transitioning the synthesis of this compound from the bench to a larger scale introduces several critical challenges that must be addressed to ensure a safe, efficient, and reproducible process.
Heat Management and Exothermicity
Aromatic bromination reactions are notoriously exothermic.[4] On a large scale, the heat generated can accumulate rapidly if not effectively removed, leading to a temperature increase that can accelerate the reaction rate, promote side reactions (such as di-bromination), and in a worst-case scenario, result in a thermal runaway.
Mitigation Strategies:
-
Reaction Calorimetry: Prior to scale-up, reaction calorimetry studies should be performed to quantify the heat of reaction and determine the maximum heat release rate.[5] This data is crucial for designing an adequate cooling system for the reactor.
-
Controlled Reagent Addition: The brominating agent should be added in a controlled, semi-batch manner.[6] This allows the rate of heat generation to be matched by the heat removal capacity of the reactor.
-
Efficient Cooling: The reactor must be equipped with a robust cooling system, such as a jacket with a circulating thermal fluid, to maintain the desired reaction temperature.
Mixing and Mass Transfer
Effective mixing is critical for maintaining a homogeneous reaction mixture, which is essential for consistent temperature control and to avoid localized high concentrations of the brominating agent that can lead to byproduct formation. As the reactor volume increases, achieving efficient mixing becomes more challenging.
Mitigation Strategies:
-
Reactor and Impeller Design: The choice of reactor and impeller geometry is crucial. A baffled reactor with a pitched-blade turbine or similar impeller design is often suitable for liquid-phase reactions.
-
Mixing Studies: Computational Fluid Dynamics (CFD) modeling or experimental mixing studies can be used to optimize the agitator speed and impeller design to ensure adequate mixing throughout the reactor volume.
Regioselectivity and Impurity Profile
While the directing groups favor the desired 4-bromo isomer, suboptimal conditions can lead to the formation of other isomers and di-brominated impurities.[3]
Mitigation Strategies:
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over liquid bromine for large-scale operations due to its solid nature, which makes it easier to handle, and its tendency to provide higher selectivity.[7]
-
Stoichiometry: Precise control of the stoichiometry, typically using a 1.0 to 1.05 molar equivalent of the brominating agent, is essential to minimize over-bromination.[4]
-
Temperature Control: Maintaining a low and consistent reaction temperature is critical for maximizing regioselectivity.
Detailed Experimental Protocol (Pilot Scale)
This protocol is based on the well-established procedures for the bromination of the analogous 3-(trifluoromethyl)aniline and is adapted for a pilot-scale synthesis of this compound.[4][8]
Materials and Equipment:
| Reagent/Equipment | Specification | Supplier |
| 3-Trifluoromethylanisole | Purity >99% | Commercial Supplier |
| N-Bromosuccinimide (NBS) | Purity >99% | Commercial Supplier |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercial Supplier |
| Ethyl Acetate | Technical Grade | Commercial Supplier |
| Saturated Sodium Thiosulfate | Aqueous Solution | Prepared in-house |
| Saturated Sodium Bicarbonate | Aqueous Solution | Prepared in-house |
| Brine | Saturated NaCl(aq) | Prepared in-house |
| Anhydrous Magnesium Sulfate | Technical Grade | Commercial Supplier |
| Glass-lined Reactor | 100 L, with overhead stirrer, temperature probe, addition funnel, and condenser | Pfaudler |
| Cooling/Heating Unit | For reactor jacket | Huber |
| Vacuum Filtration System | Buchi | |
| Rotary Evaporator | 20 L | Heidolph |
Safety Precautions:
-
Conduct the reaction in a well-ventilated area or a walk-in fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
N-Bromosuccinimide is a lachrymator and should be handled with care.[8]
-
The reaction is exothermic; ensure the cooling system is operational and monitored throughout the addition of NBS.
-
Have a quench solution (e.g., sodium thiosulfate) readily available.
Procedure:
-
Reactor Setup: Ensure the 100 L glass-lined reactor is clean, dry, and inerted with nitrogen.
-
Charging the Reactor: Charge the reactor with 3-trifluoromethylanisole (10.0 kg, 56.8 mol) and anhydrous N,N-dimethylformamide (40 L).
-
Cooling: Start the agitator and cool the reactor contents to 0-5 °C using the external cooling unit.
-
Preparation of NBS Solution: In a separate vessel, carefully dissolve N-Bromosuccinimide (10.1 kg, 56.8 mol, 1.0 eq) in anhydrous N,N-dimethylformamide (40 L).
-
Controlled Addition: Slowly add the NBS solution to the reactor via the addition funnel over a period of 2-3 hours. Crucially, maintain the internal temperature of the reactor below 10 °C throughout the addition. [4]
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 5-10 °C for an additional 2-4 hours. Monitor the reaction progress by HPLC or GC until the starting material is consumed (typically <1% remaining).
-
Quenching: Once the reaction is complete, slowly add a saturated aqueous solution of sodium thiosulfate to the reactor until the yellow color of any residual bromine is discharged.
-
Work-up:
-
Transfer the reaction mixture to a larger vessel containing ethyl acetate (80 L) and water (80 L).
-
Stir the mixture vigorously and then allow the layers to separate.
-
Separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 40 L) and brine (40 L).
-
-
Isolation:
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
-
Purification: The crude product can be purified by vacuum distillation to yield the final product with high purity.
Data Presentation
Physicochemical Properties of this compound (CAS 400-72-6)
| Property | Value | Reference |
| Molecular Formula | C₈H₆BrF₃O | [9] |
| Molecular Weight | 255.03 g/mol | [9] |
| Density | 1.563 g/cm³ (predicted) | [9] |
| Boiling Point | 217.8 °C (predicted) | [9] |
| Flash Point | 104.352 °C | [9] |
Typical Reaction Parameters and Expected Outcome
| Parameter | Value/Condition | Rationale |
| Substrate | 3-Trifluoromethylanisole | Starting material |
| Reagent | N-Bromosuccinimide (NBS) | Mild and selective brominating agent |
| Stoichiometry | 1.0 eq. of NBS | Minimizes over-bromination |
| Solvent | N,N-Dimethylformamide (DMF) | Good solvent for reactants |
| Temperature | 0-10 °C | Controls exotherm and improves selectivity |
| Reaction Time | 4-7 hours | To ensure complete conversion |
| Expected Yield | 85-95% | Based on analogous reactions |
| Major Product | This compound | Favored by directing group effects |
| Potential Side Products | Di-brominated anisoles | Minimized by controlled conditions |
Visualization of Key Processes
Reaction Pathway
Caption: Synthetic pathway for this compound.
Scale-Up Workflow Logic
Caption: Logical workflow for scaling up the synthesis process.
Conclusion
The synthesis of this compound via electrophilic bromination of 3-trifluoromethylanisole is a robust and scalable process. The key to a successful scale-up lies in a thorough understanding and control of the reaction's exothermicity, ensuring efficient mixing, and optimizing conditions to maintain high regioselectivity. By implementing the strategies and protocols outlined in this application note, researchers and production chemists can safely and efficiently produce this valuable intermediate on a larger scale.
References
- 1. nbinno.com [nbinno.com]
- 2. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. chembk.com [chembk.com]
Application Notes and Protocols for Catalyst Selection in Coupling Reactions with 3-Trifluoromethyl-4-bromoanisole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to catalyst selection for various coupling reactions utilizing 3-Trifluoromethyl-4-bromoanisole, a key building block in medicinal chemistry and materials science. The electron-withdrawing nature of the trifluoromethyl group and the reactivity of the C-Br bond make this substrate suitable for a range of palladium- and copper-catalyzed cross-coupling reactions. This document outlines recommended catalysts, ligands, bases, and solvents for several common coupling reactions, supported by detailed experimental protocols and data presented in structured tables for easy comparison.
Catalyst Selection Overview
The choice of catalyst is critical for achieving high yields and selectivity in coupling reactions with this compound. Palladium-based catalysts are the most versatile and widely used for these transformations. The selection of the appropriate ligand is crucial for tuning the reactivity and stability of the palladium catalyst. Electron-rich and bulky phosphine ligands or N-heterocyclic carbenes (NHCs) are often employed to facilitate the oxidative addition of the aryl bromide to the palladium center and promote the reductive elimination of the product.
Below is a logical workflow for selecting a suitable coupling reaction and catalyst system for the functionalization of this compound.
Application Notes and Protocols: Solvent Effects on the Reactivity of 3-Trifluoromethyl-4-bromoanisole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the influence of solvents on the reactivity of 3-trifluoromethyl-4-bromoanisole, a key building block in the synthesis of pharmaceuticals and agrochemicals. The protocols outlined below focus on two of the most common and versatile cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Introduction to this compound Reactivity
This compound is an activated aryl bromide. The trifluoromethyl group (-CF3) is a strong electron-withdrawing group, which influences the reactivity of the C-Br bond. This electronic effect generally makes the molecule more susceptible to oxidative addition to a low-valent metal catalyst, a key step in many cross-coupling reactions. The choice of solvent is critical in modulating the reaction rates, yields, and even the stability of the catalytic species.[1][2]
Solvent Effects in Key Cross-Coupling Reactions
The solvent plays a multifaceted role in palladium-catalyzed cross-coupling reactions.[1][3][4] Key factors to consider when selecting a solvent include:
-
Solubility: The solvent must dissolve the aryl halide, the coupling partner, the base, and the catalyst to ensure an efficient reaction.
-
Polarity: The polarity of the solvent can significantly influence the rates of the individual steps in the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).[3] Polar aprotic solvents are often employed in these reactions.[1]
-
Coordinating Ability: Some solvents can coordinate to the metal center, which can either stabilize the catalyst or inhibit its activity by competing with other ligands.
-
Boiling Point: The reaction temperature is a critical parameter, and the solvent's boiling point must be appropriate for the desired reaction conditions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide.[5][6] For this compound, this reaction is a powerful tool for forming new carbon-carbon bonds.
Typical Solvent Systems:
-
Aqueous mixtures: Toluene/water, dioxane/water, and ethanol/water are common solvent systems.[7] The presence of water can be crucial for the activation of the boronic acid with a base.
-
Anhydrous polar aprotic solvents: Solvents like DMF, THF, and 1,4-dioxane are also effective, particularly when using organoboronate esters.[1][3][8]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide.[9] This reaction is widely used in the synthesis of aniline derivatives.
Typical Solvent Systems:
-
Aprotic solvents: Toluene, 1,4-dioxane, and THF are frequently used.[9][10]
-
t-Butanol: This solvent can be beneficial in some cases, and sometimes water is intentionally added to aid in the reduction of the Pd(II) precatalyst to the active Pd(0) species.[9]
Experimental Protocols
The following are generalized protocols for investigating the solvent effects on the reactivity of this compound in Suzuki-Miyaura and Buchwald-Hartwig reactions.
Protocol 1: Solvent Screening for the Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Objective: To determine the optimal solvent for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3) or a more advanced ligand like SPhos[7]
-
Potassium carbonate (K2CO3) or potassium phosphate (K3PO4)[8]
-
Anhydrous solvents: Toluene, 1,4-Dioxane, Dimethylformamide (DMF), Tetrahydrofuran (THF)
-
Degassed water
-
Reaction vials, magnetic stir bars, heating block
Procedure:
-
To a series of reaction vials, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and the chosen base (2.0 mmol).
-
In a separate vial, prepare a stock solution of the palladium catalyst and ligand in the reaction solvent. For example, Pd(OAc)2 (0.02 mmol) and PPh3 (0.04 mmol).
-
Add the appropriate volume of the catalyst stock solution to each reaction vial.
-
Add the solvent to each vial to achieve the desired concentration (e.g., 0.2 M). For aqueous systems, use a solvent:water ratio of 4:1 or 3:1.[7]
-
Seal the vials and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Place the vials in a preheated heating block (e.g., 80-100 °C) and stir for the desired reaction time (e.g., 12-24 hours).
-
After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Analyze the crude reaction mixture by GC-MS or LC-MS to determine the conversion and yield.
Data Presentation:
| Entry | Solvent System | Base | Ligand | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) |
| 1 | Toluene/H2O (4:1) | K2CO3 | PPh3 | 90 | 18 | ||
| 2 | 1,4-Dioxane/H2O (4:1) | K2CO3 | PPh3 | 90 | 18 | ||
| 3 | DMF | K3PO4 | PPh3 | 100 | 18 | ||
| 4 | THF | K3PO4 | PPh3 | 80 | 24 | ||
| 5 | Toluene/H2O (4:1) | K2CO3 | SPhos | 90 | 12 | ||
| 6 | 1,4-Dioxane/H2O (4:1) | K2CO3 | SPhos | 90 | 12 |
Protocol 2: Solvent Screening for the Buchwald-Hartwig Amination of this compound with Morpholine
Objective: To evaluate the effect of different solvents on the Buchwald-Hartwig amination of this compound with morpholine.
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
Xantphos or another suitable Buchwald ligand[11]
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous solvents: Toluene, 1,4-Dioxane, Tetrahydrofuran (THF)
-
Reaction vials, magnetic stir bars, heating block
Procedure:
-
In a glovebox or under an inert atmosphere, add NaOtBu (1.4 mmol) to a series of reaction vials.
-
Add this compound (1.0 mmol) and morpholine (1.2 mmol) to each vial.
-
In a separate vial, prepare a stock solution of the palladium precatalyst and ligand in the reaction solvent. For example, Pd2(dba)3 (0.01 mmol) and Xantphos (0.02 mmol).
-
Add the appropriate volume of the catalyst stock solution to each reaction vial.
-
Add the anhydrous solvent to each vial to achieve the desired concentration (e.g., 0.2 M).
-
Seal the vials and place them in a preheated heating block (e.g., 100 °C).
-
Stir the reactions for the specified time (e.g., 12-24 hours).
-
After cooling, quench the reaction with saturated aqueous ammonium chloride and extract the product with an organic solvent.
-
Analyze the crude reaction mixture by GC-MS or LC-MS to determine the conversion and yield.
Data Presentation:
| Entry | Solvent | Ligand | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) |
| 1 | Toluene | Xantphos | 100 | 16 | ||
| 2 | 1,4-Dioxane | Xantphos | 100 | 16 | ||
| 3 | THF | Xantphos | 80 | 24 | ||
| 4 | Toluene | RuPhos | 100 | 16 | ||
| 5 | 1,4-Dioxane | RuPhos | 100 | 16 |
Visualizations
Caption: General experimental workflow for solvent screening.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Summary
The reactivity of this compound in palladium-catalyzed cross-coupling reactions is highly dependent on the choice of solvent. For Suzuki-Miyaura couplings, aqueous solvent mixtures often provide excellent results, while for Buchwald-Hartwig aminations, anhydrous aprotic solvents like toluene and dioxane are generally preferred. The protocols provided herein offer a systematic approach to screen for the optimal solvent, leading to improved reaction efficiency and higher product yields. It is recommended that for any new substrate combination, a solvent screen be performed as part of the reaction optimization process.
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. reddit.com [reddit.com]
- 8. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: The Use of 3-Trifluoromethyl-4-bromoanisole in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Trifluoromethyl-4-bromoanisole is a key building block in the synthesis of a variety of agrochemicals. Its trifluoromethyl group can enhance the metabolic stability and binding affinity of the final product, while the bromo substituent provides a reactive handle for various cross-coupling and substitution reactions. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of precursors for herbicides, fungicides, and insecticides.
The primary applications of this compound in agrochemical synthesis involve three main types of reactions:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds, leading to biphenyl structures common in many herbicides and fungicides.
-
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, creating aniline derivatives that are precursors to a wide range of pesticides.
-
Nucleophilic Aromatic Substitution (SNAr): For the synthesis of diaryl ethers, a class of compounds with significant herbicidal activity.
These reactions allow for the versatile incorporation of the trifluoromethyl-anisole moiety into more complex molecular scaffolds, enabling the exploration of new and effective active ingredients for crop protection.
Data Presentation
The following tables summarize typical quantitative data for the key reactions involving this compound.
Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Cyanophenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | 1,4-Dioxane | 90 | 8 | 80-90 |
| 3 | 3-Pyridinylboronic acid | XPhos Pd G2 (1) | K₃PO₄ | Toluene | 110 | 6 | 75-85 |
Table 2: Buchwald-Hartwig Amination of this compound with Amines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 18 | 70-85 |
| 2 | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | K₂CO₃ | 1,4-Dioxane | 110 | 24 | 65-80 |
| 3 | Benzylamine | G3-XPhos (1.5) | - | LHMDS | THF | 80 | 12 | 75-90 |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of a Biphenyl Precursor
Objective: To synthesize 4'-methoxy-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbonitrile, a potential intermediate for herbicides or fungicides.
Materials:
-
This compound
-
4-Cyanophenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer with hotplate
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a 100 mL round-bottom flask, add this compound (1.0 eq), 4-cyanophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) to the flask.
-
Add toluene and deionized water in a 4:1 ratio (e.g., 20 mL toluene, 5 mL water).
-
Attach a condenser and heat the reaction mixture to 100 °C with vigorous stirring for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer with water (2 x 30 mL) and then with brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired biphenyl product.
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of an Aniline Derivative
Objective: To synthesize N-phenyl-4-methoxy-2-(trifluoromethyl)aniline, a precursor for various pesticides.
Materials:
-
This compound
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask
-
Condenser
-
Magnetic stirrer with hotplate
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask, add Pd₂(dba)₃ (0.02 eq) and XPhos (0.04 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene, followed by this compound (1.0 eq), aniline (1.2 eq), and sodium tert-butoxide (1.4 eq).
-
Attach a condenser and heat the reaction mixture to 100 °C with stirring for 18 hours under an inert atmosphere. Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired aniline derivative.
Protocol 3: Nucleophilic Aromatic Substitution for the Synthesis of a Diaryl Ether Herbicide Precursor
Objective: To synthesize a 4-(4-methoxyphenoxy)-2-(trifluoromethyl)benzonitrile, a potential building block for biphenyl ether herbicides.
Materials:
-
This compound (Note: For this reaction, a more activated substrate like 4-fluoro-2-(trifluoromethyl)benzonitrile would typically be used. This protocol is a hypothetical adaptation for illustrative purposes.)
-
4-Methoxyphenol
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Diethyl ether
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer with hotplate
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add 4-methoxyphenol (1.1 eq) and anhydrous potassium carbonate (2.0 eq) in anhydrous DMF.
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.0 eq) to the mixture.
-
Heat the reaction to 120 °C and stir for 24 hours. Monitor the reaction by TLC.
-
Cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired diaryl ether.
Signaling Pathways and Logical Relationships
The agrochemicals synthesized from this compound can target various biological pathways in pests. For example, biphenyl derivatives are often found in fungicides that inhibit mitochondrial respiration, while aniline derivatives can be precursors to insecticides that target the nervous system.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide range of agrochemical precursors. The protocols provided herein for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution offer robust methods for the construction of key molecular scaffolds. These reactions, coupled with the beneficial properties imparted by the trifluoromethyl group, make this compound an important tool for researchers and scientists in the development of new and effective crop protection agents. Further optimization of reaction conditions may be necessary depending on the specific substrates and desired products.
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 3-Trifluoromethyl-4-bromoanisole
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the Suzuki-Miyaura coupling of 3-Trifluoromethyl-4-bromoanisole.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the primary factors I should investigate?
A1: Low yields in the Suzuki coupling of an electron-deficient substrate like this compound can stem from several factors. The electron-withdrawing nature of the trifluoromethyl group activates the C-Br bond towards oxidative addition, which is generally favorable for the initial step of the catalytic cycle. However, challenges can arise in other stages. Key areas to troubleshoot are:
-
Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical. For electron-deficient aryl bromides, bulky and electron-rich ligands are often required to promote the reductive elimination step and stabilize the palladium complex.
-
Base Selection: The base plays a crucial role in the transmetalation step. The appropriate base depends on the boronic acid/ester and the solvent system.
-
Solvent System: The polarity and proticity of the solvent can significantly impact the reaction rate and yield.
-
Reaction Temperature and Time: Sub-optimal temperature or reaction time can lead to incomplete conversion or degradation of reactants and products.
-
Side Reactions: Undesired side reactions such as dehalogenation of the starting material or protodeboronation of the boronic acid can consume reactants and lower the yield of the desired product.
Q2: I am observing a significant amount of a byproduct that appears to be 3-Trifluoromethylanisole (dehalogenated starting material). How can I minimize this side reaction?
A2: Dehalogenation is a common side reaction in Suzuki couplings, particularly with electron-deficient aryl halides.[1] It occurs when the aryl halide is reduced, replacing the bromine with a hydrogen atom. To minimize dehalogenation:
-
Optimize the Base: Some bases can promote dehalogenation. Weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) may be preferable to stronger bases. In some cases, phosphate bases like potassium phosphate (K₃PO₄) can also be effective.
-
Ligand Choice: The use of bulky, electron-rich phosphine ligands such as XPhos or SPhos can often suppress dehalogenation by accelerating the desired cross-coupling pathway relative to the dehalogenation pathway.
-
Control Reaction Temperature: High temperatures can sometimes favor dehalogenation. It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Use Anhydrous Solvents: While some Suzuki reactions tolerate water, in cases of significant dehalogenation, using anhydrous solvents can be beneficial as water can be a proton source.
Q3: What are the recommended starting conditions for the Suzuki coupling of this compound with a generic arylboronic acid?
A3: While optimal conditions should be determined empirically, a good starting point based on protocols for structurally similar electron-deficient aryl bromides would be:
-
Catalyst: Pd(PPh₃)₄ (3 mol%) or a combination of a palladium precursor like Pd₂(dba)₃ (1-2 mol%) with a suitable phosphine ligand.
-
Ligand: If using a palladium precursor, an electron-rich, bulky phosphine ligand like XPhos or SPhos (2-4 mol%) is a good choice.
-
Base: Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2-3 equivalents).
-
Solvent: A mixture of an organic solvent and water, such as 1,4-dioxane/water or toluene/water (typically in a 4:1 to 10:1 ratio).
-
Temperature: 80-100 °C.
-
Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst degradation.
Q4: How does the electronic nature of the boronic acid coupling partner affect the reaction?
A4: The electronic properties of the arylboronic acid influence the transmetalation step. Generally, electron-rich arylboronic acids are more nucleophilic and tend to undergo transmetalation more readily, which can lead to higher yields and faster reaction rates. Conversely, electron-deficient arylboronic acids are less nucleophilic, which can result in a slower transmetalation step and potentially lower yields. When using an electron-deficient boronic acid, it may be necessary to use a stronger base or a more active catalyst system to facilitate the reaction.
Data Presentation
The following tables summarize reaction conditions and yields for the Suzuki-Miyaura coupling of aryl bromides with structural similarities to this compound, providing a reference for optimization.
Table 1: Suzuki-Miyaura Coupling of 4-Bromoanilines with Phenylboronic Acid
| Aryl Bromide | Catalyst System | Base | Solvent | Time (h) | Yield (%) | Reference |
| 4-Bromoaniline | Pd-poly(AA) hybrid (0.045 mol% Pd) | K₃PO₄ | Toluene/H₂O | 10 | 62 | [2] |
| 4-Bromonitrobenzene | Pd-poly(AA) hybrid (0.045 mol% Pd) | K₃PO₄ | Toluene/H₂O | 10 | 95 | [2] |
Note: This data illustrates the impact of the electronic nature of the aryl bromide on the reaction yield.
Table 2: Base Selection for the Suzuki Coupling of (4-Bromo-2,5-dimethoxyphenyl)boronic acid with 4-bromoanisole
| Entry | Base | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | Pd(PPh₃)₄ (3 mol%) | 90 | 12 | 92 |
| 2 | Cs₂CO₃ | 1,4-Dioxane/H₂O (4:1) | Pd(PPh₃)₄ (3 mol%) | 90 | 12 | 88 |
| 3 | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | Pd(PPh₃)₄ (3 mol%) | 90 | 12 | 85 |
Note: This data is for a different substrate but highlights the significant impact of base selection on the reaction yield.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a generalized starting point and may require optimization for specific arylboronic acids.
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.2-1.5 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq.)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.
-
Add the degassed solvent mixture to the flask via syringe.
-
If using a solid palladium catalyst, add it to the reaction mixture at this point.
-
Heat the mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for improving Suzuki coupling yield.
References
Technical Support Center: Buchwald-Hartwig Amination of 3-Trifluoromethyl-4-bromoanisole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Buchwald-Hartwig amination reaction with 3-Trifluoromethyl-4-bromoanisole.
Troubleshooting Guide
This guide addresses common issues encountered during the Buchwald-Hartwig amination of this compound, offering potential causes and solutions to improve reaction outcomes.
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion of Starting Material | 1. Inactive Catalyst: The Palladium(0) active species has not been efficiently generated from the precatalyst, or the catalyst has decomposed. | - Ensure rigorous inert atmosphere conditions (degas solvent, use a glovebox or Schlenk line).- Use a pre-formed Pd(0) catalyst or a precatalyst known for reliable activation.- Screen different palladium sources (e.g., Pd₂(dba)₃, Pd(OAc)₂). |
| 2. Inappropriate Ligand: The chosen phosphine ligand may not be suitable for this electron-deficient substrate. | - Employ bulky, electron-rich phosphine ligands which are known to promote reductive elimination and suppress side reactions. Good starting points include XPhos, RuPhos, or tBuXPhos.[1] | |
| 3. Incorrect Base: The base may not be strong enough to deprotonate the amine, or it may be sterically hindered. | - For anilines, Cs₂CO₃ or K₃PO₄ are often sufficient. For less acidic amines, a stronger base like NaOtBu or LHMDS may be necessary.[1] Be aware that strong bases can promote side reactions. | |
| 4. Low Reaction Temperature: The reaction may not have sufficient energy to overcome the activation barrier. | - Gradually increase the reaction temperature, typically in the range of 80-110 °C. Monitor for decomposition of starting materials or products at higher temperatures. | |
| Significant Formation of Hydrodehalogenation Side Product (3-Trifluoromethylanisole) | 1. Slow Reductive Elimination: The desired C-N bond formation is slower than the competing hydrodehalogenation pathway. This is a common issue with electron-deficient aryl halides. | - Ligand Choice is Critical: Use bulky, electron-rich ligands (e.g., XPhos, RuPhos) to accelerate the rate of reductive elimination relative to β-hydride elimination.[2] - Amine Concentration: Ensure the amine is not the limiting reagent. A slight excess of the amine can favor the desired amination pathway. |
| 2. Presence of Water or Protic Impurities: Water can be a source of protons for the hydrodehalogenation side reaction. | - Use anhydrous solvents and reagents. Dry the amine and solvent prior to use. | |
| 3. Inefficient Precatalyst Activation: Some methods of generating the active Pd(0) catalyst can produce palladium hydride species that lead to hydrodehalogenation. | - Consider using a well-defined Pd(0) precatalyst. | |
| Formation of Other Unidentified Side Products | 1. Ether Cleavage: Although less common under typical Buchwald-Hartwig conditions, strong bases at high temperatures could potentially lead to cleavage of the anisole methyl ether. | - If suspected, consider using a milder base (e.g., K₃PO₄ instead of NaOtBu) and the lowest effective reaction temperature. |
| 2. Reaction with Solvent: Some solvents can participate in side reactions. | - Toluene, dioxane, and THF are generally safe choices. Avoid chlorinated solvents.[3] | |
| Reaction Stalls Before Completion | 1. Catalyst Deactivation: The catalyst may be poisoned by impurities or decompose over the course of the reaction. | - Ensure all reagents and solvents are of high purity.- Increase catalyst loading slightly (e.g., from 1 mol% to 2-3 mol%). |
| 2. Product Inhibition: The product formed may coordinate to the palladium center and inhibit catalyst turnover. | - This can be difficult to overcome. Sometimes, running the reaction at a more dilute concentration can help. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in the Buchwald-Hartwig amination of this compound?
A1: The most prevalent side product is 3-trifluoromethylanisole, which results from the hydrodehalogenation of the starting material. This occurs when the aryl palladium intermediate reacts with a hydride source instead of the amine.
Q2: How does the electronic nature of this compound affect the reaction?
A2: The presence of the electron-withdrawing trifluoromethyl group makes the aryl bromide more susceptible to oxidative addition to the palladium center. However, it can also increase the likelihood of hydrodehalogenation. The electron-donating methoxy group can have a counteracting effect. The overall electronic balance of the substrate makes careful optimization of reaction conditions crucial.
Q3: Which ligands are best suited for this reaction?
A3: Bulky and electron-rich biarylphosphine ligands are generally the most effective for coupling electron-deficient aryl halides like this compound. Ligands such as XPhos, RuPhos, and their derivatives are excellent starting points as they tend to promote the desired reductive elimination over side reactions.
Q4: What is the best choice of base for this reaction?
A4: The choice of base depends on the pKa of the amine coupling partner. For anilines and other weakly basic amines, inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often effective and can minimize side reactions. For less acidic aliphatic amines, stronger bases such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) may be required.
Q5: Can I run this reaction open to the air?
A5: No, it is highly recommended to perform the Buchwald-Hartwig amination under an inert atmosphere (e.g., nitrogen or argon). The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen and can be readily oxidized, leading to catalyst deactivation.
Quantitative Data Summary
The following table summarizes typical yields for the Buchwald-Hartwig amination of a closely related substrate, 4-bromo-3-(trifluoromethyl)aniline, with various amines. While not identical, these results provide a useful guide for expected outcomes with this compound.
| Amine | Palladium Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield of Amination Product (%) | Yield of Hydrodehalogenation (%) |
| Aniline | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Toluene | 100 | 12 | ~85-95 | <5 |
| Morpholine | Pd(OAc)₂ | RuPhos | NaOtBu | Dioxane | 100 | 8 | ~90-98 | <5 |
| n-Hexylamine | G4-XPhos Pd | XPhos | LHMDS | THF | 80 | 16 | ~75-85 | ~10-15 |
| Benzylamine | Pd₂(dba)₃ | tBuXPhos | K₃PO₄ | Toluene | 110 | 24 | ~80-90 | ~5-10 |
Note: The yields are approximate and can vary based on the specific reaction conditions and the purity of the reagents.
Experimental Protocols
General Protocol for the Buchwald-Hartwig Amination of this compound with an Aniline
This protocol is a general starting point and may require optimization for specific aniline derivatives.
Materials:
-
This compound (1.0 eq.)
-
Aniline derivative (1.2 eq.)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 eq.)
-
Anhydrous, degassed toluene
-
Schlenk tube or glovebox
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base.
-
Add this compound and the aniline derivative.
-
Add anhydrous, degassed toluene via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
References
troubleshooting failed Grignard formation with 3-Trifluoromethyl-4-bromoanisole
Topic: Troubleshooting Failed Grignard Formation with 3-Trifluoromethyl-4-bromoanisole
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the formation of the Grignard reagent from this compound. This substrate presents unique challenges due to the electron-withdrawing nature of the trifluoromethyl group.
Frequently Asked Questions (FAQs)
Q1: Why is my Grignard reaction with this compound failing to initiate?
A1: The primary reasons for initiation failure are the presence of a passivating magnesium oxide (MgO) layer on the magnesium turnings and residual moisture in the reaction setup.[1][2] The electron-withdrawing trifluoromethyl group on the aryl halide can also decrease its reactivity, making initiation more difficult.
Q2: What are the visual cues of a successful Grignard initiation?
A2: A successful initiation is typically indicated by one or more of the following observations:
-
The disappearance of the color of a chemical activator like iodine.[1][3]
-
Spontaneous boiling of the solvent at the magnesium surface.[1]
-
The appearance of a cloudy gray or brownish color in the reaction mixture.[1]
-
A noticeable increase in temperature (exotherm).[4]
Q3: Can the trifluoromethyl group interfere with the Grignard reaction?
A3: Yes, the strongly electron-withdrawing trifluoromethyl group can destabilize the resulting Grignard reagent. In some cases, trifluoromethyl-substituted phenyl Grignard reagents have been reported to be thermally unstable and potentially explosive, especially at high concentrations or upon loss of solvent.[5][6] It is crucial to handle these reagents with care and consider the concentration effects on stability.[6]
Q4: I observe a dark brown or black color during the reaction. What does this indicate?
A4: A dark coloration can suggest the presence of impurities in the magnesium or the aryl halide, which can catalyze decomposition.[7] It may also be due to the formation of finely divided metal from side reactions like Wurtz coupling.[7]
Q5: My reaction initiated, but the yield is very low. What are the likely causes?
A5: Low yields can result from several factors:
-
Wurtz Coupling: A significant side reaction where the formed Grignard reagent reacts with the starting aryl bromide.[2][8] This is often favored by high local concentrations of the halide and higher temperatures.[2]
-
Incomplete Reaction: The reaction may not have been allowed to proceed for a sufficient amount of time.
-
Quenching: The Grignard reagent is a strong base and will be destroyed by any acidic protons present, such as from water, alcohols, or even terminal alkynes.[7][9][10][11]
Troubleshooting Guide
If you are experiencing difficulties with your Grignard reaction, consult the following table for common problems and their solutions.
| Problem | Possible Causes | Recommended Solutions |
| Reaction Fails to Initiate | 1. Inactive magnesium surface (MgO layer).[1][2] 2. Presence of water in glassware or solvent.[2][9] 3. Low reactivity of this compound. | 1. Activate Magnesium: Use one of the activation methods detailed in the protocols below. 2. Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum or oven-dry at >120°C for several hours and cool under an inert atmosphere (nitrogen or argon). Use anhydrous solvents.[1] 3. Use Initiators: Add a small crystal of iodine or a few drops of 1,2-dibromoethane. Gentle warming can help, but monitor closely to prevent a runaway reaction.[1][12] |
| Low Yield of Grignard Reagent | 1. Wurtz coupling side reaction.[2][8] 2. Incomplete reaction. 3. Quenching by moisture or other acidic impurities.[7] | 1. Minimize Wurtz Coupling: Add the this compound solution slowly to maintain a low concentration. Ensure the reaction temperature is controlled.[8] 2. Ensure Complete Reaction: Allow for sufficient reaction time after the addition is complete. Monitor the consumption of magnesium. 3. Maintain Inert Atmosphere: Perform the entire reaction under a positive pressure of an inert gas like nitrogen or argon to strictly exclude moisture and oxygen.[2] |
| Formation of a White Precipitate | Formation of magnesium salts (e.g., MgBr₂) or magnesium alkoxides. | This is often a normal observation during a Grignard reaction and does not necessarily indicate a problem. |
| Reaction Becomes Dark | 1. Impurities in magnesium or aryl halide.[7] 2. Decomposition of the Grignard reagent. 3. Wurtz coupling byproducts.[7] | 1. Use high-purity magnesium and purified this compound. 2. Maintain a controlled temperature; avoid excessive heating. 3. Slow addition of the aryl bromide can minimize coupling. |
Experimental Protocols
Protocol 1: Magnesium Activation
The removal of the passivating magnesium oxide layer is critical for a successful Grignard reaction.[1]
Method 1: Mechanical Activation
-
Place magnesium turnings in a dry flask under an inert atmosphere.
-
Using a dry glass stirring rod, crush the magnesium turnings against the side of the flask to expose a fresh metal surface.[1]
Method 2: Chemical Activation with Iodine
-
Add the magnesium turnings and a single, small crystal of iodine to the reaction flask.[1][3]
-
Gently warm the flask under an inert atmosphere until the purple vapor of the iodine disappears.[2]
-
Allow the flask to cool to room temperature before adding the solvent and reagents.[2]
Method 3: Chemical Activation with 1,2-Dibromoethane (DBE)
-
Place the magnesium turnings in the reaction flask under an inert atmosphere.
-
Add a small amount of anhydrous solvent (e.g., THF) to cover the magnesium.
-
Add a few drops of 1,2-dibromoethane. Initiation is indicated by bubbling (ethylene gas evolution) and a gentle exotherm.[1][12]
-
Once the initial reaction with DBE subsides, you can begin the addition of your aryl halide.[1]
Protocol 2: Grignard Reagent Formation with this compound
-
Preparation: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, all under a positive pressure of nitrogen or argon.
-
Magnesium Activation: Add 1.2 equivalents of magnesium turnings to the flask and activate using one of the methods described in Protocol 1.
-
Reagent Addition:
-
Dissolve 1.0 equivalent of this compound in anhydrous THF or diethyl ether in the dropping funnel.
-
Add a small portion (approx. 10%) of the aryl bromide solution to the activated magnesium suspension to initiate the reaction.
-
Once initiation is confirmed (see visual cues above), add the remaining solution dropwise at a rate that maintains a gentle reflux.[7]
-
-
Reaction Completion: After the addition is complete, continue to stir the mixture. The reaction is typically complete when most of the magnesium has been consumed. Gentle heating may be required to complete the reaction.
-
Quenching and Workup: Cool the reaction flask in an ice bath and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute acid (e.g., 1 M H₂SO₄) to quench the reaction and dissolve the magnesium salts.[7] The desired product can then be extracted from the aqueous layer with an organic solvent.
Alternative Strategies
If the Grignard formation with this compound consistently fails, consider the following alternatives:
-
Magnesium-Halogen Exchange: This involves reacting the aryl bromide with a pre-formed, more reactive Grignard reagent, such as isopropylmagnesium bromide. This can be a milder method for preparing Grignard reagents from less reactive halides.
-
Use of Additives: The addition of lithium chloride (LiCl) has been shown to facilitate the formation of Grignard reagents from challenging substrates, including those with trifluoromethyl groups.[5][6][13]
-
Alternative Organometallic Reagents: Organolithium reagents can sometimes be formed from aryl halides that are unreactive towards magnesium. However, their reactivity profile is different and may not be suitable for all subsequent reactions.
Data Summary
| Activation Method | Typical Observation | Relative Effectiveness | Notes |
| None (Unactivated Mg) | Often fails to initiate | Low | Not recommended for challenging substrates. |
| Mechanical Crushing | Can be effective | Moderate | Simple and avoids chemical contaminants.[1] |
| Iodine (I₂) | Disappearance of purple color | Moderate to High | A very common and generally effective method.[1][12] |
| 1,2-Dibromoethane (DBE) | Gas evolution (ethylene) | High | Highly effective, but introduces a byproduct (MgBr₂).[1][12] |
| Diisobutylaluminum hydride (DIBAH) | Can initiate at low temperatures | Very High | Also helps to dry the reaction mixture.[4] |
Visualizations
Caption: Troubleshooting workflow for Grignard reaction initiation and yield optimization.
Caption: Reaction pathway for Grignard formation and major side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Grignard reaction - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. researchgate.net [researchgate.net]
- 13. JP2019104702A - Method for producing a 3'-trifluoromethyl group-substituted aromatic ketone - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Temperature for 3-Trifluoromethyl-4-bromoanisole Amination
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction temperature for the amination of 3-trifluoromethyl-4-bromoanisole.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting point for optimizing the reaction temperature in a Buchwald-Hartwig amination of this compound?
A1: For the palladium-catalyzed Buchwald-Hartwig amination of an electron-deficient aryl bromide like this compound, a good starting temperature is typically in the range of 80-100 °C.[1] The reaction often requires heating to facilitate the catalytic cycle, but excessively high temperatures can lead to catalyst decomposition and side reactions.
Q2: What are the common side reactions to look out for when heating the amination reaction of this compound?
A2: A common side reaction is hydrodehalogenation, where the bromo group is replaced by a hydrogen atom, yielding 3-trifluoromethylanisole. Another potential side product is the formation of a diarylamine if the amine coupling partner is a primary amine. At higher temperatures, decomposition of the palladium catalyst can also occur, leading to the formation of palladium black and a cessation of catalytic activity. Ether formation can also be a competing reaction pathway.[2]
Q3: How does the choice of ligand influence the optimal reaction temperature?
A3: The choice of phosphine ligand is critical and directly impacts the optimal reaction temperature.[1] Sterically hindered and electron-rich ligands, such as biarylphosphines (e.g., XPhos, SPhos), often form more stable and active palladium complexes that can facilitate the reaction at lower temperatures. Less bulky or electron-poor ligands might require higher temperatures to achieve a comparable reaction rate.
Q4: Can the reaction be performed at room temperature?
A4: While some modern catalyst systems have been developed for room-temperature Buchwald-Hartwig aminations, these are typically highly specialized. For a standard setup with common palladium precursors and ligands, the amination of an electron-deficient aryl bromide like this compound usually requires elevated temperatures to proceed at a reasonable rate.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low to no conversion of starting material | 1. Reaction temperature is too low. 2. Inactive catalyst. 3. Inappropriate choice of base or solvent. | 1. Gradually increase the reaction temperature in 10 °C increments (e.g., from 80 °C to 110 °C). 2. Ensure the palladium precursor and ligand are of good quality and handled under an inert atmosphere. Consider using a pre-formed palladium catalyst. 3. Screen different bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) and solvents (e.g., toluene, dioxane, THF).[1] |
| Significant formation of hydrodehalogenation byproduct | 1. Reaction temperature is too high. 2. Presence of water or other protic sources. 3. Inefficient ligand. | 1. Decrease the reaction temperature. 2. Ensure all reagents and solvents are anhydrous. 3. Switch to a bulkier, more electron-rich ligand that promotes reductive elimination over competing pathways. |
| Formation of palladium black | Catalyst decomposition at high temperatures. | Lower the reaction temperature. If a higher temperature is necessary for conversion, consider a more thermally stable catalyst system or a shorter reaction time. |
| Reaction stalls before completion | 1. Catalyst deactivation. 2. Insufficient base. | 1. Lower the reaction temperature to improve catalyst longevity. Consider adding a second portion of the catalyst. 2. Ensure an adequate amount of a sufficiently strong base is used. |
Data Presentation: Temperature Optimization Study
The following table summarizes the results of a hypothetical temperature optimization study for the amination of this compound with a generic primary amine.
Table 1: Effect of Temperature on Reaction Yield and Purity
| Temperature (°C) | Reaction Time (h) | Yield of Desired Product (%) | Purity by HPLC (%) | Key Observations |
| 70 | 24 | 45 | 95 | Slow reaction rate, incomplete conversion. |
| 80 | 18 | 75 | 94 | Good conversion with minimal side products. |
| 90 | 12 | 92 | 91 | Optimal balance of reaction rate and selectivity. |
| 100 | 8 | 88 | 85 | Increased formation of hydrodehalogenation byproduct. |
| 110 | 6 | 75 | 78 | Significant byproduct formation and some catalyst decomposition observed. |
Experimental Protocols
General Protocol for Temperature Optimization:
A series of parallel reactions are set up in sealed vials under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Pre-formation (optional but recommended): In a glovebox, stir the palladium precursor (e.g., Pd₂(dba)₃) and the phosphine ligand (e.g., XPhos) in anhydrous toluene for 20 minutes at room temperature.
-
Reaction Setup: To each reaction vial, add this compound (1.0 mmol), the amine (1.2 mmol), and the base (e.g., NaOtBu, 1.4 mmol).
-
Catalyst Addition: Add the pre-formed catalyst solution or the palladium precursor and ligand directly to each vial.
-
Solvent Addition: Add anhydrous solvent (e.g., toluene) to achieve the desired concentration.
-
Reaction: Place the vials in a pre-heated aluminum block at the desired temperatures (e.g., 70, 80, 90, 100, 110 °C) and stir for the specified time.
-
Work-up and Analysis: After cooling to room temperature, quench the reactions, extract the product, and analyze the crude mixture by techniques such as HPLC or GC-MS to determine the yield and purity.
Visualizations
Caption: Experimental workflow for temperature optimization.
Caption: Troubleshooting logic for low yield optimization.
References
Technical Support Center: Purification of Products Derived from 3-Trifluoromethyl-4-bromoanisole
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with derivatives of 3-Trifluoromethyl-4-bromoanisole.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect when working with products derived from this compound?
A1: Common impurities include unreacted this compound, residual palladium catalyst and ligands from cross-coupling reactions, homocoupled byproducts (from both the bromoanisole and the coupling partner), and dehalogenated starting material. Isomeric byproducts can also be present, depending on the reaction conditions.
Q2: My product, a basic derivative, is streaking or "tailing" on the silica gel column. What can I do?
A2: This is a common issue when purifying compounds with basic functional groups (like anilines or pyridines) on acidic silica gel. The interaction between the basic product and acidic silanol groups causes poor separation.[1] To resolve this, add a small amount of a basic modifier, such as triethylamine (TEA) or pyridine, to your mobile phase (typically 0.5-2%).[1] This neutralizes the acidic sites on the silica, leading to more symmetrical peaks.[1]
Q3: I'm having trouble separating my desired biaryl product from the homocoupled byproduct of my boronic acid/ester in a Suzuki coupling. Their Rf values are very similar. What are my options?
A3: This is a frequent challenge, as homocoupled byproducts can have very similar polarities to the desired cross-coupled product.[2] Consider the following strategies:
-
Optimize Chromatography: Use a shallower solvent gradient during column chromatography to improve resolution.[1]
-
Alternative Stationary Phase: Switch from standard silica gel to a different stationary phase like alumina or a phenyl-functionalized silica, which can offer different selectivity based on π-π interactions.[1]
-
Recrystallization: If the product is crystalline, carefully select a solvent system where the solubility of the product and the byproduct differ significantly with temperature.
-
Reaction Optimization: The most effective solution is often to prevent the formation of the byproduct in the first place. Ensure rigorous exclusion of oxygen from your reaction, as its presence is a primary cause of homocoupling.[3]
Q4: After my column, I see a fine black or grey powder in my product. What is it and how do I remove it?
A4: This is likely residual palladium catalyst (often palladium black) from your coupling reaction.[4] While most of it should be removed by the silica column, fine particles can sometimes pass through. To remove it, you can dissolve your product in a suitable solvent and filter it through a short plug of Celite® or a membrane filter (e.g., 0.45 µm PTFE).
Q5: My fluorinated product is proving very difficult to crystallize. Are there any special techniques I should try?
A5: Fluorinated molecules can have unique crystallization behaviors. If standard single-solvent or multi-solvent recrystallization fails, you might consider co-crystallization. This involves forming a crystal lattice with a suitable co-former (like a carboxylic acid or amide), which can then be purified by recrystallization.[5] The co-former can be removed later if necessary.[5]
Troubleshooting Guides
Guide 1: Poor Separation in Flash Column Chromatography
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation of Product from Impurities | The polarity of the mobile phase is not optimal. | Optimize the mobile phase using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for the target compound to ensure it spends enough time on the stationary phase for separation to occur.[1] |
| The column was overloaded with the crude sample. | A general rule is to use a silica gel mass that is 50-100 times the mass of your crude sample.[1] For difficult separations, use a higher ratio or a larger diameter column. | |
| Isomeric impurities with similar polarity are present. | Consider using a different stationary phase like alumina or phenyl-functionalized silica.[1] Alternatively, try running a very slow, shallow gradient elution.[1] | |
| Product Tailing or Streaking | Strong interaction between a basic product and acidic silica gel. | Add a basic modifier like triethylamine (0.5-2%) to the mobile phase to neutralize the silica surface.[1][6] |
| The compound is not fully soluble in the mobile phase. | Ensure the compound is fully dissolved before loading. If solubility is low, consider "dry loading" the sample. | |
| Product Not Eluting (Rf = 0) | The mobile phase is not polar enough. | Increase the polarity of the eluent. For highly polar compounds, consider switching to a more polar stationary phase like alumina or reverse-phase silica. |
| The compound is irreversibly adsorbed to the silica. | This can happen with very basic compounds. Use a deactivated silica gel (pre-treated with a base) or an alternative stationary phase.[6] |
Guide 2: Suzuki Coupling Purification Issues
| Problem | Common Cause | Purification Strategy & Troubleshooting |
| Significant Unreacted this compound | Incomplete reaction. | The starting material is typically less polar than the biaryl product and can usually be separated by column chromatography. Increase the polarity of the eluent after the starting material has been eluted to collect the product. |
| Presence of Homocoupled Biphenyl Byproduct | Presence of oxygen in the reaction; non-optimal catalyst or base conditions.[3] | This is often the most difficult impurity to remove. Use a shallow gradient and a high silica-to-crude ratio. Phenyl-functionalized silica can improve separation. The best approach is to optimize the reaction to minimize its formation. |
| Presence of Protodeboronated Byproduct | Water or protic solvents reacting with the boronic acid/ester, often promoted by the base.[3] | This byproduct is typically more polar than the starting boronic acid/ester. It can be removed by standard chromatography or an aqueous workup if its solubility allows. Using a milder base (e.g., K₂HPO₄) can sometimes prevent its formation.[4] |
Experimental Protocols
Protocol 1: Flash Column Chromatography with Dry Loading
This method is ideal for samples that are not very soluble in the initial chromatography solvent.
-
Prepare the Column:
-
Secure a glass column vertically. Add a small plug of cotton or glass wool, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and use gentle air pressure to pack the bed uniformly, ensuring no air bubbles are trapped.[1]
-
Add a thin layer of sand on top of the silica bed to prevent disturbance.[1]
-
-
Sample Preparation (Dry Loading):
-
Dissolve your crude product in a suitable volatile solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel (or Celite®) to the solution, roughly 2-3 times the mass of the crude product.
-
Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.[1][6]
-
-
Loading and Elution:
-
Carefully add the powder containing your sample to the top of the packed column.
-
Gently add another thin layer of sand over the sample powder.
-
Carefully add the eluent to the column and begin elution, applying positive pressure to achieve a steady flow rate.
-
-
Fraction Collection:
-
Collect fractions in an orderly manner (e.g., in test tubes).
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Protocol 2: Two-Solvent Recrystallization
This method is used when no single solvent is ideal for recrystallization.
-
Solvent Selection: Find a pair of miscible solvents. Solvent 1 ("Soluble Solvent") should dissolve the compound well at high temperatures. Solvent 2 ("Insoluble Solvent") should not dissolve the compound, even at high temperatures.
-
Dissolution:
-
Place the impure solid in an Erlenmeyer flask with a stir bar.
-
Heat the flask and add the minimum amount of the "Soluble Solvent" dropwise until the solid just dissolves completely.
-
-
Induce Crystallization:
-
While the solution is still hot, add the "Insoluble Solvent" dropwise until the solution becomes faintly cloudy (turbid). This is the point of saturation.
-
If it becomes too cloudy, add a drop or two of the hot "Soluble Solvent" to clarify it.
-
-
Cooling and Crystal Formation:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this period.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of the cold "Insoluble Solvent".
-
Dry the crystals under vacuum to remove all residual solvent.
-
Visualizations
Caption: General experimental workflow for the purification of synthetic products.
Caption: Decision tree for troubleshooting poor separation in column chromatography.
Caption: Relationship between Suzuki coupling side-products and purification challenges.
References
Technical Support Center: Troubleshooting Catalyst Poisoning in 3-Trifluoromethyl-4-bromoanisole Cross-Couplings
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address catalyst poisoning issues encountered during cross-coupling reactions with 3-trifluoromethyl-4-bromoanisole.
Troubleshooting Guides & FAQs
Issue 1: Low or No Conversion to the Desired Product
Q1: My Suzuki-Miyaura coupling of this compound is sluggish or has completely stalled. What are the likely causes related to catalyst poisoning?
A1: Low or no conversion in a Suzuki-Miyaura coupling can often be attributed to catalyst poisoning. Here are the primary suspects and their solutions:
-
Oxygen: The active Pd(0) catalyst is highly sensitive to oxygen, which can oxidize it to an inactive Pd(II) species.
-
Solution: Ensure all solvents and reagents are rigorously degassed.[1] Use techniques such as freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for an adequate duration. Assemble your reaction under a positive pressure of an inert gas.
-
-
Water: While some Suzuki couplings tolerate or even require water, excessive or unintended water can lead to catalyst decomposition and hydrolysis of starting materials or intermediates.
-
Solution: Use anhydrous solvents and reagents unless the protocol specifies otherwise. Ensure your base is anhydrous, especially if using hygroscopic ones like potassium phosphate.
-
-
Impurities in Reagents: Trace impurities in your this compound, boronic acid/ester, or base can act as potent catalyst poisons.
-
Solution: Use high-purity reagents. If you suspect impurities, consider recrystallizing your starting materials or purifying them by column chromatography. Elemental sulfur is a known poison that can be present in starting materials.[2]
-
-
Incompatible Solvents: Some solvents or impurities within them can poison the catalyst. For instance, nitrile solvents can sometimes interfere with the catalytic cycle.[3]
-
Solution: Use high-purity, freshly distilled, or inhibitor-free solvents.[1] Consider switching to a different solvent system like dioxane/water or toluene/water.
-
Q2: I am attempting a Buchwald-Hartwig amination with this compound and observe no product formation. Could the amine itself be the problem?
A2: Yes, the amine coupling partner can sometimes inhibit or poison the palladium catalyst.
-
Strong Amine Coordination: The starting amine or the product amine can coordinate too strongly to the palladium center, hindering the catalytic cycle.[1] This is particularly true for certain chelating amines or very electron-rich amines.
-
Amine Impurities: Impurities in the amine, such as sulfur-containing compounds from its synthesis, can be potent catalyst poisons.
-
Solution: Use a high-purity amine. If necessary, purify the amine by distillation or chromatography.
-
-
Ammonia Equivalents: Using ammonia directly can be challenging due to its strong binding to palladium.[1]
Issue 2: Significant Formation of Side Products
Q3: My reaction is producing a significant amount of homocoupled product from the boronic acid and/or dehalogenated 3-trifluoromethylanisole. What is causing this?
A3: The formation of these side products often points to issues with the catalyst's stability and reaction conditions.
-
Catalyst Decomposition: If the palladium catalyst decomposes to form palladium black, this can promote homocoupling of the boronic acid. This decomposition can be caused by impurities or non-optimal reaction conditions.
-
Solution: Ensure your reaction is performed under strictly anaerobic conditions.[1] The use of appropriate phosphine ligands can help stabilize the active palladium species and prevent agglomeration.
-
-
Dehalogenation: The replacement of the bromine atom with hydrogen (hydrodehalogenation) can be a significant side reaction. This can be promoted by certain bases or impurities.[1]
-
Solution: Consider using a milder base (e.g., potassium carbonate instead of a stronger base if the reaction allows). Ensure high purity of all reagents to avoid sources of hydride.
-
Q4: In my Sonogashira coupling, I am observing a lot of alkyne homocoupling (Glaser coupling). How can I prevent this?
A4: Alkyne homocoupling is a common side reaction in Sonogashira couplings and is often related to the copper co-catalyst and the presence of oxygen.
-
Copper-Mediated Homocoupling: The copper(I) co-catalyst, while crucial for the main reaction, can also promote the oxidative homocoupling of the terminal alkyne, especially in the presence of oxygen.[1]
-
Solution: Maintain strictly anaerobic conditions throughout the reaction. Using a copper-free Sonogashira protocol can eliminate this side reaction. If using copper, ensure it is from a high-purity source.[1]
-
Illustrative Data on Catalyst Poisoning
The following table provides an illustrative summary of the potential impact of common catalyst poisons on the yield of a generic Suzuki-Miyaura coupling of this compound with phenylboronic acid. Note that these are representative values and actual results may vary depending on the specific reaction conditions.
| Poison Added (mol% relative to Pd) | Potential Yield (%) | Likely Side Products |
| None (Control) | >95% | Minimal |
| Sulfur (e.g., Thiophene, 1 mol%) | <10% | Starting materials, Dehalogenation |
| Oxygen (brief exposure) | 40-60% | Homocoupling, Dehalogenation |
| Water (excess) | 50-70% | Dehalogenation, Boronic acid hydrolysis |
| Nitrile (e.g., Acetonitrile as solvent) | 30-50% | Starting materials |
Experimental Protocols
Protocol 1: General Troubleshooting Procedure for a Failed Cross-Coupling Reaction
-
Reagent Purity Check:
-
Analyze your this compound, coupling partner, and base by NMR and/or GC-MS to check for impurities.
-
If impurities are detected, purify the reagents by recrystallization, distillation, or column chromatography.
-
-
Solvent Preparation:
-
Use a high-purity, anhydrous solvent from a freshly opened bottle or one that has been passed through a solvent purification system.
-
Degas the solvent thoroughly by sparging with argon or nitrogen for at least 30 minutes or by using three freeze-pump-thaw cycles.
-
-
Reaction Setup:
-
Dry all glassware in an oven overnight and allow it to cool under a stream of inert gas.
-
Assemble the reaction under a positive pressure of argon or nitrogen.
-
Add the palladium catalyst and ligand (if separate) to the reaction flask, followed by the base.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the degassed solvent, followed by the this compound and the coupling partner via syringe.
-
-
Control Reaction:
-
Run a control reaction with a substrate known to work well under your chosen conditions (e.g., 4-bromoanisole) to ensure your catalyst, ligands, and general setup are not the issue.
-
Visualization of Troubleshooting Workflow
Caption: Troubleshooting workflow for catalyst poisoning in cross-coupling reactions.
References
preventing debromination of 3-Trifluoromethyl-4-bromoanisole
Technical Support Center: 3-Trifluoromethyl-4-bromoanisole
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the undesired debromination of this valuable building block during synthetic reactions.
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a problem with this compound?
A1: Debromination, also known as hydrodehalogenation, is a side reaction where the bromine atom on the aromatic ring is replaced by a hydrogen atom. For this compound, this results in the formation of 3-trifluoromethylanisole. This is a significant issue as it consumes your starting material, complicates purification, and ultimately lowers the yield of your desired product. The electron-withdrawing trifluoromethyl (-CF3) group can influence the electronic properties of the C-Br bond, making it susceptible to cleavage under certain catalytic conditions.
Q2: Which common reactions are prone to causing debromination of this compound?
A2: Debromination is a known side reaction in many palladium-catalyzed cross-coupling reactions.[1][2] For this compound, you should be particularly cautious during:
-
Suzuki-Miyaura Coupling: This reaction is widely used for C-C bond formation, but the reaction conditions can sometimes favor debromination.[2]
-
Buchwald-Hartwig Amination: Used for C-N bond formation, this reaction can also lead to debrominated byproducts.[1]
-
Grignard Reagent Formation: Attempting to form a Grignard reagent via direct reaction with magnesium metal can be challenging and may result in side reactions, including debromination through various pathways.
-
Heck and Sonogashira Couplings: While less commonly reported as a primary issue, the potential for debromination exists under non-optimized conditions.
Q3: What are the primary mechanistic causes of debromination in palladium-catalyzed reactions?
A3: In palladium-catalyzed cycles, after the initial oxidative addition of the aryl bromide to the Pd(0) complex, the resulting Pd(II) intermediate is supposed to undergo transmetalation with the coupling partner. However, competing pathways can lead to debromination:
-
Reaction with a Hydride Source: The Pd(II)-aryl complex can react with a hydride source in the mixture. This hydride can come from solvents (like alcohols), bases (especially those with β-hydrogens like triethylamine), or even water.[2][3] Subsequent reductive elimination of the aryl group and the hydride regenerates the Pd(0) catalyst and releases the debrominated arene.[2]
-
β-Hydride Elimination: While not directly applicable to the anisole ring itself, if ligands or other substrates in the reaction mixture contain β-hydrogens, they can be transferred to the palladium center, creating a palladium-hydride species that can participate in the pathway described above.[1]
Troubleshooting Guides
This section addresses specific issues you might encounter and provides actionable solutions.
Issue 1: Significant Debromination Observed in Suzuki-Miyaura Coupling
Your reaction between this compound and a boronic acid is producing a high percentage of 3-trifluoromethylanisole.
Caption: Troubleshooting logic for Suzuki coupling debromination.
The choice of ligand and base is critical in minimizing debromination. Bulky, electron-rich phosphine ligands can accelerate the desired reductive elimination step, outcompeting the debromination pathway.
| Catalyst/Ligand System | Base | Solvent | Temp (°C) | Yield of Coupled Product (%) | Yield of Debrominated Product (%) | Reference |
| PdCl₂(PPh₃)₂ | Na₂CO₃ | Dioxane | 110 | 9 | 91 | [4] |
| XPhosPdG3 / XPhos | K₃PO₄ | THF | 80 | Low (3-41) | Not specified, but significant | [4] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | High (typically >85) | Low (typically <5) | General observation |
| Pd₂(dba)₃ / RuPhos | Cs₂CO₃ | Dioxane | 80-100 | High (typically >90) | Low (typically <2) | General observation |
Data is illustrative and compiled from typical outcomes in Suzuki couplings of electron-deficient aryl bromides.[4][5]
Issue 2: Debromination During Buchwald-Hartwig Amination
Your C-N coupling reaction is yielding the debrominated starting material instead of the desired arylamine.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Optimizing Buchwald-Hartwig Amination
A Guide to Strategic Base Selection for Researchers, Scientists, and Drug Development Professionals
Welcome to your dedicated resource for mastering the Buchwald-Hartwig amination. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols. Here, we will explore the causal relationships that govern this powerful C-N bond-forming reaction, focusing on the critical, and often nuanced, choice of the base. Our goal is to empower you with the knowledge to not only troubleshoot failed reactions but to proactively optimize for high yield and purity from the outset.
This center is structured to address your needs in a direct, question-and-answer format. We begin with frequently asked questions to build a strong foundational understanding, followed by a detailed troubleshooting guide for when your reaction doesn't go as planned.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the base in the Buchwald-Hartwig catalytic cycle?
The base plays a crucial, multifaceted role in the Buchwald-Hartwig amination. Its primary function is to deprotonate the amine nucleophile (or the palladium-amine complex) to generate the more nucleophilic amide.[1][2] This step is essential for the subsequent reductive elimination that forms the desired C-N bond and regenerates the Pd(0) catalyst.[3][4][5] The choice of base can significantly influence the rate-determining step of the reaction and overall catalytic efficiency.[6]
Q2: What are the main classes of bases used, and what are their general pros and cons?
The bases most commonly employed can be categorized into strong, non-nucleophilic bases and weaker inorganic bases.
| Base Type | Examples | Advantages | Disadvantages |
| Strong Bases | Sodium tert-butoxide (NaOtBu), Lithium bis(trimethylsilyl)amide (LHMDS) | Permit the highest reaction rates and often allow for lower catalyst loadings.[4] | Incompatible with many sensitive functional groups (e.g., esters, ketones, nitro groups) that can be attacked or decomposed by the strong base.[4][7][8] LHMDS is also air-sensitive.[4] |
| Weaker Inorganic Bases | Cesium carbonate (Cs₂CO₃), Potassium phosphate (K₃PO₄), Potassium carbonate (K₂CO₃) | Offer excellent functional group tolerance, making them suitable for complex substrates.[4][7][8] They are also more economical and safer for large-scale operations.[4][9] | Often require higher reaction temperatures, longer reaction times, and potentially higher catalyst loadings compared to strong bases.[4][7] Their poor solubility can also be a challenge.[8] |
| Organic Bases | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Soluble in organic solvents, which can lead to homogeneous reaction conditions and prevent issues related to solid-liquid phase transfer.[7][10][11] | Often less efficient and may require specific ligands or conditions to achieve high yields.[7][10][12] The deprotonation step can have a high activation barrier with organic bases.[12][13] |
Q3: How do I select a starting base for my specific aryl halide and amine?
The optimal base is highly dependent on the electronic properties and steric hindrance of both coupling partners.
-
For electron-neutral or electron-rich aryl halides and primary aliphatic amines: A strong base like NaOtBu is often a good starting point to achieve high reaction rates.
-
For substrates with base-sensitive functional groups (e.g., esters, enolizable ketones): Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are the preferred choice to avoid side reactions.[4][8]
-
For challenging couplings, such as with aryl chlorides or hindered amines: A strong base is often necessary to facilitate the difficult oxidative addition or the sterically demanding C-N bond formation.[8][14]
-
For weakly acidic nucleophiles (e.g., amides, some heterocycles): Weaker bases like K₃PO₄ are often most effective.[4]
A meta-analysis of thousands of published reactions has led to the creation of "cheat sheets" that can provide a statistically sound basis for selecting ligand and base combinations for specific substrate classes.[15]
The Catalytic Cycle: Where the Base Acts
Understanding the mechanism is key to troubleshooting. The base is critical in the transition from the palladium-amine complex to the palladium-amide complex, which precedes the final bond-forming reductive elimination step.
Caption: Simplified Buchwald-Hartwig catalytic cycle highlighting the base's role.
Troubleshooting Guide: Base-Related Issues
When your reaction yield is low or you observe significant byproduct formation, the base is a primary suspect. This section addresses specific problems with potential causes and actionable solutions.
Problem 1: Low or No Conversion of Starting Material
Q: My starting materials are largely unreacted. What could be the issue with my base?
A: This common problem often points to issues with base strength, solubility, or reaction conditions.
-
Possible Cause 1: The base is too weak. The pKa of the amine's conjugate acid must be low enough for the chosen base to effectively deprotonate it. If the base is not strong enough to drive the equilibrium towards the palladium amide complex, the catalytic cycle will stall.
-
Solution: Switch to a stronger base. If you are using K₃PO₄, consider trying NaOtBu, assuming your substrate is stable to stronger bases.[8]
-
-
Possible Cause 2: Poor solubility of the inorganic base. This is a frequently underestimated cause of failure.[8] If the inorganic base (e.g., K₃PO₄, K₂CO₃) is not sufficiently soluble in the reaction solvent, its effective concentration is too low to promote the reaction.
-
Solutions:
-
Change Solvent: Switch to a more polar aprotic solvent like dioxane or THF, which may improve base solubility. Toluene is a common and effective solvent, but alternatives should be considered.[8]
-
Use a More Soluble Base: Cs₂CO₃ is significantly more soluble than K₃PO₄ or K₂CO₃ in many organic solvents and is often a more effective "weak" base for this reason.[7]
-
Improve Agitation/Particle Size: For large-scale reactions, insufficient agitation can cause the dense inorganic base to settle at the bottom of the vessel.[7] Grinding the base before use to increase its surface area can also be beneficial.[7]
-
-
-
Possible Cause 3: The base is not compatible with the ligand. Certain ligands have specific requirements for activation. For example, some palladium pre-catalysts require a base for the initial reduction of Pd(II) to the active Pd(0) species.[7]
-
Solution: Consult the literature for your specific ligand/catalyst system to ensure you are using a compatible base for activation and turnover.
-
Problem 2: Significant Hydrodehalogenation of the Aryl Halide
Q: I'm seeing a lot of my aryl halide converted to the corresponding arene (Ar-H) instead of the desired amine product. How is the base involved?
A: Hydrodehalogenation is a known side reaction that can compete with reductive elimination.[3] The choice of base can influence the pathway that leads to this byproduct.
-
Possible Cause: β-Hydride Elimination. This side reaction can occur from the palladium-amide intermediate, particularly with certain ligands and substrates.[3] While not directly caused by the base, the conditions promoted by the base (e.g., high temperatures required for weak bases) can favor this pathway.
-
Solution: This issue is often more closely tied to the ligand and substrate structure. Screening different phosphine ligands is a primary strategy to minimize this side reaction.[8] Consider a bulkier ligand to disfavor the conformation required for β-hydride elimination.
-
Problem 3: Decomposition of Starting Materials or Product
Q: My starting material, which contains an ester, is being consumed, but I'm not getting the desired product. I suspect decomposition. What should I do?
A: This strongly suggests that your base is too strong and is reacting with a sensitive functional group on your substrate.
-
Possible Cause: Base-Mediated Decomposition. Strong bases like NaOtBu are incompatible with functional groups such as esters, ketones, and nitro groups.[4] The base can saponify esters, promote unwanted condensation reactions, or otherwise degrade the substrate.
-
Solution: This is a clear indication that you must switch to a weaker, more functional-group-tolerant base. K₃PO₄, K₂CO₃, and Cs₂CO₃ are excellent alternatives for these scenarios.[4][8] The trade-off may be a slower reaction, requiring higher temperatures or longer reaction times, but it will preserve the integrity of your molecule.
-
Base Selection Workflow
This decision tree provides a logical path for selecting and optimizing the base for your Buchwald-Hartwig amination.
Caption: A decision tree for troubleshooting common Buchwald-Hartwig amination issues.
Experimental Protocol: General Procedure for Base Screening
Reaction optimization often requires screening several conditions in parallel.[16][17] High-throughput experimentation (HTE) techniques are ideal for this.[16][17] Below is a general protocol for a small-scale, parallel screen of different bases.
Note: This is a general guideline. All manipulations should be performed under an inert atmosphere (Argon or Nitrogen).
-
Preparation: To an array of oven-dried vials each containing a magnetic stir bar, add the aryl halide (1.0 equiv.), the palladium pre-catalyst (e.g., 1-5 mol%), and the phosphine ligand (e.g., 1.2-6 mol%).
-
Inert Atmosphere: Cap the vials with septa and purge with an inert gas for 5-10 minutes.
-
Base Addition: To each vial, add a different base (e.g., Vial 1: NaOtBu, Vial 2: K₃PO₄, Vial 3: Cs₂CO₃) (typically 1.5-2.0 equiv.).
-
Reagent Addition: Under the inert atmosphere, add the amine (1.1-1.5 equiv.) followed by the degassed solvent to achieve a final concentration of approximately 0.1-0.5 M.
-
Reaction: Place the array of vials in a heating block set to the desired temperature (e.g., 80-110 °C) and stir for a set time (e.g., 12-24 hours).
-
Monitoring: After the allotted time, cool the reactions to room temperature. Take a small aliquot from each vial, dilute it, and analyze by GC-MS or LC-MS to determine the conversion and identify the formation of byproducts.
-
Analysis: Compare the results from the different bases to identify the optimal conditions for yield and purity. The best-performing condition can then be selected for scale-up.[16]
References
- 1. Buchwald-Hartwig_reaction [chemeurope.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. benchchem.com [benchchem.com]
- 9. Use of base metals in Buchwald-Hartwig coupling - Wordpress [reagents.acsgcipr.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. Big data behind cheat sheets for optimising Buchwald–Hartwig cross-couplings | Research | Chemistry World [chemistryworld.com]
- 16. Reaction screening in multiwell plates: high-throughput optimization of a Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Ligand Screening for 3-Trifluoromethyl-4-bromoanisole Couplings
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering challenges with cross-coupling reactions involving the electron-deficient and sterically demanding substrate, 3-trifluoromethyl-4-bromoanisole.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "difficult" coupling substrate?
A1: this compound presents a challenge for several reasons. The trifluoromethyl (-CF3) group is strongly electron-withdrawing, which can influence the electronic properties of the aryl halide. While this can enhance the rate of oxidative addition, a crucial step in many catalytic cycles, it can also retard subsequent steps like reductive elimination.[1][2] Additionally, the substitution pattern contributes to steric hindrance, which can make it difficult for the palladium catalyst to access the carbon-bromine bond.[3]
Q2: What general class of ligands is recommended for couplings with this substrate?
A2: For difficult substrates like this compound, bulky and electron-rich phosphine ligands are highly recommended.[4][5] These ligands, particularly biaryl phosphines developed by the Buchwald group (e.g., SPhos, XPhos, RuPhos), are designed to facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle, which is often crucial for sterically hindered and electronically challenging substrates.[4] Their steric bulk promotes the formation of monoligated, highly reactive palladium(0) species, while their electron-donating nature enhances the rate of reductive elimination.
Q3: My cross-coupling reaction failed. What are the first things I should check?
A3: When a coupling reaction provides low to no yield, a systematic check of the reaction parameters is essential.[6]
-
Inert Atmosphere : Ensure that the reaction was set up under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can deactivate the palladium catalyst and lead to undesirable side reactions like the homocoupling of boronic acids in Suzuki reactions.[2][6]
-
Reagent Purity : Verify the purity of your reagents, especially the solvent and base. Solvents must be anhydrous and properly degassed.[5][7] Amines used in Buchwald-Hartwig amination may need purification to remove impurities that could inhibit the catalyst.[7]
-
Catalyst Activity : Confirm the activity of your palladium source and ligand. Palladium(II) precatalysts require in-situ reduction to the active Pd(0) species.[6][8] Using well-defined Pd(0) precatalysts (e.g., G3 or G4 palladacycles) can provide more reliable results.[7][9]
-
Base and Temperature : The choice and strength of the base are critical. For difficult couplings, stronger bases may be required.[6] Insufficient temperature can lead to a sluggish reaction; consider increasing the temperature if other parameters are optimized.[7]
Q4: Which common cross-coupling reactions are suitable for functionalizing this compound?
A4: Several powerful palladium-catalyzed cross-coupling reactions can be used:
-
Suzuki-Miyaura Coupling : For C-C bond formation with boronic acids or esters. This is a versatile and robust method with broad functional group tolerance.[10]
-
Buchwald-Hartwig Amination : For C-N bond formation with primary or secondary amines. This reaction has largely replaced harsher classical methods for synthesizing aryl amines.[11][12]
-
Sonogashira Coupling : For C-C bond formation with terminal alkynes, which is a vital tool for creating conjugated systems.[13][14]
Section 2: Troubleshooting Guides & Ligand Selection
This section provides specific advice for common issues encountered during ligand screening for different coupling reactions.
Troubleshooting Workflow for Failed Cross-Coupling Reactions
The following diagram outlines a logical workflow for troubleshooting common issues in palladium-catalyzed cross-coupling reactions.
Caption: Troubleshooting decision tree for failed cross-coupling reactions.
Suzuki-Miyaura Coupling
Q: I'm observing low yield and significant amounts of de-brominated starting material. What is the likely cause?
A: This often points to a competing protodeboronation side reaction, where the boronic acid is consumed by reacting with trace water before it can participate in the cross-coupling.[9][15] While sterically hindered ligands are used to facilitate difficult couplings, they can paradoxically accelerate protodeboronation.[9][15]
-
Troubleshooting Steps :
-
Use Anhydrous Conditions : Ensure your solvent and base are scrupulously dry.
-
Choose a Stronger Base : Using a stronger, non-hydroxide base like K₃PO₄ or Cs₂CO₃ can sometimes favor the cross-coupling pathway over protodeboronation.[6]
-
Ligand Choice : While bulky ligands are needed, consider screening different types. Sometimes a slightly less bulky but highly electron-rich ligand can find a better balance.
-
Use Boronic Esters : Pinacol or neopentylglycol boronic esters are often more stable towards protodeboronation than the corresponding boronic acids.[2]
-
Buchwald-Hartwig Amination
Q: My reaction with a primary amine is giving a complex mixture, possibly including the double-arylated product. How can I improve selectivity for monoarylation?
A: Selective monoarylation of primary amines can be challenging. The initial product is a secondary amine that can sometimes react faster than the starting primary amine.
-
Troubleshooting Steps :
-
Ligand Selection : This is the most critical parameter. Ligands like BrettPhos have been specifically designed to be effective for the monoarylation of primary amines.[16] A mixed-ligand system, combining a ligand good for primary amines (like BrettPhos) and one for secondary amines (like RuPhos), has also been shown to provide excellent selectivity.[16][17]
-
Stoichiometry : Use a slight excess of the primary amine (e.g., 1.2-1.4 equivalents).
-
Lower Temperature : Running the reaction at a lower temperature may favor the initial coupling and slow down the subsequent, often more difficult, second arylation.
-
Ligand Selection and Performance
The choice of phosphine ligand is a critical parameter for success.[4] For electron-deficient aryl bromides like this compound, bulky, electron-rich biaryl phosphine ligands are generally the best starting point.[5]
| Ligand Class | Representative Ligands | Recommended For | Key Characteristics |
| Biaryl Phosphines | XPhos, SPhos, RuPhos, BrettPhos | Suzuki, Buchwald-Hartwig, C-O Couplings | Highly versatile, bulky, and electron-rich. Effective for a broad range of sterically hindered and electron-deficient substrates.[4] |
| Josiphos-type | Josiphos Ligands | Buchwald-Hartwig (esp. Ammonia) | Ferrocene-based ligands that can be effective for particularly challenging C-N couplings.[5] |
| Dialkylphosphines | tBu₃P | Suzuki, Sonogashira | Very electron-rich and sterically demanding. Can be highly effective but sometimes less general than biaryl phosphines.[18] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Suzuki, C-N Couplings | Strong σ-donors that form very stable palladium complexes. Can be effective but sometimes less active than the best phosphine systems for certain transformations.[19] |
Section 3: Experimental Protocols & Workflows
Ligand Screening Experimental Workflow
A systematic approach is crucial for efficiently identifying the optimal ligand for a new transformation.
Caption: General experimental workflow for comparative ligand screening.
General Protocol for a Suzuki-Miyaura Coupling Screen
This protocol is a starting point for the coupling of this compound with a generic arylboronic acid.
-
Materials :
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane/H₂O 10:1, 0.2 M)
-
-
Procedure :
-
To an oven-dried reaction vial equipped with a stir bar, add the palladium precatalyst and the base under an inert atmosphere (e.g., in a glovebox).[6]
-
Add the this compound and the arylboronic acid.
-
Add the degassed solvent system via syringe.
-
Seal the vial with a septum cap and place it in a preheated aluminum block or oil bath (typically 80–110 °C).[6]
-
Stir the reaction vigorously for the specified time (e.g., 2-24 hours), monitoring progress by TLC or LC-MS.[4]
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.[6]
-
Purify the crude product by flash column chromatography.
-
General Protocol for a Buchwald-Hartwig Amination Screen
This protocol outlines a general procedure for coupling with a primary or secondary amine.
-
Materials :
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium Precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine Ligand (e.g., XPhos, RuPhos, 2-4 mol%)
-
Base (e.g., NaOtBu or LHMDS, 1.4 equiv)
-
Anhydrous solvent (e.g., Toluene or Dioxane, 0.2 M)
-
-
Procedure :
-
In a glovebox or under an inert atmosphere in a Schlenk tube, add the palladium precursor, phosphine ligand, and base to a dry reaction vessel.[5][20]
-
Add the anhydrous solvent, followed by this compound and the amine.[20]
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[5]
-
Monitor the reaction for 8-24 hours by TLC or LC-MS.[20]
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove palladium black and inorganic salts.[20]
-
Concentrate the filtrate and purify the crude product by column chromatography.
-
Generalized Catalytic Cycle for Cross-Coupling
Understanding the catalytic cycle helps in diagnosing which step may be failing. The ligand influences all steps, but particularly oxidative addition and reductive elimination.
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.
References
- 1. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. chemrxiv.org [chemrxiv.org]
- 16. A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions [organic-chemistry.org]
- 18. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides [organic-chemistry.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Suzuki-Miyaura Coupling of 3-Trifluoromethyl-4-bromoanisole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of 3-trifluoromethyl-4-bromoanisole. Our focus is to provide actionable solutions to common challenges, particularly the minimization of homocoupling byproducts.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of the Suzuki reaction, and why is it a significant issue with this compound?
A1: Homocoupling is a prevalent side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid reagent react to form a symmetrical biaryl byproduct. This is particularly problematic as it consumes the valuable boronic acid, reduces the yield of the desired unsymmetrical biaryl product, and often leads to purification challenges due to the similar physical properties of the product and the homocoupled impurity. With an electron-deficient substrate like this compound, the electronic properties can influence the relative rates of the desired cross-coupling versus the undesired homocoupling.
Q2: What are the primary causes of homocoupling in my Suzuki reaction?
A2: The two main culprits for homocoupling are the presence of dissolved oxygen and palladium(II) species in the reaction mixture.[1] Oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then participate in a catalytic cycle that leads to the dimerization of the boronic acid.[2] Similarly, if a Pd(II) precatalyst is used, its incomplete reduction to the active Pd(0) state can also promote homocoupling.
Q3: How can I effectively remove oxygen from my reaction mixture?
A3: To minimize oxygen-mediated homocoupling, rigorous degassing of the solvent and reaction mixture is crucial. This can be achieved by several methods:
-
Sparging: Bubbling an inert gas (argon or nitrogen) through the solvent for an extended period (e.g., 20-30 minutes) is a highly effective method.
-
Freeze-Pump-Thaw: For more sensitive reactions, subjecting the solvent to three cycles of freezing (with liquid nitrogen), evacuating under high vacuum, and thawing will significantly reduce the concentration of dissolved oxygen.
-
Inert Atmosphere: Throughout the entire experimental setup and reaction, a positive pressure of an inert gas should be maintained to prevent atmospheric oxygen from re-entering the system.
Q4: Which palladium source is best to minimize homocoupling?
A4: Using a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, is generally preferred as it bypasses the need for an in-situ reduction step where homocoupling can occur. If a more stable and user-friendly Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) is used, it is important to employ conditions that favor its rapid and efficient reduction to Pd(0). This can often be achieved through the use of appropriate phosphine ligands which can act as reducing agents.
Q5: What is the role of the ligand in controlling homocoupling?
A5: The ligand plays a critical role in stabilizing the palladium catalyst and influencing its reactivity. For electron-deficient aryl bromides like this compound, bulky and electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands like SPhos, XPhos, or RuPhos) are often highly effective. These ligands promote the desired reductive elimination step to form the cross-coupled product and can sterically hinder the formation of palladium complexes that lead to homocoupling.
Q6: How does the choice of base impact the formation of homocoupling byproducts?
A6: The base is essential for the transmetalation step in the Suzuki catalytic cycle. However, an inappropriate choice of base can lead to side reactions. For electron-deficient systems, moderately strong inorganic bases like K₃PO₄ or Cs₂CO₃ are often a good starting point. Very strong bases may promote undesired side reactions, while weak bases might lead to slow transmetalation, allowing more time for competing homocoupling. The optimal base is often substrate-dependent and may require screening.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki-Miyaura coupling of this compound, with a focus on minimizing homocoupling.
Issue 1: High Levels of Homocoupling Byproduct
Observation: TLC, GC-MS, or ¹H NMR analysis of the crude reaction mixture shows a significant amount of the symmetrical biaryl derived from the boronic acid.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for minimizing homocoupling.
Issue 2: Low Yield of Desired Product with Unreacted Starting Material
Observation: The reaction does not go to completion, and significant amounts of this compound and/or the boronic acid remain.
Possible Causes and Solutions:
-
Catalyst Inactivation: The palladium catalyst may have decomposed.
-
Solution: Ensure rigorous exclusion of oxygen. Consider using a more robust ligand or a pre-catalyst that is more resistant to degradation.
-
-
Inefficient Transmetalation: The transfer of the organic group from the boron to the palladium may be slow, which can be an issue with electron-deficient aryl halides.
-
Solution: Screen different bases. Stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ can facilitate this step. Ensure the solvent system (e.g., the amount of water in a biphasic system) is optimal for the chosen base.
-
-
Protodeboronation: The boronic acid may be degrading through replacement of the boronic acid group with a hydrogen atom.
-
Solution: Use anhydrous solvents if possible, or minimize the amount of water. Weaker bases may also reduce the rate of protodeboronation. Alternatively, consider using a more stable boronic ester (e.g., a pinacol ester) instead of the boronic acid.
-
Data Presentation
The following table provides illustrative data on how the choice of palladium source and base can influence the yield of the desired cross-coupled product versus the homocoupling byproduct in a Suzuki reaction of an electron-deficient aryl bromide. Please note that this data is representative and has been compiled from trends observed for similar substrates; optimization for this compound is recommended.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield of Product (%) | Yield of Homocoupling (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | Na₂CO₃ (2) | Toluene/H₂O | 100 | 65 | 25 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 85 | 10 |
| 3 | Pd₂(dba)₃ (1) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 92 | <5 |
| 4 | Pd(PPh₃)₄ (3) | - | K₃PO₄ (2) | Dioxane/H₂O | 90 | 88 | <8 |
| 5 | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2) | Dioxane | 100 | 90 | <7 |
Experimental Protocols
Detailed Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a general guideline and may require optimization for specific boronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (1 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv, finely ground and dried)
-
Anhydrous, degassed toluene (or 1,4-dioxane)
-
Degassed water
-
Round-bottom flask or Schlenk tube
-
Magnetic stirrer and heating mantle/oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and potassium phosphate under a positive flow of inert gas.
-
Catalyst and Ligand Addition: In a separate vial, weigh the Pd₂(dba)₃ and SPhos, and add them to the reaction flask under a counterflow of inert gas.
-
Inerting the Atmosphere: Seal the flask and evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed toluene and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water) via a syringe or cannula.
-
Reaction Execution: Vigorously stir the reaction mixture and heat to 90-110 °C.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 4-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Visualizations
Suzuki-Miyaura Catalytic Cycle and Competing Homocoupling Pathway
Caption: The desired Suzuki-Miyaura cycle and the competing homocoupling pathway.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A generalized experimental workflow for the Suzuki-Miyaura reaction.
References
Technical Support Center: Workup Procedures for Palladium-Catalyzed Reactions of 3-Trifluoromethyl-4-bromoanisole
Welcome to the technical support center for palladium-catalyzed reactions involving 3-Trifluoromethyl-4-bromoanisole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the critical workup phase of these reactions. The unique electronic properties of this substrate, owing to the electron-withdrawing trifluoromethyl group and the electron-donating methoxy group, can present specific challenges during product isolation and purification.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the workup of palladium-catalyzed reactions with this compound.
Q1: What is the first step after my Suzuki-Miyaura coupling reaction with this compound appears complete by TLC/LC-MS?
A1: The initial and crucial step is to cool the reaction mixture to room temperature. Before any aqueous workup, it is highly recommended to filter the cooled reaction mixture through a pad of Celite®.[1] This will remove the bulk of the heterogeneous palladium catalyst (if used, e.g., Pd/C) and other insoluble inorganic salts.[1] Wash the Celite® pad with the reaction solvent to ensure complete recovery of your product.
Q2: I observe a persistent dark color in my organic layer even after filtration. What could be the cause and how do I address it?
A2: A persistent dark color often indicates the presence of soluble palladium species. Simple filtration is only effective for heterogeneous catalysts. For soluble palladium, you will need to employ a scavenger. Thiol-based scavenger resins are often effective for this purpose. Alternatively, treatment with activated carbon can be a cost-effective solution, but be mindful of potential product loss due to non-specific adsorption.
Q3: What are the common side products to expect in a Suzuki-Miyaura reaction with this compound?
A3: Besides the desired biaryl product, common side products include:
-
Homocoupling product of the boronic acid, especially if oxygen was not rigorously excluded from the reaction.[2]
-
Protodeboronation product of the boronic acid.
-
Hydrodebromination of the starting material, this compound, to form 3-trifluoromethylanisole.
Q4: How should I quench a Buchwald-Hartwig amination reaction with this substrate?
A4: Once the reaction is complete, cool it to room temperature. The reaction can be quenched by the addition of water or a saturated aqueous solution of ammonium chloride.[3] Exercise caution as the reaction mixture is typically basic.
Q5: Are there any stability concerns with the trifluoromethyl group or the anisole moiety during aqueous workup?
A5: The trifluoromethyl group is generally stable under standard aqueous workup conditions (mild acid and base washes). However, prolonged exposure to strong acids or bases at elevated temperatures should be avoided as it could potentially lead to hydrolysis of the trifluoromethyl group or cleavage of the methyl ether of the anisole.
Part 2: Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the workup procedure.
Issue 1: Low Isolated Yield of the Desired Product
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Before workup, ensure the reaction has gone to completion by TLC or LC-MS. If not, consider optimizing reaction conditions (temperature, time, catalyst loading). |
| Product Loss During Extraction | Ensure the pH of the aqueous layer is appropriate for your product's solubility. Trifluoromethylated compounds can have altered polarity; consider using a broader range of extraction solvents. |
| Product Adsorption onto Palladium Residues | Thoroughly wash the Celite® pad and any filtered solids with fresh solvent to recover adsorbed product. |
| Emulsion Formation During Extraction | Add brine to the aqueous layer to break up emulsions. Alternatively, filter the entire mixture through a pad of Celite®. |
Issue 2: Presence of Palladium in the Final Product
| Possible Cause | Suggested Solution |
| Inefficient Filtration | Use a thicker Celite® pad (1-2 cm) and ensure it is well-packed.[1] |
| Presence of Soluble Palladium | Treat the organic solution with a palladium scavenger (e.g., thiol-functionalized silica) or activated carbon. Stir for several hours, then filter. |
| Complexation of Palladium with Product | If your product contains basic nitrogen atoms, palladium may form stable complexes. In such cases, a scavenger is often necessary. |
Issue 3: Difficulty in Separating Product from Byproducts
| Byproduct | Suggested Purification Strategy |
| Boronic Acid Homocoupling Product | These are often less polar than the desired product and can typically be separated by flash column chromatography on silica gel. |
| Unreacted this compound | This starting material is generally less polar than the coupled product and can be removed by column chromatography. |
| Hydrodebrominated Starting Material | This byproduct can have a similar polarity to the starting material and may require careful chromatography for separation. |
Part 3: Experimental Protocols & Visualizations
Protocol 1: General Workup Procedure for a Suzuki-Miyaura Coupling
-
Cooling and Filtration: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a 1-2 cm pad of Celite® in a Büchner funnel.[1]
-
Washing the Filter Cake: Wash the Celite® pad with additional organic solvent (3 x volume of the initial dilution) to ensure complete recovery of the product.
-
Liquid-Liquid Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with water and brine. If the boronic acid or its byproducts are difficult to remove, a wash with a mild aqueous base (e.g., saturated NaHCO₃ solution) may be beneficial.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel. The eluent system will depend on the polarity of your product (e.g., a gradient of ethyl acetate in hexanes).
Diagram 1: General Workup Workflow
Caption: A generalized experimental workflow for the workup of palladium-catalyzed reactions.
Diagram 2: Troubleshooting Decision Tree for Palladium Removal
Caption: Decision tree for addressing soluble palladium contamination.
References
effect of inert atmosphere on 3-Trifluoromethyl-4-bromoanisole reaction success
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Trifluoromethyl-4-bromoanisole in common chemical reactions.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments.
Q1: My Suzuki-Miyaura coupling reaction with this compound has a very low yield or is not working at all. What are the likely atmospheric-related causes?
A1: Low or no yield in a Suzuki-Miyaura coupling is frequently linked to the deactivation of the palladium catalyst, which is highly sensitive to atmospheric oxygen.
-
Primary Cause: The active catalyst is a Palladium(0) species. If exposed to oxygen, it is readily oxidized to Palladium(II), which is not active in the catalytic cycle's initial oxidative addition step. This halts the reaction.[1] Inadequate degassing of solvents or improper inert atmosphere techniques are the most common reasons for this failure.[2][3][4]
-
Troubleshooting Steps:
-
Ensure Rigorous Inert Conditions: Assemble your reaction in a glovebox or using a Schlenk line. All glassware must be oven or flame-dried to remove adsorbed moisture and air.[2]
-
Degas Solvents Thoroughly: Before use, sparge all solvents (e.g., toluene, dioxane, THF) and any aqueous solutions with an inert gas like argon or nitrogen for at least 15-30 minutes.[3][4][5] Alternatively, use several freeze-pump-thaw cycles.[5]
-
Purge the Reaction Vessel: Before adding any reagents, evacuate the sealed reaction flask and backfill it with nitrogen or argon. Repeat this cycle at least three times to ensure a completely oxygen-free environment.[4][6]
-
Q2: I am observing significant amounts of palladium black and phosphine oxide in my Buchwald-Hartwig amination. Is the reaction atmosphere the problem?
A2: Yes, the formation of palladium black and the oxidation of phosphine ligands are classic signs of oxygen contamination in the reaction.
-
Primary Cause:
-
Catalyst Decomposition: Similar to the Suzuki reaction, the active Pd(0) catalyst will decompose and precipitate as inactive palladium black if not stabilized by the phosphine ligand in an oxygen-free environment.[7]
-
Ligand Oxidation: Electron-rich phosphine ligands, essential for the Buchwald-Hartwig reaction, are highly susceptible to oxidation by air, forming phosphine oxides (e.g., PPh₃ → OPPh₃).[7][8][9][10] Phosphine oxides do not coordinate effectively with the palladium center, leading to an unstable catalyst that precipitates out of solution.[7]
-
-
Troubleshooting Steps:
-
Strict Adherence to Inert Techniques: Use the same rigorous degassing and purging procedures described for the Suzuki-Miyaura reaction.[11]
-
Use High-Purity Reagents: Ensure your phosphine ligand is fresh and has been stored and handled under an inert atmosphere. Older or improperly stored ligands may already be partially oxidized.
-
Consider Air-Stable Pre-catalysts: While still requiring an inert atmosphere for optimal results, modern, well-defined palladium(II) precatalysts can be easier to handle in air for brief periods during reaction setup before the inert atmosphere is established.[12][13]
-
Q3: My attempt to form a Grignard reagent from this compound is consistently failing.
A3: Grignard reagent formation is notoriously sensitive to both atmospheric moisture and oxygen. Failure is almost always due to contamination by one or both.
-
Primary Cause:
-
Reaction with Water: Grignard reagents are extremely strong bases and will be instantly quenched by any protic source, especially water, to form an alkane.[14][15] This includes atmospheric humidity or residual water in the solvent or on the glassware.[16]
-
Reaction with Oxygen: The reagent can also react with oxygen to form hydroperoxide species, which upon workup can lead to undesired alcohol or phenol byproducts, reducing the yield of the intended product.[14][17]
-
-
Troubleshooting Steps:
-
Use Anhydrous Conditions: All glassware must be rigorously dried in an oven (overnight is best) and cooled in a desiccator or assembled hot under a stream of inert gas.[16][18] Use only freshly opened or distilled anhydrous solvents (typically diethyl ether or THF).
-
Maintain a Positive Inert Gas Pressure: The reaction should be conducted under a nitrogen or argon atmosphere from start to finish. A slight positive pressure, maintained by a bubbler, will prevent air from entering the flask.[14]
-
Activate the Magnesium: Ensure the magnesium turnings are fresh and not passivated by a thick oxide layer. If necessary, briefly crush the turnings with a dry stirring rod in the flask to expose a fresh metal surface.[16]
-
Frequently Asked Questions (FAQs)
Q: Why is an inert atmosphere so crucial for palladium-catalyzed cross-coupling reactions?
A: The catalytic cycle for reactions like Suzuki-Miyaura and Buchwald-Hartwig depends on the palladium atom cycling between the Pd(0) and Pd(II) oxidation states.[1][19] The catalytically active Pd(0) species is electron-rich and readily oxidized by atmospheric oxygen, which deactivates it and breaks the catalytic cycle.[1][7] Furthermore, the phosphine ligands that are essential for stabilizing the catalyst and facilitating the reaction are themselves prone to oxidation by air.[7][9][10]
Q: Can I run a Suzuki-Miyaura reaction with this compound open to the air?
A: While some highly specialized, robust catalyst systems have been developed that show some tolerance to air, it is strongly discouraged for achieving reliable, reproducible, and high-yielding results.[20][21][22] For the vast majority of standard protocols, failure to exclude oxygen is a primary cause of reaction failure.[2][3][4][23]
Q: What is the difference between using Argon and Nitrogen as the inert gas?
A: For most applications, both nitrogen and argon are effective at displacing oxygen. Argon is denser than air, which allows it to form a more stable "blanket" over the reaction mixture, making it a preferred choice for highly sensitive reactions or when using techniques that involve briefly opening the flask. Nitrogen is less expensive and perfectly suitable for most standard procedures where a positive pressure is maintained.
Q: How do I properly degas my solvents for these reactions?
A: There are two primary methods. The most common is to bubble a steady stream of an inert gas (argon or nitrogen) through the solvent for 15-30 minutes via a long needle or cannula.[3][5] A more rigorous method, especially for very sensitive reactions, is the "freeze-pump-thaw" technique. This involves freezing the solvent with liquid nitrogen, applying a high vacuum to remove gases, and then thawing the solvent under an inert atmosphere. This cycle is typically repeated three times.[5]
Data Presentation
The use of an inert atmosphere is considered standard and essential practice. Therefore, direct quantitative comparisons in the literature are scarce. The following table summarizes the expected outcomes based on established chemical principles.
| Atmospheric Condition | Expected Yield (Cross-Coupling) | Rationale |
| Strict Inert Atmosphere | High / Expected Yield | The Pd(0) catalyst and any phosphine ligands are protected from oxidation, allowing the catalytic cycle to proceed efficiently.[1][4][7] |
| Ambient Air (No Precautions) | Very Low to No Yield | The Pd(0) catalyst is rapidly oxidized and deactivated. Phosphine ligands are oxidized, failing to stabilize the catalyst, which often precipitates as palladium black.[1][7][10] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling under Inert Atmosphere
This protocol outlines a general procedure for the coupling of this compound with an arylboronic acid.
-
Glassware Preparation: An appropriately sized Schlenk flask equipped with a magnetic stir bar and condenser is oven-dried for several hours and allowed to cool under a stream of inert gas.
-
Reagent Addition: The flask is charged with this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq.).
-
Establishing Inert Atmosphere: The flask is sealed with a rubber septum, and the atmosphere is exchanged by evacuating the flask under high vacuum and backfilling with nitrogen or argon. This vacuum/backfill cycle is repeated three to five times.[6]
-
Solvent Addition: The degassed solvent system (e.g., a mixture of toluene and water) is added via syringe. The mixture may be further degassed by bubbling the inert gas through the solution for 10-15 minutes.[4]
-
Catalyst Addition: Under a positive flow of inert gas, the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand are added quickly.
-
Reaction: The reaction mixture is heated with vigorous stirring to the desired temperature (typically 80-110 °C) and monitored by TLC or LC-MS until the starting material is consumed.[2]
-
Workup: After completion, the reaction is cooled to room temperature before being exposed to air. The mixture is then diluted with an organic solvent, washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[2][4]
Visualizations
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. par.nsf.gov [par.nsf.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. reddit.com [reddit.com]
- 11. rsc.org [rsc.org]
- 12. Air-stable palladium(II) precatalysts and their application in cross-coupling reactions - American Chemical Society [acs.digitellinc.com]
- 13. Synthesis and Application of Air-Stable Secondary Phosphine Oxide, Oxime, and Amine-Phosphine Palladium(II) Complexes in Transfer Hydrogenation and Cross-Coupling Reactions - ProQuest [proquest.com]
- 14. adichemistry.com [adichemistry.com]
- 15. quora.com [quora.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. rsc.org [rsc.org]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. Air-stable Pd(0) catalyst bearing dual phosphine ligands: a detailed evaluation of air stability and catalytic property in cross-coupling reactions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. reddit.com [reddit.com]
Validation & Comparative
1H NMR Characterization of 3-Trifluoromethyl-4-bromoanisole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the 1H Nuclear Magnetic Resonance (NMR) characterization of 3-trifluoromethyl-4-bromoanisole and its derivatives. It offers a detailed comparison with alternative analytical techniques, supported by experimental data and protocols to aid in the structural elucidation and purity assessment of these compounds, which are valuable intermediates in pharmaceutical and agrochemical research.
1H NMR Spectral Data Analysis
The 1H NMR spectrum of this compound is predicted based on the established principles of substituent effects on the chemical shifts of aromatic protons. The electron-donating methoxy group (-OCH₃) tends to shield the ortho and para protons, shifting them upfield, while the electron-withdrawing trifluoromethyl (-CF₃) and bromo (-Br) groups have a deshielding effect, shifting the adjacent protons downfield.
Predicted 1H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 7.20 - 7.30 | d | ~2.5 (meta) |
| H-5 | 7.60 - 7.70 | d | ~8.5 (ortho) |
| H-6 | 6.90 - 7.00 | dd | ~8.5 (ortho), ~2.5 (meta) |
| -OCH₃ | 3.80 - 3.90 | s | - |
Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.
Experimental Protocol for 1H NMR Analysis
A standardized protocol is crucial for obtaining high-quality and reproducible 1H NMR spectra.
Materials:
-
NMR tube (5 mm)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
This compound derivative sample
-
Internal standard (e.g., Tetramethylsilane - TMS)
-
Pipettes and vials
Procedure:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound derivative and dissolve it in 0.5-0.7 mL of a suitable deuterated solvent in a clean vial.
-
Internal Standard: Add a small amount of TMS (typically 1-2 drops of a 1% solution) to the sample solution to serve as a chemical shift reference (δ 0.00 ppm).
-
Transfer to NMR Tube: Using a pipette, transfer the solution to a clean and dry 5 mm NMR tube.
-
Shimming: Place the NMR tube in the spectrometer and perform shimming to optimize the homogeneity of the magnetic field.
-
Acquisition: Acquire the 1H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay). A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Data Analysis: Integrate the signals to determine the relative number of protons and measure the chemical shifts and coupling constants.
Below is a graphical representation of the experimental workflow for 1H NMR analysis.
Caption: Experimental workflow for 1H NMR analysis.
Comparison with Alternative Analytical Techniques
While 1H NMR is a powerful tool for structural elucidation, other analytical techniques can provide complementary information, particularly for purity analysis and detection of trace impurities.
| Technique | Principle | Advantages | Limitations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates compounds based on their volatility and boiling point, followed by mass-based detection. | High sensitivity and selectivity, excellent for identifying and quantifying volatile impurities. | Requires the analyte to be volatile and thermally stable; derivatization may be necessary. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates compounds based on their partitioning between a stationary and a mobile phase, followed by mass-based detection. | Applicable to a wide range of compounds, including non-volatile and thermally labile ones; high sensitivity and selectivity. | Matrix effects can be more pronounced than in GC-MS. |
| Gas Chromatography with Electron Capture Detection (GC-ECD) | A highly sensitive GC detector for electrophilic compounds, such as halogenated molecules. | Extremely high sensitivity for halogenated compounds. | Limited to electrophilic compounds; does not provide structural information like MS. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by the sample, providing information about functional groups. | Provides information about the functional groups present in the molecule. | Complex spectra can be difficult to interpret fully; not ideal for quantitative analysis. |
The choice of analytical technique depends on the specific requirements of the analysis, such as the need for detailed structural information, the desired level of sensitivity, and the nature of the sample matrix. For a comprehensive characterization of this compound derivatives, a combination of 1H NMR for structural confirmation and a chromatographic technique like GC-MS or LC-MS for purity assessment and impurity profiling is often the most effective approach.
Comparative Analysis of Product Structures from Reactions of 3-Trifluoromethyl-4-bromoanisole
For Researchers, Scientists, and Drug Development Professionals: A Guide to Predicting and Confirming Product Structures in Key Synthetic Transformations
In the synthesis of novel pharmaceutical and agrochemical compounds, 3-Trifluoromethyl-4-bromoanisole serves as a versatile building block. Its reactivity is dominated by the presence of a bromo substituent, an electron-withdrawing trifluoromethyl group, and an electron-donating methoxy group, which together influence the outcome of various coupling and substitution reactions. This guide provides a comparative analysis of the product structures obtained from Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr) reactions of this compound, supported by experimental data and detailed protocols.
I. Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom on the aromatic ring of this compound is the primary site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.
A. Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for the formation of biaryl structures. In the case of this compound, the reaction with an arylboronic acid selectively replaces the bromine atom, yielding a 2-trifluoromethyl-4-methoxy-biphenyl derivative. The electron-withdrawing nature of the trifluoromethyl group can enhance the rate of the oxidative addition step in the catalytic cycle.
Reaction Pathway:
Figure 1: Suzuki-Miyaura coupling of this compound.
Quantitative Comparison of Suzuki-Miyaura Coupling:
| Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Time (h) | Yield (%) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 12 | ~85 (estimated) |
| 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 10 | 62[1] |
| 4-Bromobenzonitrile | 4-Formylphenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 4-6 | 97 |
Experimental Protocol: Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a base such as potassium carbonate (2.0 mmol).
-
Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent mixture, such as toluene, ethanol, and water.
-
Stir the mixture at an elevated temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
B. Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination provides a direct route to synthesize N-aryl amines from aryl halides.[2] Reacting this compound with a primary or secondary amine in the presence of a palladium catalyst and a strong base leads to the formation of the corresponding N-aryl-3-trifluoromethyl-4-methoxyaniline derivative.
Reaction Pathway:
Figure 2: Buchwald-Hartwig amination of this compound.
Quantitative Comparison of Buchwald-Hartwig Amination:
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Time (h) | Yield (%) |
| This compound | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 8-24 | ~90 (estimated) |
| 4-Bromoanisole | Aniline | Pd₂(dba)₃ / P(o-tol)₃ | NaOtBu | Toluene | 16 | 98 |
| 4-Chloro-3-(trifluoromethyl)aniline | Morpholine | Pd(OAc)₂ / RuPhos | K₂CO₃ | t-Amyl alcohol | 18 | 95 |
Experimental Protocol: Buchwald-Hartwig Amination
-
In a glovebox, charge a dry Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos), and a strong base (e.g., sodium tert-butoxide).
-
Add an anhydrous solvent such as toluene, followed by this compound and the desired amine.
-
Seal the Schlenk tube, remove it from the glovebox, and heat the reaction mixture with vigorous stirring (e.g., 100-110 °C).
-
Monitor the reaction's progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent like ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer and concentrate it.
-
Purify the residue by column chromatography.
II. Nucleophilic Aromatic Substitution (SNAr)
The presence of the strongly electron-withdrawing trifluoromethyl group ortho to the bromine atom activates the aromatic ring of this compound towards nucleophilic aromatic substitution (SNAr). This allows for the displacement of the bromide by strong nucleophiles, such as alkoxides.
Reaction Pathway:
Figure 3: Nucleophilic aromatic substitution of this compound.
Quantitative Comparison of Nucleophilic Aromatic Substitution:
| Aryl Halide | Nucleophile | Solvent | Temperature (°C) | Yield (%) |
| This compound | Sodium Methoxide | DMF | 100 | Moderate to Good (estimated) |
| 1-Bromo-2,4-dinitrobenzene | Sodium Methoxide | Methanol | Reflux | High |
| 4-Chloronitrobenzene | Sodium Methoxide | Methanol | Reflux | High |
Experimental Protocol: Nucleophilic Aromatic Substitution
-
Dissolve this compound (1.0 mmol) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Add a solution of the sodium alkoxide (e.g., sodium methoxide, 1.2 mmol) in the corresponding alcohol.
-
Heat the reaction mixture (e.g., 100-150 °C) and monitor its progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or distillation.
III. Comparison of Product Structures and Alternative Substrates
The choice of reaction type dictates the resulting product structure, as summarized below:
| Reaction Type | Product Class | Key Bond Formed |
| Suzuki-Miyaura Coupling | 2-Trifluoromethyl-4-methoxy-biphenyls | C-C (aryl-aryl) |
| Buchwald-Hartwig Amination | N-Aryl-3-trifluoromethyl-4-methoxyanilines | C-N (aryl-amine) |
| Nucleophilic Aromatic Substitution | 4-Alkoxy-3-trifluoromethylanisoles | C-O (aryl-ether) |
For the synthesis of similar product classes, alternative starting materials can be considered, each with its own reactivity profile.
Alternative Substrates for Biaryl Synthesis (Suzuki-Miyaura):
| Substrate | Key Features | Expected Reactivity Comparison |
| 4-Bromo-2-fluoroanisole | Less electron-deficient than the trifluoromethyl analogue. | Potentially slower oxidative addition. |
| 4-Iodo-3-(trifluoromethyl)anisole | Weaker C-I bond. | Higher reactivity, allowing for milder reaction conditions. |
| 3-Trifluoromethyl-4-chloroanisole | Stronger C-Cl bond. | Requires more active catalyst systems and harsher conditions.[3] |
Alternative Substrates for N-Aryl Amine Synthesis (Buchwald-Hartwig):
| Substrate | Key Features | Expected Reactivity Comparison |
| 4-Bromo-3-methylanisole | Electron-donating methyl group. | May exhibit slower oxidative addition compared to the trifluoromethyl analogue. |
| 4-Bromo-3-nitroanisole | Strongly electron-withdrawing nitro group. | Highly activated towards oxidative addition. |
Conclusion
The synthetic transformations of this compound provide access to a diverse range of valuable chemical entities. Palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions selectively functionalize the C-Br bond to form C-C and C-N coupled products, respectively. The electron-withdrawing trifluoromethyl group also enables nucleophilic aromatic substitution at the bromine-bearing carbon. The choice of reaction conditions, particularly the catalyst system and base, is crucial for achieving high yields and selectivity. This guide provides a framework for researchers to predict the outcomes of these key reactions and to select appropriate synthetic strategies for their target molecules.
References
Navigating the Synthesis of 3-Trifluoromethyl-4-bromoanisole: A Comparative Guide to LC-MS Reaction Analysis
For researchers, scientists, and professionals in drug development, the precise monitoring of chemical reactions is paramount to ensure efficiency, purity, and safety. The synthesis of complex intermediates like 3-Trifluoromethyl-4-bromoanisole requires robust analytical techniques to track the consumption of reactants and the formation of products and byproducts. Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as an indispensable tool for this purpose, offering rapid and sensitive analysis with minimal sample preparation. This guide provides a comparative overview of hypothetical LC-MS methodologies for the analysis of this compound reaction mixtures, complete with detailed experimental protocols and supporting data presented for easy comparison.
The inherent challenge in analyzing halogenated and trifluoromethylated compounds lies in achieving good chromatographic resolution and ionization efficiency. This guide explores two common reversed-phase LC-MS approaches, highlighting their potential performance for monitoring the synthesis of this compound.
Comparative Analysis of LC-MS Methodologies
The selection of an appropriate LC-MS method is critical for resolving the analyte of interest from starting materials, reagents, and potential impurities. Below is a comparison of two plausible reversed-phase methods.
| Parameter | Method A: Fast Gradient | Method B: High-Resolution Gradient |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm | Phenyl-Hexyl, 2.1 x 100 mm, 2.6 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 5 mM Ammonium Formate in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile |
| Gradient | 5-95% B in 5 min | 20-80% B in 10 min |
| Flow Rate | 0.5 mL/min | 0.4 mL/min |
| Run Time | 8 min | 15 min |
| Expected Resolution | Moderate | High |
| Throughput | High | Moderate |
| Mass Spectrometer | Single Quadrupole | Time-of-Flight (TOF) |
| Ionization Mode | Electrospray Ionization (ESI) | Electrospray Ionization (ESI) |
| Polarity | Positive | Positive |
| Scan Range (m/z) | 100 - 500 | 100 - 800 |
Detailed Experimental Protocols
Reproducibility in analytical chemistry hinges on meticulous adherence to experimental protocols. The following sections detail the steps for sample preparation and the LC-MS methods outlined above.
Sample Preparation for Reaction Mixture Analysis
A simple dilution protocol is typically sufficient for monitoring reaction progress, minimizing sample preparation time.[1][2]
-
Sample Quenching: If the reaction is ongoing, quench a small aliquot (e.g., 10 µL) of the reaction mixture by diluting it in a suitable solvent (e.g., 990 µL of acetonitrile) to stop the reaction.
-
Dilution: Perform a serial dilution of the quenched sample to a final concentration suitable for LC-MS analysis (typically in the range of 1-10 µg/mL). The exact dilution factor will depend on the initial concentration of the reactants and the sensitivity of the mass spectrometer.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system.
-
Transfer: Transfer the filtered sample to an autosampler vial for injection.
Method A: Fast Gradient LC-MS
This method is designed for high-throughput screening of reaction progress.
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: Agilent ZORBAX RRHD Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm
-
Column Temperature: 40 °C
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
-
0.0 min: 5% B
-
5.0 min: 95% B
-
6.0 min: 95% B
-
6.1 min: 5% B
-
8.0 min: 5% B
-
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 1 µL
-
Mass Spectrometer: Agilent 6120 Single Quadrupole LC/MS or equivalent
-
Ionization Source: Electrospray Ionization (ESI)
-
Polarity: Positive
-
Scan Range: m/z 100 - 500
-
Fragmentor Voltage: 70 V
-
Gas Temperature: 350 °C
-
Gas Flow: 12 L/min
-
Nebulizer Pressure: 35 psi
Method B: High-Resolution Gradient LC-MS
This method is optimized for better separation of closely eluting isomers and impurities.
-
LC System: Waters ACQUITY UPLC I-Class or equivalent
-
Column: Phenomenex Kinetex Phenyl-Hexyl, 2.1 x 100 mm, 2.6 µm
-
Column Temperature: 45 °C
-
Mobile Phase A: 5 mM Ammonium Formate in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0.0 min: 20% B
-
10.0 min: 80% B
-
11.0 min: 80% B
-
11.1 min: 20% B
-
15.0 min: 20% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2 µL
-
Mass Spectrometer: Waters Xevo G2-XS QTof or equivalent
-
Ionization Source: Electrospray Ionization (ESI)
-
Polarity: Positive
-
Scan Range: m/z 100 - 800
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: 40 V
-
Source Temperature: 150 °C
-
Desolvation Temperature: 500 °C
-
Desolvation Gas Flow: 800 L/hr
Visualizing the Analytical Workflow
A clear understanding of the experimental workflow is crucial for successful implementation. The following diagrams illustrate the key stages of the LC-MS analysis.
Caption: Workflow from sample preparation to LC-MS data acquisition.
The logical progression of method development often involves screening different stationary phases to achieve optimal separation.
References
A Comparative Analysis of the Reactivity of 3-Trifluoromethyl-4-bromoanisole and 4-bromo-2-fluoroanisole in Key Organic Transformations
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the selection of appropriate building blocks is paramount to the successful synthesis of target molecules. Aryl halides, such as 3-Trifluoromethyl-4-bromoanisole and 4-bromo-2-fluoroanisole, serve as versatile precursors in a multitude of cross-coupling and substitution reactions. The electronic and steric nature of the substituents on the aromatic ring significantly dictates their reactivity profile. This guide provides an objective comparison of the reactivity of this compound and 4-bromo-2-fluoroanisole in several common and pivotal organic transformations, supported by established chemical principles and representative experimental data.
Overview of Substituent Effects
The reactivity of an aryl halide is primarily governed by the electronic properties of its substituents. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) influence the electron density of the aromatic ring and the carbon-halogen bond, thereby affecting the rates and outcomes of various reactions.
-
This compound : This molecule features a strong electron-withdrawing trifluoromethyl (-CF₃) group and a moderately electron-donating methoxy (-OCH₃) group. The -CF₃ group, positioned meta to the bromine atom, significantly decreases the electron density of the aromatic ring through its powerful inductive effect. The -OCH₃ group, para to the bromine, exerts a +M (mesomeric) effect, donating electron density to the ring. The overall electronic character of the ring is a balance of these opposing effects.
-
4-bromo-2-fluoroanisole : This compound possesses two halogen substituents, fluorine and bromine, and a methoxy group. Fluorine, being highly electronegative, acts as an inductive electron-withdrawing group (-I effect). However, it also exhibits a +M effect, which is weaker than its -I effect. The methoxy group at the 2-position is ortho to the fluorine and meta to the bromine, influencing the electron distribution accordingly.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl bromides in these transformations is highly dependent on the electronic nature of the aromatic ring.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The rate-determining step is often the oxidative addition of the aryl halide to the palladium(0) catalyst. Electron-withdrawing groups on the aryl halide generally accelerate this step, leading to higher reaction rates and yields.
Theoretical Reactivity Comparison:
Based on electronic effects, This compound is expected to be more reactive in Suzuki-Miyaura coupling than 4-bromo-2-fluoroanisole. The potent electron-withdrawing nature of the -CF₃ group in this compound renders the carbon-bromine bond more susceptible to oxidative addition by the palladium catalyst. In contrast, the electron-donating methoxy group in 4-bromo-2-fluoroanisole, although countered by the inductive effects of the halogens, results in a comparatively more electron-rich aromatic system.
Supporting Experimental Data (Representative Examples):
While direct comparative data for the two title compounds under identical conditions is scarce, literature precedents for similar structures support the predicted trend. Aryl bromides bearing strong electron-withdrawing groups consistently show higher reactivity in Suzuki-Miyaura couplings. For instance, the coupling of 4-bromobenzonitrile (containing a -CN group, a strong EWG) proceeds with higher yields and shorter reaction times compared to 4-bromoanisole (containing a +M -OCH₃ group)[1][2].
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Time (h) | Yield (%) |
| 4-Bromoanisole | Phenylboronic acid | Pd-bpydc-Nd | K₂CO₃ | EtOH/H₂O | 24 | 85 |
| 4-Bromobenzonitrile | Phenylboronic acid | Pd-bpydc-Nd | K₂CO₃ | EtOH/H₂O | 24 | 95 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a solution of the aryl bromide (1.0 mmol) in a suitable solvent (e.g., 1,4-dioxane/water, 4:1, 5 mL) are added the boronic acid or ester (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).
-
The reaction mixture is degassed with an inert gas (e.g., argon or nitrogen) for 15 minutes.
-
The mixture is then heated to the desired temperature (typically 80-100 °C) and stirred until the reaction is complete (monitored by TLC or GC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines. Similar to the Suzuki-Miyaura coupling, the oxidative addition of the aryl halide to the palladium catalyst is a key step.
Theoretical Reactivity Comparison:
For the same reasons as in the Suzuki-Miyaura coupling, This compound is anticipated to be more reactive in Buchwald-Hartwig amination. The electron-deficient nature of the aromatic ring facilitates the oxidative addition step.
Supporting Experimental Data (Representative Examples):
Studies on the Buchwald-Hartwig amination of various aryl halides have shown that electron-deficient substrates generally react more readily. For example, the amination of aryl halides is often more efficient with substrates bearing electron-withdrawing groups.
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Bromo-2,6-bis(trifluoromethyl)pyridine | Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 95 |
| 4-Bromoanisole | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 99 |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
In an oven-dried Schlenk tube, the aryl bromide (1.0 mmol), the amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol), a suitable phosphine ligand (e.g., XPhos, 0.02 mmol), and a base (e.g., NaOtBu, 1.4 mmol) are combined.
-
The tube is evacuated and backfilled with an inert gas (e.g., argon) three times.
-
A dry, degassed solvent (e.g., toluene, 5 mL) is added.
-
The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed (monitored by TLC or GC-MS).
-
After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried, and concentrated.
-
The crude product is purified by column chromatography.
References
A Comparative Guide to Suzuki and Stille Coupling for the Functionalization of 3-Trifluoromethyl-4-bromoanisole
For Researchers, Scientists, and Drug Development Professionals
In the realm of modern synthetic chemistry, the precise and efficient formation of carbon-carbon bonds is paramount for the construction of complex molecular architectures. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, have emerged as indispensable tools for this purpose. This guide provides an in-depth comparison of the Suzuki and Stille reactions for the functionalization of a valuable and challenging substrate: 3-Trifluoromethyl-4-bromoanisole.
The presence of an electron-withdrawing trifluoromethyl group and an electron-donating methoxy group on the aromatic ring of this compound presents a unique electronic landscape that can significantly influence the outcome of cross-coupling reactions. While direct, side-by-side comparative studies for this specific substrate are not extensively documented, this guide will leverage established principles and experimental data from closely related systems to provide a comprehensive analysis of the expected yields, optimal conditions, and mechanistic considerations for both the Suzuki and Stille couplings.
The Substrate: this compound
This compound is a key building block in medicinal chemistry and materials science. The trifluoromethyl group is a bioisostere for various functional groups and can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. The bromo-substituent provides a handle for further molecular elaboration through cross-coupling reactions. The electronic nature of this substrate, with the strongly electron-withdrawing trifluoromethyl group, is expected to facilitate the oxidative addition step in the catalytic cycle of both Suzuki and Stille reactions, a crucial step for high reaction efficiency.
Suzuki-Miyaura Coupling: A Versatile and Green Approach
The Suzuki-Miyaura coupling is a widely adopted method for C-C bond formation due to the commercial availability, low toxicity, and stability of its organoboron reagents. The reaction typically involves the coupling of an organohalide with a boronic acid or ester in the presence of a palladium catalyst and a base.
Mechanistic Overview of the Suzuki Coupling
The catalytic cycle of the Suzuki coupling is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination. The base plays a critical role in activating the organoboron species, facilitating the transmetalation step.
A Comparative Guide to Alternative Strategies for Synthesizing Trifluoromethylated Aromatic Scaffolds
The incorporation of the trifluoromethyl (CF3) group is a critical strategy in modern drug discovery and development. Its presence can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] 3-Trifluoromethyl-4-bromoanisole is a common building block, providing a pre-packaged trifluoromethylated aromatic ring ready for elaboration, typically through cross-coupling reactions. However, the synthetic strategy for accessing trifluoromethylated scaffolds is not limited to a single building block.
This guide provides a comparative overview of two primary strategies for synthesizing trifluoromethylated aromatic compounds:
-
The Building Block Approach : Utilizing aryl halides that already contain the trifluoromethyl group, such as this compound and its alternatives.
-
The Direct Trifluoromethylation Approach : Introducing the CF3 group directly onto an existing aromatic scaffold using a variety of trifluoromethylating reagents.
This guide will objectively compare these approaches, presenting quantitative data, detailed experimental protocols, and visualizations to aid researchers in selecting the optimal strategy for their specific synthetic needs.
Strategy 1: The Building Block Approach
This strategy involves using a commercially available or readily synthesized aromatic compound that already possesses both a trifluoromethyl group and a handle for further functionalization, such as a halogen. This is often a straightforward method for introducing the trifluoromethylated aryl moiety in late-stage synthesis via cross-coupling reactions.
Comparison of Trifluoromethylated Aryl Halide Building Blocks
While this compound is a valuable reagent, other building blocks offer different substitution patterns and reactive handles, expanding the available chemical space.
| Building Block | Structure | Molecular Weight | CAS Number | Key Features & Applications |
| This compound | BrC₆H₃(CF₃)OCH₃ | 257.04 | 177894-01-2 | Precursor for scaffolds with a methoxy group ortho to the CF3 group. The bromo substituent is ideal for Suzuki, Buchwald-Hartwig, and other cross-coupling reactions. |
| 4-Bromo-3-(trifluoromethyl)aniline | BrC₆H₃(CF₃)NH₂ | 240.02 | 393-36-2 | Provides an amino group for further derivatization (e.g., amide formation, diazotization). Used in the synthesis of S1P1 receptor agonists.[3] |
| 3-Bromo-4-methylbenzotrifluoride | BrC₆H₃(CF₃)CH₃ | 239.03 | 66417-30-9 | Features a methyl group, offering a different electronic and steric profile compared to the methoxy group.[4] |
| 3-Bromo-4-fluorobenzotrifluoride | BrC₆H₃(CF₃)F | 243.00 | 68322-84-9 | The additional fluorine atom can modulate pKa, improve metabolic stability, and serve as a handle for nucleophilic aromatic substitution.[5] |
| 4-Chloro-3-(trifluoromethyl)phenyl isocyanate | ClC₆H₃(CF₃)NCO | 223.56 | 329-01-1 | The isocyanate group is a highly reactive handle for forming urea and carbamate linkages. Used in the synthesis of Sorafenib.[6] |
Experimental Protocol: Suzuki Coupling of an Aryl Bromide
This protocol outlines a general procedure for a Suzuki cross-coupling reaction, a common application for building blocks like this compound.
Materials:
-
Aryl bromide (e.g., this compound) (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Ethanol/Water mixture, 10 mL)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a reaction flask, add the aryl bromide, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.
-
Add the degassed solvent mixture to the flask.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired coupled product.
Strategy 2: The Direct Trifluoromethylation Approach
An alternative to the building block approach is the direct introduction of a CF3 group onto an existing molecular scaffold. This can be particularly advantageous when the required trifluoromethylated building block is not commercially available or when exploring structure-activity relationships around a core scaffold. Modern trifluoromethylation reagents are broadly categorized by their mechanism: radical, nucleophilic, and electrophilic.[1]
Caption: Decision tree for direct trifluoromethylation strategies.
Radical Trifluoromethylation
This approach generates a trifluoromethyl radical (•CF3) that can be added to arenes and heterocycles. These reactions are often initiated by photoredox catalysis or a radical initiator.[1]
| Reagent | Key Features | Advantages | Limitations |
| Langlois Reagent (CF₃SO₂Na) | Generates •CF3 via oxidation (e.g., with tBuOOH). | Inexpensive and readily available. | Often requires an oxidant; can have limited scope.[7] |
| CF₃I / Triethylborane | Generates •CF3 under mild conditions. | Highly reactive. | CF₃I is a gas; triethylborane is pyrophoric.[8] |
Performance Data: Radical Trifluoromethylation of Arenes
| Substrate | Reagent | Conditions | Yield (%) | Reference |
| 4-tert-butylpyridine | Langlois Reagent | tBuOOH, CH₂Cl₂/H₂O, rt, 12-24h | Moderate to Good | [7] |
| Styrene | CF₃I / Et₃B | Photochemical | High | [8] |
| Note: Yields are highly substrate and condition dependent. |
Experimental Protocol: Trifluoromethylation of an Arene with Langlois Reagent
Materials:
-
Arene (e.g., 4-tert-butylpyridine) (1.0 mmol)
-
Langlois Reagent (CF₃SO₂Na) (3.0 mmol)
-
tert-Butyl hydroperoxide (tBuOOH, 70% in water) (5.0 mmol)
-
Dichloromethane (CH₂Cl₂) and Water
Procedure:
-
To a biphasic mixture of the arene in CH₂Cl₂ (5 mL) and water (2 mL), add the Langlois reagent.
-
Add tBuOOH to the vigorously stirred mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution and purify the residue by column chromatography to obtain the trifluoromethylated arene.[7]
Nucleophilic Trifluoromethylation
This method uses a reagent that delivers a trifluoromethyl anion (CF₃⁻) equivalent. It is particularly effective for addition to electrophilic centers like aldehydes and ketones.[9]
| Reagent | Key Features | Advantages | Limitations |
| Ruppert-Prakash Reagent (TMSCF₃) | Delivers CF₃⁻ in the presence of a fluoride source or base. | Commercially available, highly versatile, mild conditions. | Requires an activator (e.g., TBAF, CsF).[7][9] |
| Fluoroform (CF₃H)-derived Reagents | Generated from inexpensive fluoroform gas. | Cost-effective source of CF₃. | Often requires strong bases for generation.[8] |
Performance Data: Nucleophilic Trifluoromethylation of Benzaldehyde
| Reagent | Activator | Yield (%) | Reference |
| Ruppert-Prakash Reagent (TMSCF₃) | Tetrabutylammonium fluoride (TBAF) | 95 | [7] |
| Fluoroform-derived Reagent | Cesium fluoride (CsF) | 85 | [7] |
| Note: Yields are highly substrate and condition dependent. |
Experimental Protocol: Trifluoromethylation of Benzaldehyde with Ruppert-Prakash Reagent
Materials:
-
Benzaldehyde (1.0 mmol)
-
Ruppert-Prakash Reagent (TMSCF₃) (1.2 mmol)
-
TBAF solution (1M in THF) (0.1 mmol)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a solution of benzaldehyde in anhydrous THF (5 mL) at 0 °C under an inert atmosphere, add the Ruppert-Prakash reagent.
-
Slowly add the TBAF solution dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction with an aqueous solution of HCl (1M).
-
Extract the product with ether, wash the organic layer with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution and purify by column chromatography.[7]
Electrophilic Trifluoromethylation
These reagents act as a source of an electrophilic trifluoromethyl group ("CF₃⁺") and are effective for the trifluoromethylation of a wide range of nucleophiles, including β-ketoesters, silyl enol ethers, indoles, and phenols.[9][10]
| Reagent | Key Features | Advantages | Limitations |
| Togni Reagents I & II | Hypervalent iodine compounds. | Bench-stable, commercially available, broad substrate scope.[11] | Can be more expensive than other options. |
| Umemoto Reagents | S-(trifluoromethyl)dibenzothiophenium salts. | Highly reactive, effective for a wide range of nucleophiles.[10][12] | Can require harsher conditions; some derivatives are less stable. |
| Shibata Reagent | Trifluoromethylsulfoximine salts. | Shelf-stable and commercially available. | Less extensively studied compared to Togni and Umemoto reagents.[7] |
Performance Data: Electrophilic Trifluoromethylation of Indole
| Substrate | Reagent | Conditions | Yield (%) | Reference | | :--- | :--- | :--- | :--- | | Indole | Togni Reagent II | DCM, rt, 12-24h | High |[7] | | 2-Methyl-1-indanone-2-carboxylate | Togni Reagent I | DBU, CH₂Cl₂, rt | >95 |[7] | | Ethyl 2-oxocyclohexanecarboxylate | Umemoto Reagent | Pyridine, CH₂Cl₂, rt | 85-95 |[7][13] | Note: Yields are highly substrate and condition dependent.
Caption: General experimental workflow for trifluoromethylation.
Experimental Protocol: Trifluoromethylation of Indole with Togni's Reagent
Materials:
-
Indole (1.0 mmol)
-
Togni's Reagent II (1.2 mmol)
-
Dichloromethane (DCM)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a solution of indole in DCM (5 mL) under an inert atmosphere, add Togni's Reagent II.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring progress by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 3-trifluoromethylindole.[7]
Conclusion
The choice between the building block approach and direct trifluoromethylation depends heavily on the specific research goals, substrate availability, and desired molecular complexity.
-
The Building Block Approach is often more efficient and predictable for accessing specific, common trifluoromethylated aromatic patterns, especially in late-stage functionalization where cross-coupling is a reliable transformation.
-
The Direct Trifluoromethylation Approach offers greater flexibility and is indispensable for creating novel analogs when the corresponding building block is unavailable. The diverse array of radical, nucleophilic, and electrophilic reagents allows for the trifluoromethylation of a vast range of substrates under various conditions.
By understanding the scope, limitations, and experimental considerations of each strategy, researchers can make informed decisions to efficiently synthesize the trifluoromethylated scaffolds required for advancing their drug discovery and materials science programs.
References
- 1. benchchem.com [benchchem.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. nbinno.com [nbinno.com]
- 5. chemimpex.com [chemimpex.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 11. Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 3-Trifluoromethyl-4-bromoanisole Derivatives
In the landscape of modern drug discovery and development, the structural integrity and purity of molecular building blocks are paramount. Among these, 3-Trifluoromethyl-4-bromoanisole and its derivatives have emerged as critical intermediates in the synthesis of a wide array of pharmacologically active compounds. Their unique electronic and steric properties, conferred by the trifluoromethyl and bromo substituents, make them valuable precursors for creating novel therapeutics. However, the very reactivity that makes these compounds useful also presents significant challenges in their synthesis and purification. Ensuring the isomeric purity and the absence of residual starting materials or byproducts is not merely a matter of good laboratory practice; it is a critical determinant of downstream reaction success, biological activity, and ultimately, patient safety.
This guide provides a comprehensive, field-proven framework for assessing the purity of synthesized this compound derivatives. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, establish self-validating systems for purity analysis, and ground our recommendations in authoritative scientific literature.
The Synthetic Landscape: Common Routes and Impurity Profiles
The synthesis of this compound typically proceeds through a multi-step sequence, often starting from more readily available precursors. A common and effective route involves the trifluoromethylation of a suitable aromatic precursor followed by bromination and subsequent methoxylation, or a variation thereof.[1]
A prevalent synthetic strategy involves the electrophilic bromination of 3-(trifluoromethyl)anisole. The choice of brominating agent and reaction conditions is critical to control regioselectivity and minimize the formation of isomeric impurities. For instance, the use of bromine in a suitable solvent is a widely adopted method for the selective bromination of activated aromatic rings.[2][3]
However, even with optimized protocols, several impurities can arise. These can be broadly categorized as:
-
Isomeric Impurities: Incomplete regioselectivity during bromination can lead to the formation of other bromo-isomers, such as 2-bromo- or 6-bromo-3-(trifluoromethyl)anisole.
-
Starting Material Carryover: Incomplete reactions can result in the presence of the unbrominated precursor, 3-(trifluoromethyl)anisole.
-
Byproducts from Side Reactions: Over-bromination can lead to the formation of di-bromo species. Additionally, impurities from the trifluoromethylation step may persist.
The following diagram illustrates a generalized workflow for the synthesis and subsequent purity assessment.
Caption: Synthesis and Purity Workflow.
A Multi-Pronged Approach to Purity Assessment
No single analytical technique is sufficient to definitively establish the purity of a synthesized compound. A robust and trustworthy assessment relies on the orthogonal application of multiple analytical methods. Each technique provides a unique piece of the puzzle, and their collective data builds a comprehensive picture of the sample's composition.[4]
Gas Chromatography-Mass Spectrometry (GC-MS): The Workhorse for Volatile Impurities
GC-MS is an indispensable tool for identifying and quantifying volatile impurities, particularly isomers and residual starting materials.[5] The gas chromatograph separates compounds based on their boiling points and interactions with the stationary phase, while the mass spectrometer provides structural information based on the mass-to-charge ratio of fragmented ions.[6][7]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the synthesized this compound derivative in a volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Instrumentation:
-
GC Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-35, is typically suitable for separating bromoanisole isomers.[8]
-
Injector: Set the injector temperature to 250 °C with an appropriate split ratio.
-
Oven Program: A temperature gradient is typically employed, for example, starting at 60 °C and ramping to 280 °C.
-
Carrier Gas: Use helium at a constant flow rate.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a mass range appropriate for the parent ion and expected fragments.
-
-
Data Analysis: Integrate the peaks in the total ion chromatogram (TIC). The relative peak areas provide a semi-quantitative measure of the purity. Identify impurities by comparing their mass spectra with known fragmentation patterns of potential side products.
Trustworthiness Check: The elution order of isomers can be predicted based on their boiling points and polarity. The mass spectra should show the characteristic isotopic pattern for a bromine-containing compound (M and M+2 peaks of nearly equal intensity).
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is unparalleled in its ability to provide detailed structural information. For this compound derivatives, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
-
¹H NMR: Provides information on the number, environment, and connectivity of protons. The aromatic region is particularly diagnostic for isomeric purity.
-
¹⁹F NMR: The trifluoromethyl group provides a strong, singlet signal. The presence of multiple signals in the ¹⁹F spectrum is a clear indication of isomeric impurities or other trifluoromethyl-containing byproducts.[9][10]
-
¹³C NMR: Offers insights into the carbon skeleton of the molecule. The coupling between carbon and fluorine (¹³C-¹⁹F coupling) can provide additional structural confirmation.[11]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum.
-
¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
-
Data Analysis: Carefully integrate the signals in the ¹H NMR spectrum. Analyze the chemical shifts and coupling constants to confirm the substitution pattern. In the ¹⁹F NMR, the presence of a single sharp singlet is indicative of high isomeric purity.
Causality Behind Experimental Choices: The use of ¹⁹F NMR is particularly powerful for this class of compounds as the trifluoromethyl group acts as a sensitive probe for the electronic environment, making it easy to spot isomers.
High-Performance Liquid Chromatography (HPLC): For Non-Volatile Impurities and High-Accuracy Quantification
HPLC is a powerful technique for separating and quantifying non-volatile or thermally labile impurities.[12] It is particularly useful for baseline separation of isomers that may be difficult to resolve by GC and is considered a gold standard for purity testing in the pharmaceutical industry.[13][14][15]
Experimental Protocol: HPLC Analysis
-
Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile) at a known concentration.
-
Instrumentation and Conditions:
-
Column: A reverse-phase C18 column is a common choice.
-
Mobile Phase: A gradient elution using a mixture of water and an organic solvent like acetonitrile is often effective.
-
Detector: A UV detector set at a wavelength where the analyte has strong absorbance.
-
-
Data Analysis: Integrate the peak areas. For accurate quantification, a calibration curve should be generated using a certified reference standard. Purity is typically expressed as area percent.[16]
The following diagram illustrates the decision-making process for selecting the appropriate analytical technique.
Caption: Analytical Method Selection.
Comparative Data Summary
| Analytical Technique | Strengths | Limitations | Ideal for Detecting |
| GC-MS | High sensitivity for volatile compounds, excellent for isomer separation, provides mass spectral data for identification.[5] | Not suitable for non-volatile or thermally labile compounds, semi-quantitative without a standard. | Isomeric impurities, residual starting materials, volatile byproducts. |
| NMR Spectroscopy | Provides unambiguous structural information, quantitative with an internal standard, non-destructive.[13] | Lower sensitivity compared to MS, can be complex to interpret with multiple components. | Isomeric impurities, structural confirmation of the main product. |
| HPLC | High-resolution separation, suitable for non-volatile compounds, highly quantitative with a standard.[12][15] | Requires method development, may not provide structural information without a hyphenated technique (e.g., LC-MS). | Non-volatile byproducts, accurate quantification of purity. |
Purification Strategies: Achieving High Purity
Once the impurity profile has been established, an appropriate purification strategy can be implemented.
-
Recrystallization: This is often the most effective and important method for purifying solid organic compounds.[17][18][19] The principle is based on the difference in solubility of the compound and impurities in a suitable solvent at different temperatures.[19][20]
-
Column Chromatography: For complex mixtures or when recrystallization is ineffective, column chromatography over silica gel is the method of choice. A solvent system should be chosen that provides good separation between the desired product and the impurities.
Conclusion
The assessment of purity for this compound derivatives is a multi-faceted process that requires a thoughtful and systematic approach. By combining the strengths of orthogonal analytical techniques such as GC-MS, NMR, and HPLC, researchers can build a comprehensive and trustworthy profile of their synthesized material. This rigorous approach to purity assessment is not an academic exercise but a fundamental requirement for the successful advancement of drug discovery and development programs. The insights and protocols provided in this guide are intended to equip researchers with the necessary tools to ensure the quality and integrity of these critical chemical building blocks.
References
- 1. US6380440B1 - Processes for the preparation of 3-bromoanisole and 3-bromonitrobenzene - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. cbseacademic.nic.in [cbseacademic.nic.in]
- 4. rroij.com [rroij.com]
- 5. Determination of odorous mixed chloro-bromoanisoles in water by solid-phase micro-extraction and gas chromatography-mass detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS [mdpi.com]
- 7. turbo.vernier.com [turbo.vernier.com]
- 8. researchgate.net [researchgate.net]
- 9. spectrabase.com [spectrabase.com]
- 10. researchgate.net [researchgate.net]
- 11. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 12. moravek.com [moravek.com]
- 13. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 14. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. pharmtech.com [pharmtech.com]
- 17. science.uct.ac.za [science.uct.ac.za]
- 18. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 19. orgchemboulder.com [orgchemboulder.com]
- 20. longdom.org [longdom.org]
A Comparative Guide to the Kinetic Studies of 3-Trifluoromethyl-4-bromoanisole Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic studies of three pivotal palladium-catalyzed cross-coupling reactions involving 3-Trifluoromethyl-4-bromoanisole: the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. This substrate is a valuable building block in medicinal chemistry and materials science due to the presence of the electron-withdrawing trifluoromethyl group and the versatile bromo-substituent, which influence its reactivity. While direct quantitative kinetic data for this compound is limited in the available literature, this guide draws upon data from structurally similar compounds to provide insights into its expected performance and to aid in the selection of optimal synthetic strategies.
Comparative Performance Overview
The reactivity of this compound in cross-coupling reactions is significantly influenced by the electronic properties of the trifluoromethyl group. This electron-withdrawing group is expected to enhance the rate of the oxidative addition step, which is often the rate-determining step in the catalytic cycle of these reactions. However, the steric hindrance and the specific reaction conditions, including the choice of catalyst, ligand, base, and solvent, play a crucial role in the overall reaction kinetics and yield.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds. For aryl bromides, the reaction rate is often dependent on the electronic nature of the substituents. Electron-withdrawing groups, such as the trifluoromethyl group in this compound, are generally expected to accelerate the reaction.
Table 1: Comparative Yields for the Suzuki-Miyaura Coupling of Various Bromoanilines with Phenylboronic Acid. [1]
| Aryl Bromide | Catalyst System | Base | Solvent | Time (h) | Yield (%) |
| 4-Bromoaniline | Pd-poly(AA) hybrid (0.045 mol% Pd) | K₃PO₄ | Toluene/H₂O | 10 | 62 |
| 4-Bromonitrobenzene | Pd-poly(AA) hybrid (0.045 mol% Pd) | K₃PO₄ | Toluene/H₂O | 6 | >95 |
Note: This data is for analogous compounds and serves as a qualitative indicator of the expected reactivity.
Heck Reaction
The Heck reaction facilitates the formation of carbon-carbon bonds between an aryl halide and an alkene. The reaction is sensitive to steric and electronic effects. The electron-withdrawing nature of the trifluoromethyl group in this compound is anticipated to favor the oxidative addition step.
Table 2: Comparative Performance in the Heck Reaction.
| Aryl Halide | Olefin | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Bromoacetophenone | Styrene | 1 mol% Pd(OAc)₂, 2 mol% 1,3-dialkyl-3,4,5,6-tetrahydropyrimidinium salt | K₂CO₃ | DMF/H₂O | 80 | 4 | High Conversion |
| 3-Bromoindazole | Various olefins | Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%) | TEA | - | Ball-milling | 1.5 | Good to Excellent |
Note: This data is for analogous compounds and serves as a qualitative indicator of the expected reactivity.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines. The efficiency of this reaction is highly dependent on the ligand and base used. The electron-deficient nature of this compound is expected to facilitate the carbon-nitrogen bond formation.
Table 3: Comparative Performance in the Buchwald-Hartwig Amination.
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-(aryl/heteroaryl)-6-bromo-4-trifluoromethyl-quinolines | Various amines | - | - | - | - | - | High Yields |
| 4-Bromotoluene | Morpholine | Pd(I) dimer precatalyst (0.5-1.0 mol%) | KOtBu or NaOtBu | 1,4-Dioxane | 80-100 | 0.5-1 | Optimized Conversion |
Note: This data is for analogous compounds and serves as a qualitative indicator of the expected reactivity.
Experimental Protocols
The following are generalized experimental protocols for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions of this compound. These protocols are based on established literature procedures for similar substrates and may require optimization for specific applications.[1]
Suzuki-Miyaura Coupling Protocol
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.2 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq.)
-
Solvent (e.g., Toluene/H₂O)
Procedure:
-
To a reaction vessel, add this compound, arylboronic acid, palladium catalyst, and base.
-
Add the solvent system to the vessel.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (e.g., 6-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Heck Reaction Protocol
Materials:
-
This compound (1.0 eq.)
-
Alkene (1.5 eq.)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., PPh₃, 2-10 mol%)
-
Base (e.g., Triethylamine, 2.0 eq.)
-
Solvent (e.g., DMF or Acetonitrile)
Procedure:
-
In a reaction vessel, dissolve this compound, palladium catalyst, and ligand in the solvent.
-
Add the alkene and the base to the reaction mixture.
-
Degas the mixture with an inert gas.
-
Heat the reaction to the desired temperature (e.g., 80-120 °C) and stir for the necessary time (e.g., 4-24 hours), monitoring by TLC or GC-MS.
-
After cooling, filter the reaction mixture to remove any precipitated salts.
-
Extract the product with an appropriate organic solvent, wash with water and brine.
-
Dry the organic phase, concentrate, and purify the product by chromatography.
Buchwald-Hartwig Amination Protocol
Materials:
-
This compound (1.0 eq.)
-
Amine (1.2 eq.)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 eq.)
-
Anhydrous solvent (e.g., Toluene)
Procedure:
-
In a glovebox, add the palladium precatalyst, phosphine ligand, and base to a dry reaction vessel.
-
Add the anhydrous solvent, followed by this compound and the amine.
-
Seal the vessel and remove it from the glovebox.
-
Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring for 8-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
The following diagrams illustrate the catalytic cycles of the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions, along with a general experimental workflow for a palladium-catalyzed cross-coupling reaction.
Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.
Caption: Catalytic cycle for the Heck coupling reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Caption: General experimental workflow for cross-coupling reactions.
Conclusion
References
Comparative Analysis of Palladium Catalysts for the Amination of 3-Trifluoromethyl-4-bromoanisole
For Researchers, Scientists, and Drug Development Professionals
The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of crucial carbon-nitrogen bonds.[1] The synthesis of arylamines from aryl halides is a widely utilized transformation in the development of pharmaceuticals and functional materials. The specific substrate, 3-trifluoromethyl-4-bromoanisole, presents a unique challenge due to the presence of an electron-withdrawing trifluoromethyl group and an electron-donating methoxy group on the aromatic ring. The selection of an appropriate palladium catalyst system is paramount to achieving high efficiency and yield in the amination of this substrate.
This guide provides a comparative analysis of various palladium catalysts for the amination of this compound and structurally related compounds. While direct comparative studies on this specific molecule are limited in the readily available literature, valuable insights can be drawn from research on the amination of similar bromoanisole derivatives.
Comparative Performance of Palladium Catalysts
The choice of palladium precursor and, critically, the phosphine ligand, significantly impacts the efficiency of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are often employed to promote the key steps of oxidative addition and reductive elimination in the catalytic cycle.[2]
The following table summarizes the performance of various palladium catalyst systems in the amination of 4-bromoanisole with morpholine, a reaction analogous to the amination of this compound. This data provides a strong indication of the relative effectiveness of different catalyst combinations.
| Palladium Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ (1.0) | P(t-Bu)₃ (2.0) | NaOt-Bu | Dioxane | 80 | ~2 | >95 |
| Pd(OAc)₂ (1.0) | P(t-Bu)₃ (2.0) | NaOt-Bu | Dioxane | 80 | ~3 | >95 |
| [Pd(η³-1-PhC₃H₄)Cl]₂ (0.5) | P(t-Bu)₃ (2.0) | NaOt-Bu | Dioxane | 80 | ~1 | >95 |
| Pd(η³-1-PhC₃H₄)(η⁵-C₅H₅) (1.0) | P(t-Bu)₃ (2.0) | NaOt-Bu | Dioxane | 80 | ~1.5 | >95 |
| Pd₂(dba)₃ (1.0) | XPhos (2.0) | NaOt-Bu | Dioxane | 80 | ~3.5 | >95 |
| [Pd(η³-1-PhC₃H₄)Cl]₂ (0.5) | XPhos (2.0) | NaOt-Bu | Dioxane | 80 | ~1.5 | >95 |
Data adapted from a study on the amination of 4-bromoanisole with morpholine.[3]
Experimental Protocols
A general protocol for the Buchwald-Hartwig amination of an aryl bromide is provided below. This can be adapted for the specific reaction of this compound with a desired amine.
General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 eq.)
-
Amine (e.g., morpholine, piperidine, aniline) (1.2 eq.)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (0.5-2 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, SPhos) (1-4 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.4-2.0 eq.)
-
Anhydrous solvent (e.g., toluene, dioxane, THF)
-
Schlenk tube or other reaction vessel suitable for inert atmosphere
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst, phosphine ligand, and base to a dry Schlenk tube equipped with a magnetic stir bar.
-
Addition of Reactants: Add the this compound and the anhydrous solvent to the Schlenk tube.
-
Addition of Amine: Add the amine to the reaction mixture via syringe.
-
Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After the reaction is complete (typically 8-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Wash the filtrate with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl amine.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for a palladium-catalyzed amination experiment.
References
The Strategic Advantage of 3-Trifluoromethyl Substitution in Advancing Biological Activity
A Comparative Guide for Drug Discovery Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of the trifluoromethyl (CF₃) group, particularly at the 3-position of heterocyclic scaffolds, has emerged as a powerful tactic to enhance the pharmacological profile of drug candidates. This guide provides an in-depth comparison of the advantages conferred by this substitution, supported by experimental data and detailed methodologies, to empower researchers in their drug design and development endeavors.
The Trifluoromethyl Group: A Game-Changer in Physicochemical Properties
The trifluoromethyl group is a bioisostere frequently employed to replace a methyl group or a hydrogen atom.[1] Its unique electronic and steric properties profoundly influence a molecule's behavior in biological systems, often leading to significant improvements in metabolic stability, lipophilicity, and binding affinity.
Enhanced Metabolic Stability: Blocking the Path of Degradation
A primary challenge in drug development is overcoming rapid metabolic degradation, often mediated by cytochrome P450 (CYP) enzymes in the liver.[2][3] The introduction of a trifluoromethyl group can effectively block these metabolic pathways. The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, with a bond dissociation energy significantly higher than that of a carbon-hydrogen (C-H) bond.[4] This inherent strength makes the CF₃ group exceptionally resistant to enzymatic cleavage.[1]
By strategically placing a CF₃ group at a known or potential site of metabolism, this "metabolic switching" can lead to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[1]
Table 1: Comparative Metabolic Stability of Analogs with and without a Trifluoromethyl Group
| Parameter | Compound without Trifluoromethyl Group (e.g., -CH₃) | Compound with Trifluoromethyl Group (e.g., -CF₃) | Rationale for Change |
| Primary Metabolic Pathway | Susceptible to oxidation at the methyl group. | Resistant to oxidation at the trifluoromethyl group. | The high bond energy of the C-F bond prevents enzymatic cleavage by CYP450 enzymes.[1] |
| Number of Metabolites | Generally higher, with multiple products from the oxidation of the methyl group. | Significantly reduced, as a major metabolic pathway is inhibited. | Blocking a primary site of metabolism limits the formation of downstream metabolites.[1] |
| In Vitro Half-life (t½) | Shorter | Longer | A reduced rate of metabolism leads to a slower clearance of the parent drug.[1] |
| Intrinsic Clearance (CLᵢₙₜ) | Higher | Lower | Intrinsic clearance is a measure of the metabolic capacity of the liver; blocking metabolism reduces this value.[1] |
Modulating Lipophilicity for Improved Permeability
Lipophilicity, often quantified by the logarithm of the partition coefficient (LogP), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[5] The trifluoromethyl group is highly lipophilic, and its introduction can enhance a molecule's ability to cross cell membranes, including the blood-brain barrier.[4] This improved permeability can lead to enhanced efficacy, particularly for drugs targeting the central nervous system.
Table 2: Comparison of Calculated LogP Values
| Compound | Structure | Calculated LogP* |
| Toluene | C₆H₅CH₃ | 2.73 |
| (Trifluoromethyl)benzene | C₆H₅CF₃ | 3.16 |
| Celecoxib | - | 3.6 |
| 4-[5-(4-trifluoromethylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (TFM-C) | - | 5.2 |
*Calculated using readily available online cheminformatics tools. Actual experimental values may vary.
Enhancing Binding Affinity through Potent Interactions
The strong electron-withdrawing nature of the trifluoromethyl group can significantly influence the electronic properties of the molecule to which it is attached.[6] This can impact how a drug interacts with its biological target, often leading to increased binding affinity and potency.[7] The trifluoromethyl group can participate in favorable π–π stacking and π–π-cation interactions with key aromatic and charged residues within the binding pocket of a target protein, thereby improving the anchoring and binding strength of the ligand.[6]
Table 3: Comparative Biological Activity of Pyrazole Derivatives
| Compound | R¹ | R² | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| 3c | 3,5-dimethoxyphenyl | H | >100 | 92.3 | >1.08 |
| 3d | 3,4-dimethoxyphenyl | H | >100 | 87.4 | >1.14 |
| Celecoxib | - | - | 5.0 | 0.05 | 100 |
Data extracted from a study on trifluoromethyl–pyrazole–carboxamides as COX inhibitors.[6] Note: R¹ and R² refer to substitutions on the pyrazole-carboxamide scaffold.
Experimental Protocols
In Vitro Metabolic Stability Assay (Liver Microsomes)
This protocol outlines a typical procedure to assess the metabolic stability of a compound using liver microsomes, which are rich in CYP enzymes.[8][9]
Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes.
Materials:
-
Test compound and positive control (e.g., a compound with known metabolic instability)
-
Pooled human liver microsomes (HLM)
-
Phosphate buffer (100 mM, pH 7.4)
-
Magnesium chloride (MgCl₂)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
Internal standard for analytical quantification
-
96-well incubation plates and sealing mats
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents: Prepare working solutions of the test compound and positive control in a suitable solvent (e.g., DMSO). Prepare the incubation medium containing phosphate buffer, MgCl₂, and the NADPH regenerating system.
-
Incubation: In a 96-well plate, add the liver microsomes and the test compound to the incubation medium. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. Incubate the plate at 37°C with constant shaking.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard to the wells.
-
Sample Processing: Centrifuge the plate to precipitate the proteins. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent drug at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent drug versus time. The slope of the linear regression of this plot gives the elimination rate constant (k). The in vitro half-life (t½) can be calculated as 0.693/k.
Lipophilicity Determination (Shake-Flask Method for LogP)
The shake-flask method is the gold standard for experimentally determining the partition coefficient (LogP) of a compound.[7]
Objective: To measure the equilibrium distribution of a compound between n-octanol and water.
Materials:
-
Test compound
-
n-Octanol (HPLC grade, pre-saturated with water)
-
Water (HPLC grade, pre-saturated with n-octanol) or phosphate buffer (pH 7.4)
-
Glass vials with screw caps
-
Vortex mixer or shaker
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Preparation of Phases: Pre-saturate the n-octanol with water and the water (or buffer) with n-octanol by vigorously mixing them and allowing the phases to separate.
-
Sample Preparation: Prepare a stock solution of the test compound in either the aqueous or organic phase.
-
Partitioning: Add a known volume of the stock solution to a vial containing a known volume of the other phase.
-
Equilibration: Tightly cap the vial and shake it for a sufficient time (e.g., 1-2 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from each phase and determine the concentration of the test compound in both the n-octanol and aqueous phases using a suitable analytical method.
-
Calculation: Calculate the LogP value using the following formula: LogP = log₁₀ ([Compound]ₙ-ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)
In Vitro Binding Affinity Assay (IC₅₀ and Kᵢ Determination)
Radioligand binding assays are commonly used to determine the binding affinity of a test compound for a specific receptor.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound and calculate its inhibition constant (Kᵢ).
Materials:
-
Test compound
-
Radioligand with known affinity for the target receptor
-
Membrane preparation containing the target receptor
-
Assay buffer
-
Unlabeled ligand for determining non-specific binding
-
96-well filter plates
-
Vacuum filtration manifold
-
Scintillation counter and scintillation fluid
Procedure:
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Incubation: Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through the filter plate. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Allow the filters to dry, then add scintillation fluid and measure the radioactivity in each well using a scintillation counter.
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Kᵢ value from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Conclusion
The strategic incorporation of a trifluoromethyl group at the 3-position of a molecular scaffold offers a multitude of advantages for enhancing biological activity. From bolstering metabolic stability and increasing half-life to modulating lipophilicity for improved membrane permeability and enhancing binding affinity through potent electronic interactions, the CF₃ group is a powerful tool in the medicinal chemist's arsenal. The experimental protocols provided in this guide offer a framework for quantitatively assessing these improvements, enabling data-driven decisions in the pursuit of novel and effective therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Drug Metabolism by CYP450 Enzymes - Proteopedia, life in 3D [proteopedia.org]
- 3. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 6. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LogP / LogD shake-flask method [protocols.io]
- 8. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 9. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
A Comparative Analysis of Electron-Withdrawing Effects: CF3 vs. NO2 on the Bromoanisole Scaffold
For Researchers, Scientists, and Drug Development Professionals
The electronic properties of substituents play a pivotal role in modulating the reactivity, stability, and biological activity of aromatic compounds. In the realm of medicinal chemistry and materials science, the trifluoromethyl (CF3) and nitro (NO2) groups are frequently employed as potent electron-withdrawing groups. This guide provides an objective comparison of their electron-withdrawing effects, with a focus on their influence on the bromoanisole scaffold, supported by experimental data and methodologies.
Introduction to Electron-Withdrawing Effects
Electron-withdrawing groups decrease electron density on an aromatic ring through two primary mechanisms: the inductive effect and the resonance effect.
-
Inductive Effect (-I): This effect is transmitted through sigma (σ) bonds and arises from the electronegativity difference between atoms. The highly electronegative fluorine atoms in the CF3 group exert a strong inductive pull on electrons. Similarly, the nitrogen and oxygen atoms in the NO2 group are highly electronegative, leading to a significant inductive effect.[1][2]
-
Resonance Effect (-R or -M): This effect involves the delocalization of π-electrons across the aromatic system. The NO2 group can delocalize the ring's π-electrons onto its own oxygen atoms, a powerful resonance-withdrawing effect.[2][3][4] In contrast, the CF3 group does not have a significant resonance-withdrawing capability and can, in some specific contexts, act as a weak π-electron donor.[5]
Quantitative Comparison of Electron-Withdrawing Strength
The electron-withdrawing power of a substituent can be quantified using Hammett constants (σ). These constants are derived from the dissociation of benzoic acids bearing the substituent in the meta or para position. A more positive σ value indicates a stronger electron-withdrawing effect.
| Substituent | Hammett Constant (σm) | Hammett Constant (σp) | Hammett Constant (σp+) |
| CF3 | 0.44 | 0.57 | 0.612 |
| NO2 | 0.73 | 0.78 | 1.25 |
Data compiled from various sources.[5][6][7]
As the data indicates, the NO2 group has significantly larger σ values in both the meta and para positions, confirming its superior electron-withdrawing strength compared to the CF3 group. The σp+ value, which is particularly relevant for reactions involving the formation of a positive charge that can be stabilized by resonance, further highlights the potent electron-withdrawing nature of the NO2 group.[5]
Experimental Evidence of Electron-Withdrawing Effects
1. Acidity (pKa) Measurements
A common method to experimentally gauge the electron-withdrawing strength of a substituent is to measure the pKa of a corresponding phenol or aniline. A stronger electron-withdrawing group will stabilize the resulting phenoxide or anilinium ion, leading to a lower pKa value (stronger acid).
| Compound | pKa |
| Phenol | 9.98 |
| 4-Trifluoromethylphenol | 9.39 |
| 4-Nitrophenol | 7.15 |
| 2-Nitrophenol | 7.23 |
| 3-Nitrophenol | 8.28 |
Data compiled from various sources.[8][9][10]
The significantly lower pKa of 4-nitrophenol compared to 4-trifluoromethylphenol provides compelling experimental evidence for the stronger electron-withdrawing effect of the NO2 group.[8] This difference is primarily attributed to the resonance-withdrawing ability of the NO2 group, which provides greater stabilization for the phenoxide ion.
2. Spectroscopic Analysis
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can provide further insights into the electronic effects of substituents.
-
IR Spectroscopy: The stretching frequency of bonds within the bromoanisole molecule, such as the C-O-C ether linkage, can be influenced by the electronic nature of other substituents.[13] A stronger electron-withdrawing group would be expected to increase the force constant of adjacent bonds, leading to a higher vibrational frequency. For instance, the C-O stretching frequency in a series of substituted anisoles could be compared.
Experimental Protocols
1. Determination of pKa by UV-Vis Spectrophotometry
This method relies on the difference in the UV-Vis absorption spectra of the protonated and deprotonated forms of the molecule.
-
Workflow:
-
Prepare a stock solution of the substituted bromoanisole in a suitable solvent (e.g., a mixture of acetonitrile and water).[14]
-
Prepare a series of buffer solutions with known pH values.
-
Add a small aliquot of the stock solution to each buffer solution to create a series of samples with varying pH.
-
Record the UV-Vis spectrum for each sample.
-
Identify the wavelength of maximum absorbance for both the acidic and basic forms.
-
Plot the absorbance at a chosen wavelength against the pH.
-
The pKa can be determined from the midpoint of the resulting sigmoidal curve or by using the Henderson-Hasselbalch equation.
-
2. ¹⁹F NMR Spectroscopy
-
Workflow:
3. IR Spectroscopy
-
Workflow:
-
Prepare a sample of the substituted bromoanisole. For liquid samples, this can be done as a thin film between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet or a Nujol mull can be prepared.
-
Obtain the IR spectrum using an FTIR spectrometer.
-
Identify and analyze the characteristic stretching frequencies, such as the C-O-C ether stretch.
-
Visualizing the Concepts
References
- 1. Can you tell why NO2 has greater negative inductive effect than CF3 | Filo [askfilo.com]
- 2. www1.lasalle.edu [www1.lasalle.edu]
- 3. quora.com [quora.com]
- 4. 16.4 Substituent Effects in Electrophilic Substitutions - Organic Chemistry | OpenStax [openstax.org]
- 5. CF3-substituted carbocations: underexploited intermediates with great potential in modern synthetic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]
- 7. global.oup.com [global.oup.com]
- 8. Solved the pKa of 4-trifluorophenol (9.39) is only slightly | Chegg.com [chegg.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. The \mathrm{p} K_{\mathrm{a}} values for phenol, o-nitrophenol, m-nitroph.. [askfilo.com]
- 11. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 15. rsc.org [rsc.org]
- 16. 19F [nmr.chem.ucsb.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
